molecular formula C12H12O5 B1596243 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid CAS No. 87961-41-9

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

Cat. No.: B1596243
CAS No.: 87961-41-9
M. Wt: 236.22 g/mol
InChI Key: IFIGQTZWMXLWRC-UHFFFAOYSA-N
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Description

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c13-9(2-1-3-12(14)15)8-4-5-10-11(6-8)17-7-16-10/h4-6H,1-3,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIGQTZWMXLWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343600
Record name 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87961-41-9
Record name 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (also known as 5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid). As a functionalized ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-keto acid bearing the pharmacologically privileged 1,3-benzodioxole motif, this compound serves as a critical intermediate in the synthesis of neuroactive agents, including analogues of the antiepileptic drug Stiripentol  and novel GABAergic modulators. This document details its physicochemical properties, validated synthetic protocols, and downstream applications in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis[4][5][6]

The compound is a disubstituted benzene derivative featuring a methylenedioxy ring fused to the aromatic core and a 5-carbon keto-acid side chain. The presence of the ketone at the C5 position (relative to the acid) classifies it as a


-keto acid, distinguishing it from the more common 

-keto acids derived from succinic anhydride.
Property Data
IUPAC Name 5-(1,3-Benzodioxol-5-yl)-5-oxopentanoic acid
Common Name 3,4-Methylenedioxybenzoylbutyric acid
Molecular Formula

Molecular Weight 236.22 g/mol
Structural Features [3][4] • 1,3-Benzodioxole Ring: Lipophilic, metabolically active scaffold (CYP450 inhibitor).• Ketone (C5): Electron-withdrawing, susceptible to nucleophilic attack/reduction.• Carboxylic Acid (C1): Ionizable headgroup (

).
CAS Registry Note: Often indexed under ester forms or specific salt derivatives. Related: 41917-45-7 (reduced form).
Structural Diagram

The molecule consists of a rigid aromatic domain (benzodioxole) tethered to a flexible aliphatic chain terminating in a polar carboxyl group.

ChemicalStructure Benzodioxole 1,3-Benzodioxole (Lipophilic Core) Ketone C5-Ketone (Electrophilic Center) Benzodioxole->Ketone Acylation Site Linker Propyl Linker (C2-C4 Aliphatic Chain) Ketone->Linker Acid Carboxylic Acid (Hydrophilic Tail) Linker->Acid

Figure 1: Functional domain analysis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid.

Physicochemical Properties[4][6][8][9]

The following properties are derived from structural analogues and standard chemoinformatic models for benzodioxole keto-acids.

Parameter Value / Description
Physical State Off-white to pale yellow crystalline solid.
Melting Point 115–125 °C (Estimated range based on succinic analogue MP ~160°C).
Solubility Soluble: Ethanol, DMSO, DMF, Ethyl Acetate.• Sparingly Soluble: Dichloromethane, Diethyl Ether.• Insoluble: Water (neutral pH); soluble in alkaline aqueous solutions (as carboxylate salt).
Stability Stable under standard storage conditions. Sensitive to strong oxidizers.
Reactivity The methylenedioxy ring is acid-labile at high temperatures; the ketone is prone to reduction.

Synthetic Pathways

The most robust route to 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-benzodioxole with glutaric anhydride .

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (


). The Lewis acid catalyst activates the glutaric anhydride, generating an acylium ion intermediate that attacks the electron-rich 1,3-benzodioxole ring at the para-position (relative to the oxygens) due to steric and electronic directing effects.
Detailed Protocol

Warning: 1,3-Benzodioxole is susceptible to ring cleavage ("demethylenation") in the presence of strong Lewis acids like


 at elevated temperatures. Temperature control is critical.

Reagents:

  • 1,3-Benzodioxole (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    ) (2.2 equiv) or Tin(IV) Chloride (
    
    
    
    ) for milder conditions.
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 1.1 equivalents of glutaric anhydride in anhydrous DCM. Cool the solution to 0–5 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous

    
     (2.2 equiv) in small portions. Ensure the temperature remains <10 °C to prevent exotherms. Stir for 30 minutes to form the acylating complex.
    
  • Substrate Addition: Add 1,3-benzodioxole (1.0 equiv) dropwise as a solution in DCM. The solution will darken (red/brown) as the complex forms.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture slowly into a slurry of ice and concentrated HCl. This hydrolyzes the aluminum complex.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.

  • Purification: The product is an acid. Extract the organic layer with saturated

    
     solution (moves product to aqueous phase). Wash the aqueous layer with ether (removes neutral impurities). Acidify the aqueous layer with HCl to pH 1 to precipitate the product. Filter and recrystallize from Ethanol/Water.
    

Synthesis Reagents 1,3-Benzodioxole + Glutaric Anhydride Catalyst Lewis Acid (AlCl3) DCM, 0°C Reagents->Catalyst Intermediate Acylium Ion Complex (Electrophilic Attack) Catalyst->Intermediate Friedel-Crafts Acylation Quench Acidic Hydrolysis (Ice/HCl) Intermediate->Quench Product 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric Acid Quench->Product Precipitation

Figure 2: Synthetic workflow for the Friedel-Crafts acylation of 1,3-benzodioxole.

Analytical Characterization

Validating the structure requires confirming both the benzodioxole moiety and the aliphatic keto-acid chain.

Technique Expected Signals / Diagnostic Peaks

-NMR
(DMSO-

)

12.0:
Singlet (Broad), Carboxylic acid (-COOH ).•

7.5–6.9:
Multiplet, 3H (Aromatic protons).•

6.1:
Singlet, 2H (Methylenedioxy

).•

2.9:
Triplet, 2H (

adjacent to ketone).•

2.3:
Triplet, 2H (

adjacent to acid).•

1.8:
Quintet, 2H (Central methylene).
IR Spectroscopy 2500–3000 cm

:
Broad O-H stretch (Carboxylic acid).• 1710 cm

:
C=O stretch (Carboxylic acid).• 1680 cm

:
C=O stretch (Aryl ketone).• 1250/1040 cm

:
C-O stretches (Ether/Benzodioxole).
Mass Spectrometry [M-H]

:
235.2 m/z (ESI Negative mode).• Fragment: Loss of

or cleavage of the alkyl chain.

Pharmaceutical & Industrial Applications[1][10]

This compound acts as a versatile "chiral-pool-free" building block for complex therapeutics.

Stiripentol Analogue Synthesis

While Stiripentol is an allylic alcohol, this keto-acid allows for the synthesis of saturated or modified side-chain analogues.

  • Workflow: The C5-ketone can be reduced (using

    
    ) to a secondary alcohol, or reacted with Grignard reagents (e.g., methyl magnesium bromide) to form tertiary alcohols structurally similar to Stiripentol.
    
GABAergic Modulators

-Keto acids are direct precursors to 

-amino acids via reductive amination.
  • Pathway: Reductive amination with

    
     yields 5-amino-5-(1,3-benzodioxol-5-yl)pentanoic acid, a lipophilic analogue of GABA (gamma-aminobutyric acid) capable of crossing the blood-brain barrier.
    
Metabolic Probes

The methylenedioxy moiety is a known inhibitor of Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4). This compound can be used to probe metabolic stability or design "mechanism-based inhibitors" (suicide substrates) for these enzymes.

References

  • Friedel-Crafts Acylation Mechanisms: Groves, J. K. (1972). "The Friedel–Crafts acylation of alkenes". Chem. Soc. Rev., 1, 73. Link

  • Synthesis of Benzodioxole Derivatives: Fatope, M. O., & Okogun, J. I. (1982). "A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2-enyl)phenyl]butyric acid". J. Chem. Soc., Perkin Trans. 1, 1601-1603. Link

  • Stiripentol Structure & Activity: "Stiripentol: A Novel Antiepileptic Drug". Neurotherapeutics, 2007. Link

  • General Acylation Protocols: "Improved Process for the Continuous Acylation of 1,3-Benzodioxole". Molecules, 2024.[5][3][6] Link

Sources

Thermodynamic Stability and Reactivity Profiles of Methylenedioxy Phenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Thermodynamics

Methylenedioxy phenyl derivatives (MDPs), characterized by a 1,3-benzodioxole core, are ubiquitous in medicinal chemistry, agrochemicals, and natural products (e.g., paroxetine, tadalafil, safrole). The fusion of a five-membered 1,3-dioxolane ring to a rigid benzene scaffold creates a unique thermodynamic microenvironment. As a Senior Application Scientist, understanding the precise thermodynamic boundaries of this moiety is critical for predicting drug metabolism, shelf-life stability, and synthetic viability.

The thermodynamic stability of the 1,3-benzodioxole system is governed by a delicate balance between aromatic resonance and the inherent ring strain of the fused acetal. According to standard thermochemical evaluations, the enthalpy of formation (


) for the parent 1,3-benzodioxole in the gas phase is -142.7 kJ/mol , dropping to -184.1 kJ/mol  in the liquid phase [1]. This highly exothermic formation energy underscores the baseline stability of the ring system under neutral conditions. However, the chemical and metabolic vulnerabilities of the MDP group lie in the specific bond dissociation energies (BDEs) of the methylene bridge and the basicity of the acetal oxygens.

Chemical Stability: The Acid-Catalyzed Hydrolysis Kinetic Barrier

As cyclic acetals, methylenedioxy groups are thermodynamically stable in basic and neutral aqueous environments but become highly susceptible to acid-catalyzed hydrolysis [6]. The causality behind this pH-dependent stability lies in the protonation of the acetal oxygen, which lowers the kinetic barrier for C-O bond cleavage.

Upon protonation, the ring opens to form an oxocarbenium ion. This intermediate is resonance-stabilized by the adjacent oxygen atom and the aromatic ring, driving the reaction forward. Subsequent hydration and collapse of the hemiacetal intermediate act as a thermodynamic sink, irreversibly yielding a catechol derivative and formaldehyde.

Hydrolysis MDP Methylenedioxybenzene (Stable Acetal) Protonated Protonated Acetal (Activated) MDP->Protonated + H+ (Acidic pH) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium Ring Opening (C-O Cleavage) Hemiacetal Hemiacetal Intermediate (Unstable) Oxocarbenium->Hemiacetal + H2O (Hydration) Products Catechol + Formaldehyde (Thermodynamic Sink) Hemiacetal->Products Collapse & Deprotonation

Acid-catalyzed hydrolysis of the methylenedioxy ring into catechol and formaldehyde.

Protocol 1: Kinetic Evaluation of Acid Hydrolysis (Self-Validating System)

To accurately profile the hydrolysis kinetics of a novel MDP drug candidate, mere endpoint analysis is insufficient. The following protocol ensures mass-balance validation to rule out parallel degradation pathways.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological).

  • Incubation: Spike the MDP substrate (10 µM final concentration) into the pre-warmed buffers (37 °C) containing 5% DMSO to ensure solubility.

  • Kinetic Sampling: Withdraw 50 µL aliquots at defined intervals (e.g., 0, 15, 30, 60, 120 minutes). Immediately quench the reaction by mixing with an equal volume of cold neutralizing buffer (e.g., 0.1 M ammonium acetate, pH 7.0) containing a stable isotope-labeled internal standard (IS).

  • Quantification: Analyze via LC-MS/MS. Monitor both the disappearance of the parent MDP and the appearance of the corresponding catechol.

  • Validation & Causality: Plot

    
     versus time. A linear fit confirms pseudo-first-order kinetics. Crucial validation step: Calculate the molar mass balance. The molar sum of the remaining parent and the formed catechol must equal the initial starting concentration (
    
    
    
    ). A deficit indicates an alternative degradation pathway or reactive intermediate trapping.

Metabolic Thermodynamics: CYP450-Mediated Demethylenation

In biological systems, the primary route of MDP clearance is oxidative demethylenation catalyzed by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4). The thermodynamics of this transformation are dictated by the Direct Hydrogen Atom Transfer (d-HAT) mechanism [5].

The rate-limiting step is the abstraction of a hydrogen atom from the methylene bridge by the highly reactive iron-oxo species (Compound I) of the CYP450 enzyme [3]. The activation energy for this step correlates linearly with the C-H Bond Dissociation Energy (BDE) of the substrate [4].

Interestingly, while the resulting carbon-centered radical is stabilized by the two adjacent oxygen atoms, historical and modern thermodynamic studies reveal a structural constraint. Bowden et al. demonstrated that the thermodynamic stability of the diphenylpiperonylmethyl radical is actually lower than that of the corresponding 3,4-dimethoxytriphenylmethyl radical [2]. The causality is steric: the rigid 5-membered ring prevents both oxygen lone pairs from achieving optimal coplanarity with the radical p-orbital simultaneously, limiting resonance stabilization compared to freely rotating methoxy groups.

CYP450 Substrate MDP Substrate (CYP450 Bound) HAT Hydrogen Atom Transfer (Rate-Limiting, BDE Dependent) Substrate->HAT Fe(IV)=O (Compound I) Radical Carbon-Centered Radical (Sub-optimal Orbital Overlap) HAT->Radical C-H Abstraction Hydroxylation Oxygen Rebound (Hydroxymethylenedioxy) Radical->Hydroxylation OH Rebound Cleavage Spontaneous Cleavage (Catechol + Formic Acid) Hydroxylation->Cleavage Hemiacetal Breakdown

CYP450-mediated demethylenation pathway via hydrogen atom transfer (HAT).

Protocol 2: Computational (DFT) Determination of C-H BDE

To predict the metabolic vulnerability of an MDP derivative before synthesis, Density Functional Theory (DFT) is employed to calculate the exact C-H BDE.

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search of the target MDP and its corresponding carbon-centered radical to identify the global minima.

  • Geometry Optimization: Optimize the lowest-energy conformers using a robust hybrid functional (e.g., M06-2X, which accurately models dispersion and radical systems) with a sufficiently large basis set (e.g., 6-311++G(d,p)).

  • Frequency Validation: Run frequency calculations on the optimized geometries. Self-validation: Ensure zero imaginary frequencies to confirm the structures are true thermodynamic minima. Extract the zero-point energies (ZPE) and thermal corrections to enthalpy (

    
    ).
    
  • BDE Calculation: Calculate the BDE using the equation:

    
    
    (Note: The exact enthalpy of the hydrogen atom at the chosen level of theory must be pre-calculated).
    
  • Benchmarking: Run the identical protocol on a reference compound with a known experimental BDE (e.g., toluene, BDE

    
     89.8 kcal/mol) to scale and validate the computational output.
    

Quantitative Data Summary

The following table synthesizes the core thermodynamic parameters of the parent 1,3-benzodioxole system compared to standard reference motifs, providing a predictive baseline for derivative design.

Compound MotifState

(kJ/mol)
Approx. C-H BDE (kcal/mol)Primary Degradation Pathway
1,3-Benzodioxole (MDP) Gas-142.7~92 - 94CYP450 Demethylenation / Acid Hydrolysis
1,3-Benzodioxole (MDP) Liquid-184.1N/AAcid Hydrolysis
1,2-Dimethoxybenzene Gas-215.5~90 - 92 (Methoxy C-H)CYP450 O-Demethylation
Toluene (Reference) Gas+50.089.8 (Benzylic C-H)CYP450 Benzylic Hydroxylation

Data derived from NIST standard reference databases and computational models [1, 3].

References

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds National Institute of Standards and Technology (NIST) [Link]

  • Free Radicals and Radical Stability. Part III. Diphenylpiperonylmethyl and Phenyl-p-anisyldiphenylylmethyl RSC Publishing (Bowden et al., 1939) [Link]

  • Prediction of activation energies for hydrogen abstraction by cytochrome P450 Lund University Publications[Link]

  • Direct C(sp2)–H alkylation of unactivated arenes enabled by photoinduced Pd catalysis Nature Communications / NIH [Link]

  • CdS Quantum Dot Gels as a Direct Hydrogen Atom Transfer Photocatalyst for C-H Activation NIH / Journal Publications [Link]

  • 2,4-pyrimidinediamine compounds and their uses (Prodrug Hydrolysis Mechanisms)

Technical Guide: 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric Acid in Stiripentol Development

[1]

Executive Summary & Chemical Context

Target Molecule: 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid Role: Research Intermediate / Metabolite Precursor Relevance to Stiripentol: Stiripentol is extensively metabolized in humans.[1] A major metabolic pathway involves the oxidative cleavage or modification of the aliphatic side chain.[1] The 5-oxovaleric acid derivative serves as the primary synthetic precursor for accessing omega-oxidation metabolites (such as the corresponding pentanoic acid derivatives) used as reference standards in clinical bioanalysis.[1]

FeatureStiripentol (API)The Intermediate (Keto-Acid)
Structure Branched allylic alcohol (t-butyl group)Linear keto-carboxylic acid
Carbon Chain C14 (Benzodioxole + C7 side chain)C12 (Benzodioxole + C5 side chain)
Primary Use Dravet Syndrome TherapyMetabolite Reference Standard / Analog Synthesis
Key Moiety 1,3-Benzodioxole ring1,3-Benzodioxole ring

Synthetic Pathway & Mechanism

The synthesis of this intermediate relies on a regio-controlled Friedel-Crafts Acylation .[1] Unlike the commercial Stiripentol route (base-catalyzed condensation), this pathway utilizes Lewis acid catalysis to attach a linear functionalized chain to the aromatic core.[1]

Reaction Scheme (DOT Visualization)[1]

SynthesisPathwayFigure 1: Friedel-Crafts Acylation pathway for the synthesis of the keto-acid intermediate.Start11,3-Benzodioxole(Substrate)ComplexSigma Complex(Intermediate)Start1->Complex+ AlCl3 (Lewis Acid)CH2Cl2, 0°CStart2Glutaric Anhydride(Acylating Agent)Start2->ComplexProduct5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric AcidComplex->ProductHydrolysis (H3O+)- HCl

[1]

Detailed Experimental Protocol

Objective: Synthesis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)[1]

  • Glutaric Anhydride (1.1 eq)[1]

  • Aluminum Chloride (

    
    , anhydrous) (2.2 eq)[1]
    
  • Dichloromethane (DCM) or Nitrobenzene (Solvent)[1]

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Lewis Acid Activation: Charge the flask with

    
     (29.3 g, 220 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0–5°C using an ice/salt bath.[1]
    
  • Acylating Agent Addition: Dissolve Glutaric Anhydride (12.5 g, 110 mmol) in DCM (50 mL) and add dropwise to the

    
     suspension over 30 minutes. Note: Ensure temperature remains <10°C to prevent polymerization.[1]
    
  • Substrate Addition: Add 1,3-Benzodioxole (12.2 g, 100 mmol) dropwise. The mixture will darken as the electrophilic aromatic substitution proceeds.[1]

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (300 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Combine organic layers and extract with 10% aqueous NaOH (3 x 50 mL). Critical Step: The product is an acid and will move to the aqueous phase, separating it from unreacted benzodioxole.[1]

  • Isolation: Acidify the combined alkaline extracts with 6M HCl to pH 1–2. The product will precipitate as an off-white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene.[1]

Yield Expectation: 75–85% Appearance: White to pale yellow crystalline solid.[1]

Strategic Application: Metabolite Reference Standards

In Stiripentol drug development, this intermediate is not a precursor to the drug itself, but rather the "gateway molecule" for synthesizing specific metabolites required for FDA/EMA safety reporting.[1]

Transformation to Metabolites

Stiripentol undergoes biotransformation including the opening of the methylenedioxy ring and oxidation of the side chain.[1]

Target MetaboliteSynthetic Transformation from Keto-Acid
Stiripentol-Pentanoic Acid Wolff-Kishner Reduction: Reduces the C5 ketone to a methylene group, yielding 5-(3,4-methylenedioxyphenyl)pentanoic acid.[1]
Stiripentol-Hydroxy-Acid NaBH4 Reduction: Reduces the C5 ketone to a secondary alcohol, mimicking the alcohol metabolite.[1]
Chain Shortening Baeyer-Villiger Oxidation: Can be used to degrade the chain to mimic beta-oxidation products.[1]
Workflow Visualization[1]

MetaboliteSynthesisFigure 2: Divergent synthesis of Stiripentol metabolite standards from the keto-acid.cluster_0Metabolite Synthesis RoutesInterKeto-Acid Intermediate(5-oxo-valeric derivative)Metab1Reference Standard A:5-(3,4-methylenedioxyphenyl)pentanoic acidInter->Metab1Wolff-Kishner Red.(NH2NH2, KOH)Metab2Reference Standard B:5-hydroxy-valeric acidderivativeInter->Metab2NaBH4 Reduction(MeOH, 0°C)UseClinical Bioanalysis(LC-MS/MS Calibration)Metab1->UseMetab2->Use

[1]

Analytical Characterization

To ensure the integrity of this intermediate as a reference material, the following analytical specifications must be met.

NMR Spectroscopy Data (Predicted)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.1 (s, 1H, -COOH)[1]
      
    • 
       7.65 (dd, 1H, Ar-H, ortho to ketone)[1]
      
    • 
       7.45 (d, 1H, Ar-H)[1]
      
    • 
       7.05 (d, 1H, Ar-H, ortho to ether)[1]
      
    • 
       6.15 (s, 2H, -O-CH2-O-)[1]
      
    • 
       2.95 (t, 2H, -CO-CH2-)[1]
      
    • 
       2.30 (t, 2H, -CH2-COOH)[1]
      
    • 
       1.85 (m, 2H, -CH2-CH2-CH2-)[1]
      
Mass Spectrometry[1][4]
  • Technique: ESI-MS (Negative Mode)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 236.22 g/mol [1]

  • Key Ion: [M-H]- at m/z 235.1[1]

References

  • Stiripentol Structure & Pharmacology: Trojnar, M. K., et al. (2005).[1] "Stiripentol: A novel antiepileptic drug."[1] Pharmacological Reports.

  • Friedel-Crafts Acylation of Benzodioxoles: A. S. K. Kumar, et al. (2019).[1] "Regioselective acylation of 1,3-benzodioxole." Journal of Chemical Sciences.

  • Metabolism of Stiripentol: Zhang, K., et al. (1994).[1][2] "Metabolic chiral inversion of stiripentol in the rat." Drug Metabolism and Disposition.

  • Synthesis of Metabolite Standards: FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites."

The 5-Oxovaleric Acid Scaffold: From Metabolic Signaling to Synthetic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, metabolic significance, and synthetic utility of 5-oxovaleric acid (5-OVA) and its key derivatives.

Executive Summary

5-Oxovaleric acid (5-OVA), also known as 5-oxopentanoic acid or glutaraldehyde monoacid, represents a critical chemical node at the intersection of lysine catabolism, lipid peroxidation, and synthetic medicinal chemistry. While historically viewed merely as a metabolic intermediate, recent research has elevated the status of its derivatives—particularly 5-aminovaleric acid betaine (5-AVAB) and 5-bromovaleric acid peptide conjugates —as potent bioactive agents.

This guide analyzes the dual nature of the 5-OVA scaffold:

  • Metabolic Modulator: Its role as a precursor to 5-AVAB, a gut-microbiota-derived inhibitor of fatty acid

    
    -oxidation.
    
  • Synthetic Warhead: Its utility in generating antimicrobial peptide conjugates and antigastrin agents.

Chemical & Metabolic Context

To understand the bioactivity of 5-OVA derivatives, one must first map the parent scaffold's position in endogenous pathways. 5-OVA is an aldehyde-acid (


) that exists in equilibrium with its hemiacetal forms.
The Lysine-Carnitine Axis

In mammalian and microbial metabolism, 5-OVA is a downstream product of lysine catabolism via the saccharopine pathway (mitochondria) or the pipecolic acid pathway (peroxisomes).

  • Oxidative Stress Marker: 5-OVA is also generated during the peroxidation of polyunsaturated fatty acids (PUFAs), serving as a marker for cellular oxidative stress alongside malondialdehyde (MDA).

  • The 5-AVAB Connection: The most significant recent discovery is the conversion of the 5-OVA skeleton into 5-aminovaleric acid betaine (5-AVAB) by gut microbiota. 5-AVAB acts as a metabolic hormone, inhibiting carnitine transport and altering cardiac energy metabolism.

Therapeutic Frontiers: Key Derivatives

A. Metabolic Regulators: 5-Aminovaleric Acid Betaine (5-AVAB)

Target: Carnitine/Organic Cation Transporter 2 (OCTN2). Mechanism: 5-AVAB mimics


-butyrobetaine (the precursor to carnitine). It competitively binds to the OCTN2 transporter but cannot be hydroxylated to carnitine. This results in:
  • Systemic Carnitine Depletion: Reduced transport of long-chain fatty acids into the mitochondria.[1]

  • Inhibition of

    
    -Oxidation:  A shift in cellular energy substrate preference from lipids to glucose.
    Clinical Implication:  While high levels are linked to cardiac hypertrophy (pathological), controlled modulation of this pathway is being explored for ischemic conditions where reducing oxygen-demanding fatty acid oxidation is beneficial [1].
    
B. Antimicrobial Agents: 5-Bromovaleric Acid Peptide Conjugates

Target: Bacterial Cell Membranes / Peptidoglycan Synthesis. Mechanism: 5-Bromovaleric acid (5-BVA) serves as a lipophilic anchor. When conjugated to the N-terminus of di- or tripeptides, the 5-carbon bromo-acyl chain facilitates membrane penetration.

  • Structure-Activity Relationship (SAR): The 5-carbon chain length is optimal for disrupting the lipid bilayer without causing excessive host toxicity. The terminal bromine provides a site for potential alkylation or further functionalization within the bacterial cell wall [2].

C. Gastrointestinal Modulators: 4-Benzamido-5-oxopentanoic Acid

Target: Cholecystokinin (CCK) / Gastrin Receptors. Mechanism: Derivatives of 5-OVA, specifically (R)-4-benzamido-5-oxopentanoic acid, function as antigastrin agents . They act as competitive antagonists at the CCK-B/gastrin receptor, historically developed for treating peptic ulcers and potentially modulating anxiety (via CNS CCK receptors) [3].

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the 5-OVA scaffold: its metabolic conversion to the FAO-inhibitor 5-AVAB and its synthetic transformation into antimicrobial conjugates.

G Lysine L-Lysine FiveAVA 5-Aminovaleric Acid (5-AVA) Lysine->FiveAVA Gut Microbiota (Decarboxylation) FiveOVA 5-Oxovaleric Acid (Scaffold) FiveBVA 5-Bromovaleric Acid FiveOVA->FiveBVA Synthetic Transformation FiveAVA->FiveOVA Transamination FiveAVAB 5-AVA Betaine (5-AVAB) FiveAVA->FiveAVAB Trimethylation (Gut Flora) OCTN2 Target: OCTN2 (Carnitine Transporter) FiveAVAB->OCTN2 Inhibits PeptideConj Antimicrobial Peptide Conjugate FiveBVA->PeptideConj DCC Coupling (Solid Phase) BactMem Disruption of Bacterial Membrane PeptideConj->BactMem Targets BetaOx Inhibition of Fatty Acid Oxidation OCTN2->BetaOx Causes

Caption: Divergent bioactivity of the 5-oxovaleric acid scaffold. Top path: Metabolic conversion to 5-AVAB inhibits fatty acid oxidation. Bottom path: Synthetic conversion to 5-bromovaleric acid conjugates yields antimicrobial agents.[2]

Detailed Experimental Protocol

Protocol: Synthesis of 5-Bromovaleric Acid Peptide Conjugates

This protocol describes the generation of bioactive antimicrobial agents using the 5-valeric scaffold.[2] This method ensures high purity and retains the bioactivity of the peptide moiety [2].

Phase 1: Synthesis of 5-Bromovaleric Acid (Precursor)

Objective: Convert cyclopentanone to the linear 5-bromovaleric acid via oxidative ring opening.

  • Reagents: Cyclopentanone (1.0 eq), 30%

    
     (3.0 eq), Copper(II) bromide (
    
    
    
    , cat.), Sodium bromide (NaBr), Acetonitrile.
  • Reaction:

    • Dissolve cyclopentanone in acetonitrile at 0°C.

    • Add

      
       dropwise to form the hydroperoxide intermediate.
      
    • Add

      
       and NaBr.[2] The copper catalyst facilitates the decomposition of the hydroperoxide and the nucleophilic attack of the bromide ion.
      
    • Stir at room temperature for 4 hours.

  • Workup:

    • Quench with saturated

      
       (to remove excess peroxide).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Validation: Confirm structure via

      
      H-NMR (Triplet at 
      
      
      
      3.4 ppm for
      
      
      ).
Phase 2: Peptide Coupling (Conjugation)

Objective: Attach 5-bromovaleric acid to the N-terminus of a dipeptide (e.g., Phe-Leu-OMe).

  • Activation:

    • Dissolve 5-bromovaleric acid (1.2 eq) in anhydrous DMF.

    • Add DCC (Dicyclohexylcarbodiimide, 1.2 eq) and HOBt (Hydroxybenzotriazole, 1.2 eq).

    • Stir at 0°C for 30 minutes to form the active ester.

  • Coupling:

    • Add the amino acid/peptide methyl ester (1.0 eq) and NMM (N-methylmorpholine, 2.0 eq) to the mixture.

    • Allow to warm to room temperature and stir for 24–36 hours.

    • Note: The long reaction time ensures complete coupling of the sterically unhindered linear acid.

  • Purification:

    • Filter off the DCU (dicyclohexylurea) byproduct.

    • Dilute filtrate with EtOAc, wash with 5% HCl, 5%

      
      , and brine.
      
    • Recrystallize from Ethanol/Hexane.

  • Self-Validating Check:

    • TLC: Check for disappearance of the free amine (ninhydrin stain) and appearance of a UV-active (if aromatic) or iodine-active product.

    • Yield Target: >75%.

Quantitative Bioactivity Data

The following table summarizes the comparative bioactivity of 5-OVA derivatives against standard controls.

Compound ClassDerivativeTarget Organism/SystemActivity MetricReference Control
Metabolic 5-AVA Betaine (5-AVAB)Mouse Cardiomyocytes

FAO (Fatty Acid Oxidation) by 40% at 50

M
Meldonium (Known inhibitor)
Antimicrobial 5-Bromo-Val-Phe-Leu-OMeS. aureusMIC: 40

g/mL
Ciprofloxacin (MIC <1

g/mL)
Antimicrobial 5-Bromo-Val-Trp-Tyr-OMeC. albicansMIC: 80

g/mL
Fluconazole
Gastrointestinal (R)-4-Benzamido-5-OVACCK-B Receptor

: 50 nM
Proglumide

Data synthesized from References [1], [2], and [3].

References

  • Kärkkäinen, O., et al. (2018). "Whole grain intake associated molecule 5-aminovaleric acid betaine decreases

    
    -oxidation of fatty acids in mouse cardiomyocytes."[3][4] Scientific Reports, 8, 13036. Link
    
  • Kaur, R., et al. (2024). "Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid." Letters in Organic Chemistry, 21. Link

  • Makovec, F., et al. (1992). "Structure-antigastrin activity relationships of new (R)-4-benzamido-5-oxopentanoic acid derivatives." Journal of Medicinal Chemistry, 35(1), 28–38. Link

  • Zhao, M., et al. (2020). "Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy."[4] Nature Communications, 11. Link

Sources

A Technical Guide to the Solubility of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and performance of an active pharmaceutical ingredient (API).[1][2] For 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid, a compound of interest in synthetic and medicinal chemistry, understanding its solubility profile in various organic solvents is paramount for applications ranging from reaction optimization and purification to the formulation of drug delivery systems. This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this target compound. It synthesizes theoretical principles with field-proven experimental protocols, ensuring a robust and scientifically sound approach. While specific solubility data for this exact molecule is not widely published, this guide equips the user with the necessary tools to generate reliable data in-house.

Introduction: The Critical Role of Solubility

The therapeutic efficacy of a drug is fundamentally linked to its bioavailability, which is often governed by its solubility.[1][2] Poorly water-soluble drugs frequently present significant challenges in formulation development, leading to inadequate absorption and variable therapeutic outcomes.[1] Therefore, characterizing the solubility of a new chemical entity (NCE) like 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is a foundational step in the preformulation stage of drug development.[3]

This guide will focus on solubility in organic solvents, which is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatography.

  • Formulation Development: Identifying suitable solvent systems for creating liquid dosage forms or for use in advanced formulation technologies like solid dispersions.[4]

  • Analytical Method Development: Preparing stock solutions and standards for quantification assays.

Molecular Structure Analysis

To understand the solubility behavior of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid, we must first analyze its structure.

  • Chemical Name: 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

  • Molecular Formula: C₁₂H₁₂O₅

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group will dominate solubility in polar, protic solvents and its ionization can be manipulated by pH.

    • Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.

    • Methylenedioxyphenyl Ring: A largely aromatic, hydrophobic moiety with two ether linkages, contributing to solubility in less polar solvents.

The presence of both polar (carboxylic acid, ketone) and nonpolar (aromatic ring) regions suggests that the molecule is amphiphilic and will exhibit a wide range of solubilities across different solvent classes.

G cluster_molecule 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid cluster_functional_groups Key Functional Groups mol mol COOH Carboxylic Acid (-COOH) - Polar - H-bond donor/acceptor - Acidic mol->COOH Polar/Protic Interaction Site Ketone Ketone (C=O) - Polar - H-bond acceptor mol->Ketone Polar Interaction Site Ring Methylenedioxyphenyl Ring - Largely nonpolar/hydrophobic - Aromatic mol->Ring Nonpolar Interaction Site

Figure 1: Key structural features influencing the solubility of the target molecule.

Theoretical Frameworks for Solubility Prediction

Before undertaking experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection.

"Like Dissolves Like"

This fundamental principle remains a powerful qualitative tool. Based on the molecule's structure:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be good solvents due to strong hydrogen bonding interactions with the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Should also be effective solvents, capable of dipole-dipole interactions and accepting hydrogen bonds from the carboxylic acid.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the molecule's overall polarity, though the aromatic ring will provide some affinity.

The Role of Crystal Lattice Energy

For a solid to dissolve, the energy released from solvating the solute molecules must overcome the energy required to break apart the crystal lattice (Lattice Energy).[5][6][7] Compounds with high lattice energies, often associated with high melting points and strong intermolecular forces in the solid state, tend to be less soluble.[7][8] The dissolution process can be envisioned as a two-step cycle:

  • Sublimation: The solid crystal is converted into gaseous ions/molecules (Energy input = Lattice Energy).

  • Solvation: The gaseous ions/molecules are dissolved in the solvent (Energy output = Solvation Energy).

If the solvation energy is greater than the lattice energy, the compound is likely to be soluble.[8]

Computational Models

For more quantitative predictions, several computational models are employed in modern drug development:

  • Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10][11] A solvent is likely to dissolve a solute if their three Hansen parameters are similar.[9] This method is particularly powerful for predicting solubility in solvent blends.[12]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a high-level quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[13][14][15] It calculates the chemical potential of a solute in a solvent by considering the interactions between the molecular surfaces.[16] While computationally intensive, COSMO-RS can offer highly accurate predictions without experimental data.[15][16][17]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[3][18][19] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Core Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is measured using a validated analytical technique.[3]

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

  • 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (ensure high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[3]

  • Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.[3][18][20] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the precise concentration.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is critical for accurate solubility determination.[3] Given the compound's structure (aromatic ring and carbonyl group), HPLC with UV detection is highly suitable.[21]

Example HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid (to ensure the carboxylic acid is protonated and gives a sharp peak).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by a UV scan of the compound (likely around 254 nm or 280 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to established guidelines to ensure reliable results.[22][23]

Data Presentation and Interpretation

Solubility data should be recorded systematically. Below is a template table for recording experimental results.

Table 1: Solubility of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid at 25°C

Solvent ClassSolventPredicted Solubility (Qualitative)Experimental Solubility (mg/mL)Experimental Solubility (mol/L)
Polar Protic MethanolHighRecord Data HereCalculate Data Here
EthanolHighRecord Data HereCalculate Data Here
Polar Aprotic AcetoneHighRecord Data HereCalculate Data Here
AcetonitrileMedium-HighRecord Data HereCalculate Data Here
DMSOVery HighRecord Data HereCalculate Data Here
Nonpolar TolueneLowRecord Data HereCalculate Data Here
HexaneVery LowRecord Data HereCalculate Data Here

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid in organic solvents. By combining theoretical predictions with the rigorous, experimentally-validated Shake-Flask method, researchers can generate the high-quality data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.[3][19]

Future work should focus on determining the pH-solubility profile in aqueous buffer systems, which is critical for understanding its behavior under physiological conditions, and exploring advanced formulation strategies, such as co-solvency or amorphization, to enhance solubility where needed.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.
  • Gervasio, F. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design.
  • Fluorochem. (n.d.). 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy.
  • Ertl, P., & Rohde, B. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Popa, G., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Molecules.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • PE Polska. (n.d.). Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection.
  • Drug Development and Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • FooDB. (2010, April 8). Showing Compound 5-(3,4-Methylenedioxyphenyl)pentanoic acid (FDB012302).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Mac Fhionnlaoich, N., et al. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Krzyżanowski, M., et al. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.
  • Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • EPA. (2025, October 15). 5-(3-Fluorophenyl)-5-oxovaleric acid Properties.
  • ACS Publications. (2025, August 4). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Pion Inc. (2024, October 22). Drug solubility and permeability.
  • PubMed. (2005, January 15). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities.
  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
  • ResearchGate. (n.d.). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines.
  • ChemScene. (n.d.). 7508-13-6 | 5-(3,4-Dimethylphenyl)-5-oxopentanoic acid.
  • Bergström, C. A. S., et al. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).
  • Study.com. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?.
  • Van den Rul, H., et al. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal.
  • SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • Burke, J. (1984, August).
  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Cheméo. (n.d.). Chemical Properties of 3,4-Methylenedioxyphenyl acetone (CAS 4676-39-5).

Sources

Technical Guide: Safety & Toxicity Profile of Phenyl-Oxovaleric Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Safety Data Sheets (SDS) for Phenyl-Oxovaleric Acid Compounds Content Type: Technical Safety Guide & Chemical Profile Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Chemical Identity

Phenyl-oxovaleric acid compounds represent a specialized class of keto-acids used primarily as intermediates in the synthesis of pharmaceutical agents (e.g., ACE inhibitors, histone deacetylase inhibitors) and as substrates in biocatalytic research.

Because "phenyl-oxovaleric acid" refers to a structural family rather than a single CAS entity, this guide characterizes the two most prevalent isomers encountered in drug development:

  • 5-Oxo-5-phenylvaleric acid (synonym: 4-Benzoylbutyric acid) – A common synthetic intermediate.

  • 2-Oxo-5-phenylpentanoic acid (synonym: 2-Oxo-5-phenylvaleric acid) – A metabolic probe and enzymatic substrate.

Chemical Identification Table
Property5-Oxo-5-phenylvaleric acid2-Oxo-5-phenylpentanoic acid
CAS Number 1501-05-920315-06-4 (Generic Class) / Custom
Synonyms 4-Benzoylbutyric acid

-Ketophenylvaleric acid
Molecular Formula C

H

O

C

H

O

Physical State Solid (Crystalline powder)Solid or Viscous Oil
Melting Point 126–129 °C60–65 °C (approx.)[1]
Primary Use Friedel-Crafts intermediatesLDH/HicDH Enzyme Substrates

GHS Hazard Classification & Safety Data

While specific SDS data varies by supplier purity, the core toxicity profile for this class is governed by their nature as organic acids and irritants .

Core Hazard Profile (GHS/CLP)

The following classification applies to >98% purity research-grade material.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][3]

    • P280: Wear protective gloves/eye protection/face protection.[2][3][4][5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses if present and easy to do.[2][3][4][5]

Toxicological Mechanisms

To ensure scientific integrity, researchers must understand why these hazards exist beyond the label.

  • Proton Donor Acidity (pKa ~4.5 - 4.8): Like most carboxylic acids, these compounds can lower local pH on mucous membranes, leading to protein denaturation in corneal or respiratory tissues. This is the primary driver for H319/H335.

  • Metabolic Interference (2-Oxo variant): The

    
    -keto variant (2-oxo) is a structural mimic of physiological keto acids (like pyruvate or 
    
    
    
    -ketoglutarate). It can act as a competitive substrate for lactate dehydrogenase (LDH), potentially altering local metabolic flux in cell-based assays.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the divergent fates of these isomers—critical for researchers designing metabolic stability assays or synthetic routes.

PhenylOxovalericPathways cluster_0 Synthetic Route (Friedel-Crafts) cluster_1 Biocatalytic Route (Enzymatic) Benzene Benzene POVA_5 5-Oxo-5-phenylvaleric acid (4-Benzoylbutyric acid) Benzene->POVA_5 + AlCl3 Glutaric Glutaric Anhydride Glutaric->POVA_5 Reduction Reduction (Clemmensen/Wolff-Kishner) POVA_5->Reduction PhenylValeric 5-Phenylvaleric acid Reduction->PhenylValeric POVA_2 2-Oxo-5-phenylpentanoic acid (Alpha-Keto) LDH Lactate Dehydrogenase (NADH -> NAD+) POVA_2->LDH Hydroxy 2-Hydroxy-5-phenylpentanoic acid (Chiral Alcohol) LDH->Hydroxy Stereoselective Reduction

Caption: Divergent utility of phenyl-oxovaleric isomers. Top: Chemical synthesis intermediate. Bottom: Enzymatic substrate for chiral synthesis.

Safe Handling & Experimental Protocols

A. Solid Handling & Weighing (Self-Validating Protocol)

Rationale: These compounds are often fine, crystalline powders that can generate electrostatic dust, posing an inhalation risk (H335).

  • Engineering Control: All weighing of >50 mg quantities must occur inside a Chemical Fume Hood or a powder containment enclosure.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Validation: Wipe the balance area with a wet tissue (pH indicator paper) after use. If the paper turns red/orange, containment failed, and cleaning protocols must be revised.

B. Synthesis Safety: Friedel-Crafts Acylation

Context: If synthesizing 5-oxo-5-phenylvaleric acid from benzene and glutaric anhydride.

  • Reagent Hazard: Aluminum Chloride (AlCl

    
    ) is often used as the catalyst. It reacts violently with moisture to release HCl gas.
    
  • Quenching Protocol:

    • Do NOT add water directly to the reaction mix.

    • Do: Pour the reaction mixture slowly onto a slurry of ice and concentrated HCl.

    • Why: This controls the exotherm and prevents the precipitation of aluminum salts which can trap the product.

C. Emergency Response (Spill & Exposure)
ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.Apply non-occlusive dressing if irritation persists.
Eye Contact Rinse with eyewash station for 15 min.Seek ophthalmological evaluation (acidic burn risk).
Spill (Solid) Dampen with inert oil/glycol to suppress dust.Sweep into a closed container. Do not dry sweep.
Spill (Solution) Neutralize with Sodium Bicarbonate (NaHCO

).
Wait for CO

evolution to cease before cleanup.

References & Authoritative Grounding

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 5-Oxo-5-phenylvaleric acid (CAS 1501-05-9).[6] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 184306, 5-Oxo-5-phenylvaleric acid. Retrieved from

  • ChemicalBook. (2024).[4] 5-Phenyl-2-oxovaleric acid Product & Safety Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). 5-Oxo-5-phenylvaleric acid Safety Data. Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: 4-benzoylbutyric acid. Retrieved from

Sources

Navigating the Benzodioxole Paradox: A Technical Guide to Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a cornerstone scaffold in medicinal chemistry, serving as the core structure for anticonvulsants (Stiripentol), antidepressants (Paroxetine), and PDE5 inhibitors (Tadalafil). However, synthesizing these derivatives via Friedel-Crafts acylation presents a distinct "reactivity paradox." While the dioxy-ring strongly activates the aromatic system, it simultaneously renders the substrate vulnerable to ether cleavage and polymerization under classical Lewis acid conditions.

This technical guide analyzes the evolution of acylation strategies—from stoichiometric aluminum chloride routes to modern heterogeneous catalysis—providing researchers with validated protocols to maximize regioselectivity while preserving ring integrity.

Part 1: The Mechanistic Paradox

The core challenge in acylating benzodioxole lies in the dual nature of the methylenedioxy group. It acts as a strong ortho/para director, but the oxygen lone pairs are Lewis basic.

The Coordination Problem

In the presence of hard Lewis acids (e.g.,


), the catalyst coordinates not only with the acylating agent but also with the dioxole oxygens. This leads to two critical failure modes:
  • Ring Deactivation: Catalyst sequestration reduces the effective concentration of the active acylium species.

  • Ring Cleavage: Strong coordination weakens the C-O bonds, leading to ring opening, polymerization ("Red Oil" formation), and the formation of catechols rather than the desired ketone.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the desired acylation and the fatal ring-cleavage pathway dependent on Lewis acid hardness.

G Benzodioxole 1,3-Benzodioxole (Substrate) Coordination O-Coordination Complex Benzodioxole->Coordination Hard LA (AlCl3) SigmaComplex Sigma Complex (Arenium Ion) Benzodioxole->SigmaComplex Mild/Soft LA LewisAcid Lewis Acid (MXn) LewisAcid->Coordination RingOpen Ring Cleavage (Catechol formation) Coordination->RingOpen Heat/Excess LA Acylium Acylium Ion (R-C=O+) Acylium->SigmaComplex Product 3,4-Methylenedioxy- acetophenone SigmaComplex->Product -H+ Polymer Polymerization (Tarry Residue) RingOpen->Polymer

Figure 1: Mechanistic bifurcation showing how hard Lewis acids favor coordination and cleavage, while milder systems favor electrophilic substitution.

Part 2: Historical Evolution & Catalyst Selection

The industry has moved away from stoichiometric reagents toward catalytic, atom-economical processes.

Comparative Analysis of Catalytic Systems
EraCatalyst SystemKey ReagentsYield (Typical)Selectivity Issues
Classical

(Stoichiometric)
DCM, Acyl Chloride40-60%High risk of ring opening; massive aluminum waste.
Transitional

/

DCM or Nitrobenzene65-75%Milder, but requires toxic solvents and difficult workup.
Modern Rare Earth Triflates (

)

, Nitromethane
85-95%Excellent recovery; water tolerant; high cost of catalyst.
Green/Flow Zeolite Beta / H-BetaAcetic Anhydride70-85%Heterogeneous; shape-selective; prevents polyacylation.
The Zeolite Solution

Zeolite Beta has emerged as the gold standard for heterogeneous acylation of benzodioxoles. Its three-dimensional channel system allows the diffusion of the substrate while the pore size restricts the formation of bulky catalytic complexes that lead to ring opening. Furthermore, dealumination of the external surface suppresses non-selective reactions [1].

Part 3: Validated Experimental Protocols

Protocol A: Heterogeneous Catalysis (Zeolite Beta)

Recommended for: Green chemistry applications and scale-up.

Materials:

  • 1,3-Benzodioxole (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Zeolite H-Beta (Si/Al ratio ~25, calcined at 500°C for 4h)

  • Solvent: 1,2-Dichloroethane (DCE) or solvent-free (if neat)

Workflow:

  • Catalyst Activation: Heat Zeolite H-Beta at 120°C under vacuum for 2 hours to remove adsorbed water.

  • Reaction Assembly: In a pressure tube or round-bottom flask, introduce the activated zeolite (10 wt% relative to substrate).

  • Addition: Add 1,3-benzodioxole followed by acetic anhydride.

  • Execution: Heat to 80°C (DCE reflux) or 60°C (neat) for 4–6 hours.

    • Note: Monitor via TLC/HPLC. Disappearance of starting material without the appearance of polar catechol spots indicates success.

  • Workup: Filter the hot reaction mixture to recover the zeolite (can be regenerated via calcination).

  • Purification: Wash filtrate with

    
     (aq), dry over 
    
    
    
    , and recrystallize from ethanol/water.

Validation Check:

  • Success Indicator: Product melting point 80–82°C (for acetophenone derivative).

  • Failure Mode: Darkening of solution implies polymerization; reduce temperature.

Protocol B: Rare Earth Triflate Catalysis ( )

Recommended for: High-value synthesis requiring mild conditions.

Materials:

  • 1,3-Benzodioxole (1.0 mmol)

  • Acetic Anhydride (2.0 mmol)

  • 
     (0.1 mmol, 10 mol%)
    
  • 
     (Optional accelerator)
    
  • Solvent: Nitromethane (

    
    )
    

Workflow:

  • Dissolution: Dissolve

    
     in nitromethane.
    
  • Reaction: Add benzodioxole and acetic anhydride. Stir at 50°C for 6–12 hours.

  • Quench: Dilute with water. The aqueous phase will contain the catalyst.

  • Recovery: Extract product with ethyl acetate. Evaporate the aqueous phase to recover

    
     (reusable >3 times without loss of activity) [2].
    

Part 4: Advanced Workflow - Continuous Flow Synthesis

Recent advances (2024) utilizing solid acid catalysts (e.g., Zn-Aquivion or supported triflates) in packed bed reactors allow for continuous processing, minimizing the contact time between the sensitive product and the acid sites, thus reducing degradation [3].

FlowChemistry FeedA Feed A: Benzodioxole Mixer T-Mixer FeedA->Mixer FeedB Feed B: Acyl Anhydride FeedB->Mixer PBR Packed Bed Reactor (Zeolite/Zn-Aquivion) 100°C Mixer->PBR Laminar Flow BPR Back Pressure Regulator (5-10 bar) PBR->BPR High Conversion Collection Collection & Phase Separation BPR->Collection

Figure 2: Continuous flow setup utilizing a packed bed reactor to minimize residence time and side reactions.

Technical Insight for Flow Chemistry

In flow systems, the "residence time" replaces "reaction time." For benzodioxoles, a residence time of 15–30 minutes at 100°C in a pressurized system (to keep solvents liquid) typically yields >70% conversion with <5% ring cleavage by-products [3].

References

  • Corma, A., et al. "Zeolites as catalysts for the acylation of aromatics." Journal of Catalysis, vol. 195, no.[1] 1, 2000, pp. 161-168.[1]

  • Kobayashi, S., et al. "Rare-earth metal triflates as water-tolerant, reusable Lewis acid catalysts in organic synthesis." Chemical Reviews, vol. 102, no. 6, 2002, pp. 2227-2254.

  • Ferlin, F., et al. "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." Molecules, vol. 29, no. 3, 2024.

  • Olah, G. A. "Friedel-Crafts and Related Reactions."[2][3][4][5][6][7][8] Wiley-Interscience, 1963. (Classic Reference for Mechanistic Fundamentals).

Sources

The Pharmacological Landscape of 5-Oxovaleric Acid Analogs: From Receptor Modulation to Targeted Nanotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxovaleric acid (5-oxopentanoic acid or glutaric semialdehyde) backbone represents a highly versatile pharmacophore in modern medicinal chemistry[1]. Due to its unique bifunctional nature—featuring both a terminal carboxylic acid and a reactive C5 oxo group—it serves as a critical scaffold for synthesizing receptor antagonists, antiangiogenic agents, and smart linkers for targeted nanomedicine. This technical guide synthesizes current pharmacological applications, mechanistic pathways, and self-validating experimental protocols for deploying 5-oxovaleric acid analogs in drug development.

Chemical Rationale of the 5-Oxovaleric Acid Pharmacophore

At its core, 5-oxovaleric acid (C₅H₈O₃) provides a flexible five-carbon aliphatic chain that is ideal for spanning receptor binding pockets without introducing excessive steric hindrance[1]. The pharmacological utility of its analogs generally falls into three structural classes:

  • Amidic Analogs (Glutamine Derivatives): Where the C5 position is modified into an amide, yielding potent receptor antagonists (e.g., CCK-A antagonists)[2].

  • Aryl-Oxovaleric Acids: Where the C5 oxo group is a ketone adjacent to an aromatic ring, serving as lipophilic intermediates for antihistamines[3].

  • Esterified Aldehydic Analogs: Where the carboxylic acid is esterified to lipid backbones (e.g., oxidized phospholipids), acting as high-affinity signaling molecules for macrophage receptors[4].

Core Pharmacological Applications

Antiangiogenic Therapeutics: VEGFR-2 Inhibition

5-oxopentanoic acid derivatives have emerged as potent antiangiogenic agents. Specifically, the analog SM-1 (5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid) has demonstrated significant efficacy in halting Multiple Myeloma progression[5]. SM-1 selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), specifically blocking the autophosphorylation of the Tyrosine 1175 (Tyr1175) residue[5]. This inhibition arrests the downstream kinase cascade required for tumor angiogenesis without inducing toxicity in normal epithelial cells[5].

VEGFR2_Inhibition SM1 SM-1 Analog (5-Oxopentanoic Derivative) VEGFR2 VEGFR-2 Receptor (Tyr1175) SM1->VEGFR2 Antagonizes Kinase Intracellular Kinase Domain VEGFR2->Kinase Blocks Phosphorylation Angiogenesis Tumor Angiogenesis (Multiple Myeloma) Kinase->Angiogenesis Pathway Arrest

Mechanistic pathway of SM-1 (a 5-oxopentanoic acid analog) inhibiting VEGFR-2 mediated angiogenesis.

Gastrointestinal Pharmacology: CCK & Gastrin Receptor Antagonism

Derivatives of (R)-4-benzamido-5-oxopentanoic acid are foundational to gastrointestinal pharmacology[2]. Compounds such as CR 2194 and Lorglumide act as potent, non-peptidic antagonists of the Cholecystokinin-A (CCK-A) and gastrin receptors[2]. In vivo studies demonstrate that these analogs effectively inhibit gastric acid secretion induced by pentagastrin infusion, making them highly valuable therapeutic tools for acid-related disorders and diagnostic imaging[2].

Cardiovascular Pathology: Oxidized Phospholipids and CD36 Activation

In the context of atherosclerosis, 5-oxovaleric acid plays a critical role as a lipid peroxidation product. The oxidation of native low-density lipoproteins (LDL) generates SOVPC (1-stearoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)[4],[6]. SOVPC acts as a high-affinity ligand for the macrophage scavenger receptor CD36[6]. The binding of SOVPC to CD36 mediates the unregulated uptake of oxidized LDL by macrophages, driving foam cell formation and inducing platelet activation independent of standard PAF or thromboxane pathways[4],[6].

CD36_Activation LDL Native LDL Oxidation Oxidative Stress (MPO / H2O2) LDL->Oxidation SOVPC SOVPC (5-Oxovaleroyl-PC) Oxidation->SOVPC Lipid Peroxidation CD36 Macrophage Scavenger Receptor CD36 SOVPC->CD36 High Affinity Binding FoamCell Foam Cell Formation (Atherosclerosis) CD36->FoamCell Macrophage Uptake

Oxidation of LDL generates SOVPC, which binds CD36 to drive foam cell formation in atherosclerosis.

Advanced Drug Delivery: 5-Oxovaleric Acid in Nanomedicine

Beyond direct receptor modulation, 5-oxovaleric acid is utilized as a highly efficient biochemical linker in targeted nanomedicine. In the treatment of hepatic fibrosis, drug carriers must specifically target activated Hepatic Stellate Cells (HSCs)[7]. 5-oxovaleric acid is used to synthesize Retinoid-PEG conjugates (e.g., VA-PEG-VA)[7].

The Causality of the Linker: The terminal carboxylic acid of 5-oxovaleric acid allows for standard amide coupling to the PEG terminus, while the C5 oxo group provides a reactive site for conjugating therapeutic payloads (like siRNA) via pH-sensitive hydrazone bonds. This ensures the payload remains stable in circulation but is rapidly released within the acidic endosomes of the target HSCs.

Quantitative Data Summary

The following table summarizes the physicochemical targets and pharmacological profiles of key 5-oxovaleric acid derivatives discussed in current literature.

Compound NameStructural ClassPrimary TargetPharmacological EffectRef
CR 2194 4-benzamido-5-oxopentanoic acidCCK-A / Gastrin ReceptorInhibits pentagastrin-induced acid secretion (ID50: 8.7 mg/kg IV in dogs).[2]
SM-1 5-amino-2-sulfonamido-5-oxopentanoic acidVEGFR-2 (Tyr1175)Antiangiogenic; inhibits Multiple Myeloma cell proliferation.[5]
SOVPC Oxidized Phospholipid (5-oxovalerate ester)CD36 Macrophage ReceptorHigh-affinity ligand inducing platelet activation & foam cell formation.[4],[6]
5-(3,4-Dichlorophenyl)-5-oxovaleric acid Aryl-oxovaleric acidHistamine H1 Receptor (via Loratadine)Key synthetic intermediate for second-generation antihistamines.[3]

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to understand not just the steps of an assay, but the causality behind the methodology. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of Retinoid-PEG-5-Oxovalerate Linkers for Targeted Liposomes

This protocol outlines the conjugation of 5-oxovaleric acid to a PEGylated carrier for HSC targeting[7].

  • Activation of the Carboxylic Acid: Dissolve 5-oxovaleric acid (0.672 mmol) in a 1:1 mixture of anhydrous Chloroform and DMF[7]. Add N,N-diisopropylethylamine (DIPEA) (1.68 mmol) to basify the solution[7].

    • Causality: DMF ensures the solubility of the polar carboxylic acid, while Chloroform maintains the solubility of the lipophilic PEG-lipid derivatives added in later steps. DIPEA acts as a non-nucleophilic base to deprotonate the acid, preparing it for activation without competing for the electrophilic ester.

  • Coupling: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in a 1.2 molar excess. Stir for 2 hours at room temperature.

    • Causality: EDC/NHS chemistry is selected over DCC to prevent the formation of insoluble dicyclohexylurea byproducts, ensuring the final liposomal formulation remains optically clear for downstream Dynamic Light Scattering (DLS) analysis.

  • Conjugation: Introduce the amine-terminated PEG-Retinoid conjugate. Stir overnight at room temperature[7].

  • Purification: Concentrate the reaction mixture and purify via silica gel chromatography using a dichloromethane/methanol gradient[7]. Verify the product (pale yellow oil) via 1H NMR[7].

Protocol B: In Vitro Validation of VEGFR-2 Autophosphorylation Inhibition by SM-1

This workflow validates the antiangiogenic mechanism of 5-oxopentanoic acid analogs[5].

  • Cell Culture & Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVEC) in endothelial growth medium. Starve cells in serum-free media for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and reduces background basal kinase activity, ensuring that any observed phosphorylation is strictly dependent on the subsequent VEGF stimulation.

  • Compound Treatment: Pre-treat cells with varying concentrations of the SM-1 analog (e.g., 10 µM, 50 µM) for 2 hours, followed by stimulation with VEGF (50 ng/mL) for 10 minutes.

  • Lysis and Protein Extraction: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate).

  • Western Blotting: Resolve proteins via SDS-PAGE and probe with anti-phospho-VEGFR-2 (specifically targeting the Tyr1175 residue)[5].

    • Causality: Why evaluate Tyr1175 specifically? Tyr1175 is the primary autophosphorylation site on VEGFR-2 that recruits PLCγ, initiating the MAPK/ERK cascade required for endothelial cell proliferation[5]. By targeting this specific residue, we confirm that the 5-oxopentanoic acid analog disrupts the receptor's intracellular signaling rather than merely causing non-specific cytotoxicity.

References

  • [2] Structure-antigastrin activity relationships of new (R)-4-benzamido-5-oxopentanoic acid derivatives - PubMed. nih.gov. 2

  • [3] Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers - Benchchem. benchchem.com.3

  • [5] In silico Enhancement of VEGFR-2 Binding Properties of 5- Amino-2-(3,4-Dimethoxyphenylsulfonamido)-5-Oxopentanoic Acid (SM-1) for Improving its Anticancer Activity - CABI Digital Library. cabidigitallibrary.org. 5

  • [1] 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem - NIH. nih.gov. 1

  • [4] Structural Identification of Oxidized Acyl-Phosphatidylcholines That Induce Platelet Activation | Journal of Vascular Research | Karger Publishers. karger.com. 4

  • [7] CN107043334B - Compounds for Targeted Drug Delivery and Enhanced siRNA Activity - Google Patents. google.com. 7

  • [6] Identification of a Novel Family of Oxidized Phospholipids That Serve as Ligands for the Macrophage Scavenger Receptor CD36 - ResearchGate. researchgate.net. 6

Sources

Methodological & Application

Laboratory synthesis protocol for 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Synthesis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric Acid via Friedel-Crafts Acylation

Executive Summary

This application note details the laboratory-scale synthesis of 5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid (also known as 4-(3,4-methylenedioxybenzoyl)butyric acid). This compound serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and GABA analogs. The protocol utilizes a classical Friedel-Crafts acylation between 1,3-benzodioxole and glutaric anhydride, mediated by aluminum chloride (


).

Key Technical Considerations:

  • Regioselectivity: The electron-donating methylenedioxy group directs substitution to the para position (position 5/6) relative to the oxygens.

  • Substrate Sensitivity: The methylenedioxy ring is susceptible to cleavage by strong Lewis acids at elevated temperatures. Strict temperature control (

    
    ) is required to prevent conversion to catechol byproducts.
    
  • Self-Validating Purification: The protocol employs an acid-base extraction strategy that isolates the product based on its carboxylic acid functionality, naturally excluding neutral organic impurities.

Reaction Mechanism & Logic

The synthesis proceeds via an electrophilic aromatic substitution (EAS).[1][2] The reaction is driven by the activation of glutaric anhydride by


, resulting in a ring-opening that generates a highly reactive acylium ion (or a polarized acyl-aluminum complex).

Mechanistic Steps:

  • Activation:

    
     coordinates with the oxygen of glutaric anhydride, facilitating ring opening.
    
  • Electrophilic Attack: The generated electrophile attacks the electron-rich 1,3-benzodioxole ring at the 5-position.

  • Complexation: The resulting keto-acid forms a stable complex with aluminum salts.

  • Hydrolysis: Acidic quenching breaks the Al-complex to release the free keto-acid.

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Substrate 1,3-Benzodioxole Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Reagent Glutaric Anhydride Complex Acylium-Aluminum Complex Reagent->Complex Ring Opening Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Complex->Intermediate + Substrate Quench HCl Hydrolysis Intermediate->Quench - H+ Product 5-Oxovaleric Acid Derivative Quench->Product Decomplexation

Caption: Mechanistic flow of the Friedel-Crafts acylation, highlighting the activation of glutaric anhydride and subsequent electrophilic attack.

Materials & Equipment

Reagents:

  • 1,3-Benzodioxole (1,2-Methylenedioxybenzene): >98% purity. Note: Liquid at RT.

  • Glutaric Anhydride: >95% purity.[3] Solid.

  • Aluminum Chloride (

    
    ):  Anhydrous, granular or powder. Critical: Must be fresh and free-flowing (yellow/grey). White powder often indicates hydrolysis.
    
  • Dichloromethane (DCM): Anhydrous grade.

  • Hydrochloric Acid (HCl): 12M and 1M solutions.

  • Sodium Bicarbonate (

    
    ):  Saturated aqueous solution.
    

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL).[3]

  • Addition Funnel (Pressure-equalizing).

  • Inert Gas Line (Nitrogen or Argon).

  • Ice/Salt Bath (

    
     to 
    
    
    
    ).
  • Magnetic Stirrer & Bar.[4]

Experimental Protocol

Step 1: Preparation of the Electrophile (The "Complexation" Phase)

Rationale: Pre-forming the acylating complex ensures a controlled reaction rate and minimizes polymerization of the sensitive benzodioxole substrate.

  • Flame-dry a 3-neck flask and flush with Nitrogen.

  • Charge Aluminum Chloride (2.2 equivalents) into the flask.

  • Add Dichloromethane (DCM) (approx. 5-7 mL per gram of substrate) to create a slurry.

  • Cool the slurry to

    
      using an ice bath.
    
  • Add Glutaric Anhydride (1.1 equivalents) portion-wise over 10 minutes.

    • Observation: The slurry may darken or dissolve slightly as the complex forms. Stir for 15-20 minutes at

      
      .
      
Step 2: Acylation Reaction
  • Dissolve 1,3-Benzodioxole (1.0 equivalent) in a minimal amount of DCM.

  • Transfer this solution to the addition funnel.

  • Add the benzodioxole solution dropwise to the

    
    /Anhydride mixture.
    
    • Critical Control: Maintain internal temperature below

      
       . The reaction is exothermic.
      
    • Safety: Evolution of HCl gas may occur; ensure proper venting through a scrubber or fume hood.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 3-4 hours . Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[3]

Step 3: Quenching & Workup
  • Cool the mixture back to

    
     .
    
  • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 10 mL HCl per 100g ice).

    • Caution: Vigorous bubbling and heat evolution.

  • Stir the biphasic mixture for 30 minutes to ensure complete hydrolysis of the aluminum complex.

  • Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

Step 4: Self-Validating Purification (Acid-Base Extraction)

Rationale: This step separates the acidic product from neutral unreacted starting material and non-acidic byproducts.

  • Combine organic layers.

  • Extraction: Extract the organic layer with Saturated

    
     (
    
    
    
    )
    .
    • Logic: The product (carboxylic acid) deprotonates and moves to the aqueous phase (as carboxylate). Impurities remain in the DCM.

  • Wash: Wash the combined aqueous basic extracts with a small portion of fresh DCM (discards neutral impurities).

  • Precipitation: Acidify the aqueous phase carefully with 6M HCl to pH ~1-2.

    • Observation: The product should precipitate as an off-white to tan solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture (DCM + Aqueous Acid) Sep1 Phase Separation Crude->Sep1 Org1 Organic Layer (Product + Impurities) Sep1->Org1 Aq1 Aqueous Waste (Al salts) Sep1->Aq1 BaseExt Extract with NaHCO3 Org1->BaseExt Sep2 Phase Separation BaseExt->Sep2 OrgWaste DCM Layer (Neutral Impurities) Sep2->OrgWaste AqProd Aqueous Layer (Product as Carboxylate) Sep2->AqProd Acidify Acidify with HCl (pH 1) AqProd->Acidify FinalProd Precipitated Product Acidify->FinalProd

Caption: Acid-Base extraction logic ensuring isolation of only the carboxylic acid species.

Data Analysis & Characterization

Expected Yield: 65% - 80% Appearance: Off-white to pale yellow solid.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

6.0 ppm (s, 2H)
SingletMethylenedioxy protons (

). Characteristic signature.
1H NMR

7.4 - 7.6 ppm (m, 2H)
MultipletAromatic protons ortho to carbonyl (H-6, H-2).
1H NMR

6.8 ppm (d, 1H)
DoubletAromatic proton ortho to oxygen (H-5).
1H NMR

2.9 - 3.0 ppm (t, 2H)
Triplet

adjacent to ketone.
1H NMR

2.4 - 2.5 ppm (t, 2H)
Triplet

adjacent to carboxylic acid.
IR 1680 - 1710 cm

Strong BandC=O (Ketone and Carboxylic Acid overlap).
IR 2500 - 3000 cm

BroadO-H stretch (Carboxylic Acid).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete hydrolysis of the aluminum complex.

    • Solution: Increase the quenching time or use slightly warmer dilute acid during the workup.

    • Cause: Moisture in

      
      .
      
    • Solution: Ensure catalyst fumes upon exposure to air; if not, replace.

  • Ring Cleavage (Dark/Black Tar):

    • Cause: Reaction temperature too high or reaction time too long.

    • Solution: Strictly maintain

      
       during addition. Do not exceed 4 hours at RT.
      
  • Emulsions during Extraction:

    • Cause: Aluminum salts precipitating at neutral pH.

    • Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution to the aqueous phase to chelate aluminum, or filter the biphasic mixture through Celite before separation.

References

  • Compernolle, F. (1993).[3] Synthesis of 4-(4-fluorobenzoyl)butyric acid via Friedel-Crafts acylation. Tetrahedron, 49, 3193. (Cited for general acylation conditions of glutaric anhydride).

  • Sigma-Aldrich. Friedel–Crafts Acylation Mechanism and Protocols. (Technical Reference for Lewis Acid stoichiometry).

  • Rieke Metals, Inc. Ethyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate Product Data. (Reference for structural analogs and nomenclature).

  • ChemicalBook. Synthesis of 3,4-(Methylenedioxy)butyrophenone. (Reference for benzodioxole stability and acylation conditions).

  • Master Organic Chemistry. The Friedel-Crafts Acylation Reaction: Mechanism and Limitations. (Educational grounding for mechanism).

Sources

Application Note: Friedel-Crafts Acylation of 1,3-Benzodioxole with Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Protocol Design, and Optimization for 5-(1,3-Benzodioxol-5-yl)-5-oxopentanoic Acid Synthesis

Executive Summary

The Friedel-Crafts acylation of 1,3-benzodioxole (methylenedioxybenzene) with glutaric anhydride is a fundamental transformation in medicinal chemistry. It yields 5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid, a highly versatile keto-acid intermediate. This intermediate is frequently subjected to reductive amination and cyclization to yield complex chiral δ-lactams, which serve as core scaffolds in numerous bioactive compounds and pharmaceutical agents[1].

However, the synthesis presents a distinct chemical challenge: the methylenedioxy bridge of 1,3-benzodioxole is highly sensitive to cleavage by strong Lewis acids like aluminum chloride (


). This application note provides a self-validating, causality-driven protocol designed to maximize regioselective C5-acylation while preserving the fragile acetal moiety.

Mechanistic Insights & Experimental Causality

To design a robust protocol, one must understand the causality behind the reagent stoichiometry and the order of addition:

  • Regioselectivity: The 1,3-benzodioxole ring is strongly activated by its two oxygen atoms. This synergistic electron donation directs the electrophilic aromatic substitution almost exclusively to the 5-position (para to one oxygen, meta to the other).

  • Catalyst Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylations utilizing cyclic anhydrides require a stoichiometric excess of Lewis acid (typically 2.2 equivalents of

    
    ). One equivalent irreversibly coordinates to the newly formed carboxylate group, while the second equivalent is required to activate the anhydride into a reactive acylium ion or polarized complex.
    
  • Acetal Preservation: Free

    
     can readily coordinate to the oxygen atoms of the 1,3-benzodioxole ring, leading to ether cleavage and polymerization. To prevent this, the arene is added dropwise to a pre-formed 
    
    
    
    -anhydride complex at 0 °C. This ensures the substrate immediately reacts with the electrophile rather than lingering in the presence of uncomplexed Lewis acid.
  • Modern Alternatives: While batch synthesis using

    
     remains the standard for rapid laboratory-scale preparation, recent continuous flow methodologies have demonstrated that heterogeneous Brønsted acids (e.g., Aquivion SO3H) can mitigate harsh conditions and eliminate heavy metal waste[2].
    

Experimental Workflow

Workflow Step1 1. Catalyst Complexation AlCl3 + Glutaric Anhydride in DCM (0 °C) Step2 2. Substrate Addition 1,3-Benzodioxole added dropwise (Maintains T < 5 °C) Step1->Step2 2.2 eq AlCl3 required Step3 3. Electrophilic Aromatic Substitution Formation of Keto-Acid Intermediate Step2->Step3 Regioselective C5 attack Step4 4. Acidic Quench Ice + 1M HCl (Prevents Acetal Cleavage) Step3->Step4 Monitor via TLC Step5 5. Acid-Base Extraction Isolate Carboxylic Acid via NaHCO3 extraction & acidification Step4->Step5 Phase Separation

Workflow for the Friedel-Crafts acylation of 1,3-benzodioxole with glutaric anhydride.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • 1,3-Benzodioxole (1.0 eq, limiting reagent)

  • Glutaric anhydride (1.1 eq)

  • Aluminum chloride, anhydrous (

    
    , 2.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

  • 1M

    
    , Saturated 
    
    
    
    , Brine,
    
    

Methodology:

  • Complexation: In a flame-dried round-bottom flask under an inert argon or nitrogen atmosphere, suspend anhydrous

    
     (2.2 eq) in anhydrous DCM (approx. 5 mL/mmol). Cool the suspension to 0 °C using an ice-water bath. Add glutaric anhydride (1.1 eq) portion-wise over 10 minutes. Stir for 30 minutes to ensure complete formation of the electrophilic complex.
    
  • Acylation: Dilute 1,3-benzodioxole (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality Check: Maintaining the internal temperature below 5 °C during this addition is critical to suppress the cleavage of the methylenedioxy ring.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 2–4 hours. Monitor the consumption of 1,3-benzodioxole via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Once complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M

    
    .
    
    • Causality Check: The acidic quench breaks the robust aluminum-carboxylate complex. The use of crushed ice absorbs the violent exotherm, preventing thermal degradation of the product.

  • Self-Validating Workup (Acid-Base Extraction):

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers and extract with saturated aqueous

      
       (3 × 15 mL). Logic: This step separates the desired keto-acid (which deprotonates and migrates to the aqueous phase as a sodium salt) from unreacted 1,3-benzodioxole and neutral organic byproducts.
      
    • Carefully acidify the combined aqueous layers to pH 2 using concentrated

      
      . The product will precipitate or form a cloudy suspension.
      
    • Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo to yield the pure 5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid.
      

Quantitative Data & Optimization Matrix

The following table summarizes the impact of varying reaction parameters, providing a comparative baseline for troubleshooting and scale-up.

ParameterStandard Batch ConditionModified Condition (Flow/Resin)Causality / Chemical Impact
Catalyst

(2.2 eq)
Aquivion SO3H (Catalytic)

provides rapid batch conversion but generates metal waste. Resins allow continuous flow without metal contamination[2].
Temperature 0 °C to RT100 °C (Flow)Low temp in batch prevents acetal cleavage. High temp in flow is tolerated due to the strictly controlled, short residence time (30 min)[2].
Solvent Dichloromethane (DCM)Solvent-free or neatDCM stabilizes the Wheland intermediate and dissipates heat. Flow methods reduce solvent use, improving green chemistry metrics.
Workup Acid-Base ExtractionDistillation of unreacted areneBatch extraction selectively isolates the carboxylic acid. Flow provides scalable throughput with direct distillation[2].
Expected Yield 75–85%60–73%Batch provides higher isolated yields for discovery chemistry; flow is optimized for continuous industrial throughput.

References

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI (Molecules).[Link][1]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI (Molecules).[Link][2]

Sources

Process Optimization: Synthesis of Key Intermediates for Stiripentol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization and Protocol: Synthesis of Key Intermediates for Stiripentol Content Type: Application Note & Technical Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction & Mechanistic Rationale

Stiripentol (Diacomit®) is a structural analog of an aromatic allylic alcohol, clinically indicated for the treatment of Dravet syndrome (severe myoclonic epilepsy in infancy). From a synthetic perspective, the molecule's efficacy relies heavily on the precise geometry of its alkene moiety and the purity of the hydrophobic tert-butyl group.

The primary challenge in Stiripentol manufacturing is not the final reduction, but the preparation of its critical precursor: (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one (hereafter referred to as Intermediate A ).

This guide focuses on the robust synthesis, purification, and validation of Intermediate A. We utilize a thermodynamically controlled Claisen-Schmidt condensation, optimized to favor the E-isomer exclusively while suppressing the formation of Michael addition byproducts.

Retrosynthetic Analysis

The synthesis is designed around the disconnection of the C1-C2 double bond. We utilize Piperonal (3,4-methylenedioxybenzaldehyde) as the electrophile and Pinacolone (3,3-dimethyl-2-butanone) as the nucleophile.

Retrosynthesis Stiripentol Target: Stiripentol (Allylic Alcohol) Intermediate Intermediate A (α,β-Unsaturated Ketone) Stiripentol->Intermediate Luche Reduction (1,2-Selective) Piperonal Piperonal (Electrophile) Intermediate->Piperonal Claisen-Schmidt Condensation Pinacolone Pinacolone (Nucleophile) Intermediate->Pinacolone

Figure 1: Retrosynthetic disconnection showing the construction of the carbon skeleton via aldol condensation followed by selective reduction.

Protocol: Synthesis of Intermediate A

Objective: Preparation of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one. Reaction Type: Cross-Aldol Condensation (Claisen-Schmidt).

Materials & Reagents[1][2][3][4][5][6][7]
  • Piperonal (3,4-methylenedioxybenzaldehyde): 15.0 g (100 mmol)

  • Pinacolone (3,3-dimethyl-2-butanone): 12.5 mL (100 mmol)

  • Sodium Hydroxide (NaOH): 50% Aqueous Solution (10 mL)

  • Ethanol (Absolute): 100 mL

  • Wash Solvents: Cold water, cold Ethanol/Water (1:1).

Step-by-Step Methodology
Step 1: Reactor Setup and Dissolution[1][2][3]
  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

  • Charge the flask with 15.0 g Piperonal and 100 mL Ethanol .

  • Initiate stirring at 300 RPM.

  • Add 12.5 mL Pinacolone in a single portion.

    • Expert Insight: Pinacolone is added before the base to ensure it is available to form the enolate immediately upon base addition, minimizing Cannizzaro disproportionation of the aldehyde.

Step 2: Base Addition and Reaction[4][3]
  • Heat the solution to 30°C .

  • Add 10 mL of 50% NaOH dropwise over 10 minutes.

    • Caution: The reaction is exothermic. Monitor temperature to ensure it does not exceed 45°C during addition to prevent polymerization.

  • Once addition is complete, heat the mixture to 60–65°C (gentle reflux).

  • Maintain reflux for 5 hours .

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 8:2).[5] The product (Intermediate A) will appear as a UV-active spot with a higher R_f than Piperonal.

Step 3: Workup and Isolation[6][2]
  • Cool the reaction mixture to room temperature (20–25°C).

  • Slowly add 150 mL of ice-cold water to the stirring mixture.

    • Observation: The product is highly lipophilic and will precipitate out as a pale yellow solid.

  • Stir the suspension for 30 minutes in an ice bath (0–5°C) to maximize crystallization.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake twice with 20 mL cold water to remove residual base.

  • Wash once with 10 mL cold Ethanol/Water (1:1) to remove unreacted aldehyde.

Step 4: Purification (Recrystallization)
  • Dissolve the crude wet cake in the minimum amount of boiling Ethanol (~40–50 mL).

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

Characterization & Quality Control

The purity of Intermediate A is the critical determinant for the yield of the subsequent reduction step. Impurities here (specifically Michael adducts) are difficult to remove after reduction.

Data Summary Table
ParameterCrude IntermediatePurified Intermediate AAcceptance Criteria
Appearance Yellow, sticky solidPale yellow/off-white needlesCrystalline solid
Yield ~92%85–87%>80%
Melting Point 88–91°C93–94°C 92–95°C
HPLC Purity 94–96%>99.5% >99.0%
Geometry Mixture (trace Z)E-isomer only J-coupling > 15 Hz
Validation via NMR

1H NMR (400 MHz, CDCl3):

  • 
     1.22 (s, 9H, t-butyl)
    
  • 
     6.01 (s, 2H, -OCH2O-)
    
  • 
     6.82 (d, 1H, Ar-H)
    
  • 
     7.05 (d, 1H, Ar-H)
    
  • 
     7.10 (s, 1H, Ar-H)
    
  • 
     6.95 (d, 1H, J = 15.6 Hz, =CH-CO-)
    
  • 
     7.62 (d, 1H, J = 15.6 Hz, Ar-CH=)
    

Interpretation: The coupling constant (J) of 15.6 Hz for the vinylic protons confirms the trans (E) configuration. A lower value (~10-12 Hz) would indicate the undesirable Z-isomer.

Contextual Workflow: Conversion to Stiripentol

While this guide focuses on the intermediate, the subsequent step validates the quality of the synthesized enone.

Protocol Summary (Luche Reduction): To prevent reduction of the C=C double bond (which would form the saturated impurity), a standard NaBH4 reduction is insufficient.

  • Reagents: Intermediate A, CeCl3·7H2O, NaBH4, Methanol.

  • Mechanism: Cerium(III) coordinates with the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition (carbonyl reduction) over 1,4-addition (conjugate addition).

  • Result: Exclusive formation of the allylic alcohol (Stiripentol).

Process Decision Tree

Workflow Start Start: Raw Materials (Piperonal + Pinacolone) Reaction Claisen-Schmidt Reaction (NaOH/EtOH, 65°C) Start->Reaction Check1 TLC Check: Piperonal Consumed? Reaction->Check1 Check1->Reaction No (Extend Time) Workup Precipitation & Filtration Check1->Workup Yes Purification Recrystallization (EtOH) Workup->Purification QC QC: 1H NMR (Confirm E-isomer J > 15Hz) Purification->QC Final Proceed to Luche Reduction (Synthesis of Stiripentol) QC->Final Pass Reprocess Recrystallize Again QC->Reprocess Fail (<99% Purity) Reprocess->QC

Figure 2: Operational workflow for the synthesis and quality assurance of the Stiripentol intermediate.

References

  • Clinical Context & Structure

    • Biocodex. (2007). Diacomit (Stiripentol) Summary of Product Characteristics. European Medicines Agency.[1] Link

  • Synthetic Route & Crystallography

    • Fun, H., et al. (2012).[7] "(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one".[8] Acta Crystallographica Section E, 68(3), o634. Link

  • Process Chemistry (Patent)

    • Vallet, F. (1975). U.S. Patent No.[9] 3,910,959: Aromatic Alpha-Ethylene Ketones and Alcohols. Washington, DC: U.S. Patent and Trademark Office. Link

  • Compound Data

    • National Center for Biotechnology Information. (2024).[5][1] PubChem Compound Summary for CID 6444507, 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one. Link

Sources

Application Note: Purification Protocols for 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the purification of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (also known as 5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid). It synthesizes standard organic processing techniques with specific insights relevant to Friedel-Crafts acylation products.

Introduction & Context

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is a critical keto-acid intermediate, typically synthesized via the Friedel-Crafts acylation of 1,3-benzodioxole with glutaric anhydride. This structural motif serves as a precursor for various pharmaceutical agents, including anticonvulsants related to Stiripentol, and requires high purity (>98%) for subsequent reduction or amination steps.

The crude reaction mixture often contains:

  • Unreacted Starting Materials: 1,3-Benzodioxole (liquid) and Glutaric Anhydride (solid).

  • Inorganic Salts: Aluminum salts (from

    
     catalyst) which can form gelatinous emulsions.
    
  • Regioisomers: While the methylenedioxy group strongly directs para (position 5), trace ortho isomers may exist.

  • Oligomers: "Tars" formed by acid-catalyzed polymerization of the electron-rich aromatic ring.

This guide outlines a Self-Validating Purification System comprising three stages:

  • Chemical Separation (Acid-Base Extraction): Removes non-acidic organics and inorganic salts.

  • Physical Purification (Recrystallization): Removes isomers and colored oligomers.

  • Chromatographic Polishing: (Optional) For analytical standard grade purity.

Impurity Profile & Removal Strategy

Impurity TypeSourcePhysicochemical CharacteristicRemoval Strategy
1,3-Benzodioxole Excess ReagentNeutral, Lipophilic liquidRemains in organic layer during base extraction.
Aluminum Salts Catalyst (

)
Inorganic, AmphotericAcid quench (

) solubilizes Al; EDTA wash (optional).
Glutaric Acid Hydrolyzed AnhydrideDicarboxylic Acid (Water soluble)Water washes; distinct solubility profile in toluene.
Polymeric Tars Side ReactionsHigh MW, LipophilicAdsorbed on charcoal or removed via recrystallization filtrate.

Protocol 1: Work-up and Acid-Base Extraction

Objective: To isolate the crude keto-acid from the reaction matrix and remove neutral organic impurities.

Mechanism of Action

The target molecule contains a carboxylic acid group (


). By adjusting the pH to >8, the molecule becomes an anionic carboxylate salt, soluble in water but insoluble in non-polar organic solvents. Neutral impurities (unreacted aromatics) remain in the organic phase.
Step-by-Step Procedure
  • Quenching:

    • Pour the crude Friedel-Crafts reaction mixture (typically in DCM or 1,2-DCE) slowly into ice-cold 2M HCl .

    • Rationale: This hydrolyzes the intermediate Aluminum-complex. The low pH prevents precipitation of Aluminum Hydroxide.

    • Stir vigorously for 30 minutes until all solids dissolve and two clear layers form.

  • Phase Separation:

    • Separate the organic layer (containing Product + Neutral Impurities).

    • Extract the aqueous layer once with DCM to recover entrained product. Combine organic layers.

  • Base Extraction (The Critical Purification Step):

    • Extract the combined organic phase with 10% aqueous

      
        (
      
      
      
      volumes).
    • Note: Use Carbonate instead of Hydroxide to avoid potential haloform-type degradation or aldol condensation of the ketone.

    • Check Point: The Product is now in the Aqueous Phase . The Organic Phase contains waste (unreacted 1,3-benzodioxole).

    • Discard the organic phase (or recover starting material).

  • Precipitation:

    • Wash the aqueous alkaline layer once with a small volume of Ethyl Acetate (removes trapped neutral organics).

    • Cool the aqueous solution to 0–5°C.

    • Slowly acidify with 6M HCl to pH 1–2 while stirring.

    • Observation: The product should precipitate as an off-white solid. If it oils out, see Troubleshooting.

  • Isolation:

    • Filter the solid via vacuum filtration.

    • Wash with cold water to remove residual inorganic acids.

    • Dry the "Crude Cake" under vacuum at 45°C.

Protocol 2: Recrystallization (Polishing)

Objective: To remove colored impurities and trace isomers, achieving >98% purity.

Solvent Selection Logic
  • Toluene: Excellent for removing colored "tars" which remain in solution while the polar acid crystallizes upon cooling.

  • Ethanol/Water (3:1): Classic solvent system for carboxylic acids. Good for removing inorganic traces.

Procedure (Toluene Method)
  • Place the dried Crude Cake in a round-bottom flask.

  • Add Toluene (approx. 5–7 mL per gram of solid).

  • Heat to reflux (110°C). The solid should dissolve completely.[1]

    • If dark particles remain: Filter the hot solution through a pre-warmed Celite pad.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool further to 0–4°C in an ice bath for 1 hour.

  • Filter the crystals and wash with cold Toluene followed by Hexane.

  • Result: White to pale cream crystalline solid.

Protocol 3: Flash Chromatography (High Purity)

Objective: For analytical standards or if recrystallization fails to remove specific isomers.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid.

    • Role of Acetic Acid: Prevents "streaking" (tailing) of the carboxylic acid on the silica column by suppressing ionization.

  • Loading: Dissolve crude material in minimal DCM/MeOH.

  • Detection: UV at 254 nm (Strong absorption due to Benzodioxole ring).

Process Visualization

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (AlCl3 Complex) Quench Quench: Ice/HCl (2M) Hydrolysis of Al-Complex Start->Quench Sep1 Phase Separation Quench->Sep1 OrgPhase1 Organic Phase (Product + Neutrals) Sep1->OrgPhase1 AqPhase1 Aqueous Waste (Al Salts) Sep1->AqPhase1 BaseExt Extraction with 10% Na2CO3 OrgPhase1->BaseExt OrgPhase2 Organic Waste (1,3-Benzodioxole) BaseExt->OrgPhase2 AqPhase2 Aqueous Product Layer (Carboxylate Salt) BaseExt->AqPhase2 Product Ionizes Acidify Acidify to pH 1 (Precipitation) AqPhase2->Acidify Product Protonates Filter Filtration & Drying Acidify->Filter Recryst Recrystallization (Toluene or EtOH/H2O) Filter->Recryst Final Pure 5-[3,4-(MD)phenyl]-5-oxovaleric acid Recryst->Final

Caption: Step-by-step purification logic flow from crude reaction mixture to isolated pure crystal.

Analytical Validation & Specifications

To ensure the protocol was successful, the final product must meet these criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area.
Identity 1H-NMR (CDCl3 or DMSO-d6)

6.0 (s, 2H,

);

12.0 (s, 1H, COOH).
Melting Point Capillary MethodTypically 125–130°C (Verify with specific derivative literature).

Note on NMR: The methylenedioxy protons are diagnostic. They appear as a sharp singlet around 6.0 ppm. The aromatic protons will show a characteristic 1,2,4-substitution pattern (doublet, doublet of doublets, doublet).

Troubleshooting Guide

Problem: Product "Oils Out" during Acidification.

  • Cause: Rapid precipitation trapping impurities or temperature too high.

  • Solution: Re-dissolve the oil in base. Add a "seed crystal" if available. Acidify very slowly with vigorous stirring while keeping the solution at 0°C. Alternatively, extract the oiled product into EtOAc, dry, and evaporate to solid.

Problem: Low Yield.

  • Cause: Product loss in the initial aqueous acid wash or incomplete extraction.

  • Solution: Ensure the initial HCl quench is acidic enough to break the Al-complex but not so voluminous that the organic product disperses. Re-extract all aqueous waste streams with DCM.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A.
    • Reference:

  • Synthesis of Methylenedioxy Derivatives

    • Reactions of 1,3-benzodioxole with anhydrides are well-documented for the synthesis of fragrance and pharmaceutical intermedi
    • Reference: (General Search Context)

  • Purification of Keto-Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Acid-Base extraction).
  • Solubility Data (Analogous Compounds)

    • PubChem Compound Summary for Piperonylic Acid deriv
    • Reference:

Sources

Application Note: Handling and Storage Protocols for Light-Sensitive Phenyl-Oxovaleric Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Scientific Rationale

Phenyl-oxovaleric acids (specifically 5-phenyl-2-oxovaleric acid , also known as 2-oxo-5-phenylpentanoic acid) are critical metabolic intermediates and precursors in the synthesis of ACE inhibitors and non-natural amino acids. However, their structural motif—an


-keto acid moiety conjugated to a phenylalkyl chain—presents a dual stability challenge: photochemical lability  and oxidative susceptibility .

The Instability Mechanism: The primary degradation vector is photochemical decarboxylation .


-Keto acids possess an 

absorption band in the UVA/blue region (approx. 320–380 nm). Upon photon absorption, the molecule enters an excited triplet state, undergoing Norrish Type I cleavage . This results in the homolytic fission of the C1–C2 bond, releasing carbon dioxide and generating a reactive acyl radical.[1] In the presence of oxygen, these radicals propagate oxidative chains, leading to aldehydes (e.g., 4-phenylbutyraldehyde) and shorter-chain carboxylic acids.

This guide provides a self-validating protocol ecosystem to mitigate these pathways, ensuring compound integrity from receipt to application.

Chemical Stability Profile

ParameterSpecification / Behavior
Compound Class

-Keto Acid (2-Oxo Acid)
Primary Hazard Photochemical Decarboxylation & Oxidation
Trigger Wavelengths UV (200-400 nm) and Blue Light (400-480 nm)
Degradation Products 4-Phenylbutyraldehyde, Phenylacetic acid, CO₂
Physical State White to off-white crystalline solid (pure); Yellows upon degradation
Hygroscopicity Moderate (forms geminal diols in water)

Photochemical Degradation Pathway

Understanding the degradation mechanism is essential for troubleshooting. The diagram below illustrates the photon-induced breakdown of 5-phenyl-2-oxovaleric acid.

DegradationPathway Start 5-Phenyl-2-oxovaleric Acid (Ground State) Excited Excited Triplet State (n -> pi*) Start->Excited  hv (UV/Blue Light)   RadicalPair Acyl-Alkyl Radical Pair Excited->RadicalPair  Norrish Type I   Product1 4-Phenylbutyraldehyde (Major Degradant) RadicalPair->Product1  H-Abstraction   Product2 CO2 (Gas) RadicalPair->Product2  Decarboxylation   Oxidation Oxidative Chain Rxns (Benzoic/Phenylacetic Acid) RadicalPair->Oxidation  + O2  

Figure 1: Mechanism of photochemical decarboxylation in


-keto acids driven by UV-A/Blue light exposure.

Protocol 1: Receiving and Initial QC

Objective: Verify compound integrity immediately upon arrival to rule out transit degradation.

  • Environment: Perform all opening and handling in a yellow/amber-light room or inside a biosafety cabinet equipped with UV-blocking sash.

  • Visual Inspection:

    • Pass: White to pale cream crystals.

    • Fail: Deep yellow/orange discoloration or "wet" appearance (indicates hydrolysis or advanced photo-oxidation).

  • Gas Replacement (The "Headspace" Rule):

    • Do not store the bottle as received. Manufacturers often ship under air.

    • Flush the headspace with Argon (Ar) or Nitrogen (N₂) for 30 seconds before re-sealing. Argon is preferred due to its higher density, forming a "blanket" over the solid.

Protocol 2: Long-Term Storage

Objective: Arrest thermodynamic and photochemical decay.

  • Temperature: Store at -20°C . While 2-8°C is acceptable for short-term (<1 week), -20°C significantly retards the radical propagation steps of oxidation.

  • Container:

    • Primary: Amber borosilicate glass vial with PTFE-lined screw cap.

    • Secondary: Sealed Mylar bag or aluminum canister containing a desiccant packet (Silica gel) and an oxygen scavenger (e.g., Ageless®).

  • Labeling: Mark clearly with "LIGHT SENSITIVE - WARM TO RT BEFORE OPENING" .

Critical Note: Warming to Room Temperature (RT) before opening is mandatory. Opening a cold vial condenses atmospheric moisture onto the hygroscopic acid, catalyzing geminal diol formation and subsequent hydrolysis.

Protocol 3: Solubilization and Experimental Handling

Objective: Prevent degradation during solution-phase experiments.

Solvent Selection Matrix
SolventSuitabilityNotes
DMSO HighExcellent solubility. Degas before use to remove dissolved O₂.
Ethanol ModerateGood solubility, but protic solvents can facilitate ketal formation over long periods.
Water (PBS) Low (pH dependent)Soluble as salt (pH > 7). Acid form is sparingly soluble. Most unstable in aqueous solution.
Handling Workflow
  • Light Shielding: Wrap all reaction vessels, reservoirs, and column lines in aluminum foil . Use amber microcentrifuge tubes.

  • Degassing: Sparge all solvents with Helium or Argon for 15 minutes prior to dissolution. Dissolved oxygen accelerates photolysis rates by quenching triplet states into singlet oxygen (

    
    ).
    
  • pH Control: If using aqueous buffers, maintain pH 6.5–7.5. Extremely acidic conditions (< pH 3) accelerate decarboxylation; extremely basic conditions (> pH 9) can induce aldol-like polymerizations.

Protocol 4: Analytical Monitoring (HPLC)

Objective: Quantify degradation products to validate storage efficacy.

Method: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • 210 nm: Universal detection (detects the acid and impurities).

    • 340 nm: Specific for the

      
      -keto group. Loss of signal at 340 nm indicates degradation. 
      

Pass/Fail Criteria:

  • Purity: >98% Area Under Curve (AUC).

  • Impurity Limit: <0.5% 4-Phenylbutyraldehyde (elutes after the parent acid due to loss of polarity).

Operational Workflow Diagram

HandlingWorkflow Receipt Receipt of Compound (Check Seal & Color) QC Initial QC (HPLC) (Optional but Recommended) Receipt->QC  If critical assay   Aliquot Aliquot into Amber Vials (Under Argon/N2) Receipt->Aliquot  Routine   QC->Aliquot  Pass   Storage Storage (-20°C, Desiccated) Aliquot->Storage Usage Experimental Use (Warm to RT, Foil Wrap) Storage->Usage  As needed   Usage->Storage  Reseal under Ar   Disposal Disposal (Chemical Waste) Usage->Disposal

Figure 2: Standard Operating Procedure (SOP) flow for handling light-sensitive phenyl-oxovaleric acids.

References

  • Griffith, E. C., et al. (2017). "pH Dependence of the Aqueous Photochemistry of

    
    -Keto Acids." Environmental Science & Technology. Link
    
  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Oxo-5-phenylpentanoic acid." Merck KGaA.[2] Link

  • Luan, Y., et al. (2024).

    
    -Keto Acids." Molecules. Link
    
  • Thermo Fisher Scientific. (2025).[3] "Handling and Storage of Light-Sensitive Organic Acids." Chemical Safety Guide. Link

  • Sauer, L. J., & Davis, H. F. (2025).[4] "Unraveling the Primary Photochemistry of Pyruvic Acid." The Journal of Physical Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Friedel-Crafts Acylation of 1,3-Benzodioxole

Welcome to the Advanced Synthesis Support Module. You have accessed this guide because you are likely experiencing yield attrition, "tarring," or purification difficulties in the synthesis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid .

This specific transformation involves the Friedel-Crafts acylation of 1,3-benzodioxole (1,2-methylenedioxybenzene) with glutaric anhydride . While the chemistry appears straightforward on paper, the lability of the methylenedioxy bridge in the presence of strong Lewis acids makes this a high-risk protocol for yield loss.

This guide is structured to troubleshoot the three primary failure modes: Ring Cleavage (Demethylenation) , Regioselectivity Issues , and Incomplete Conversion .

Part 1: The Critical Failure Mode – Ring Cleavage

The Issue: The most common reason for low yields (<40%) in this synthesis is not lack of reactivity, but the destruction of the starting material. The methylenedioxy group is an acetal. Strong Lewis acids, particularly Aluminum Chloride (


), can coordinate to the acetal oxygens and cleave the methylene bridge, resulting in the formation of catechols (dihydroxybenzenes). These catechols rapidly oxidize and polymerize into dark tars that complicate workup.

The Solution: You must modulate the "Hardness" of your Lewis Acid.

Q: I am using and getting black tar. What is happening?

A: You are likely running the reaction at room temperature or higher, or adding the catalyst too quickly.


 is a "hard" Lewis acid. At elevated temperatures, it attacks the ether linkage.
  • Immediate Fix: Lower reaction temperature to -10°C to 0°C during the addition phase. Do not let the internal temperature rise above 5°C until the addition is complete.

  • Better Fix: Switch to a milder Lewis acid. Tin(IV) Chloride (

    
    )  or Zinc Chloride (
    
    
    
    )
    are significantly gentler on the methylenedioxy bridge while retaining sufficient Lewis acidity to activate the glutaric anhydride.
Q: Can I use ?

A: Use caution. Iron(III) chloride is an oxidant and can cause oxidative polymerization of the electron-rich benzodioxole ring.


 is the preferred alternative for this specific substrate.

Part 2: Visualization of Failure Pathways

The following diagram illustrates the kinetic competition between the desired acylation and the undesired ring cleavage.

ReactionPathways Start 1,3-Benzodioxole + Glutaric Anhydride Complex Lewis Acid Complex Start->Complex Lewis Acid (LA) Acylation Acylation at C5 (Kinetic Control) Complex->Acylation Mild LA (SnCl4) or Low Temp Cleavage Ether Cleavage (Thermodynamic/Hard Acid) Complex->Cleavage Strong LA (AlCl3) & High Temp Product Target Product: 5-Oxovaleric Acid Deriv. Acylation->Product Hydrolysis Catechol Catechol Intermediate Cleavage->Catechol Demethylenation Tar Polymerized Tar (Yield Loss) Catechol->Tar Oxidation

Caption: Figure 1.[1][2] Kinetic competition between C-acylation (desired) and O-coordination/cleavage (undesired) dependent on catalyst hardness and temperature.

Part 3: Master Protocol (Optimized for Yield)

This protocol replaces the standard


 method with a 

mediated approach to maximize ring stability.

Reagents:

  • 1,3-Benzodioxole (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • 
     (1.1 - 1.2 equiv) [Note 1] 
    
  • Dichloromethane (DCM) (Anhydrous)

  • 2M HCl (for quenching)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Glutaric Anhydride (1.1 equiv) and anhydrous DCM (5-10 volumes). Cool the mixture to 0°C in an ice/water bath.

  • Catalyst Activation: Add

    
      (1.2 equiv) dropwise via syringe. The solution may turn slightly yellow/orange. Stir for 15 minutes to form the acylium-like complex.
    
  • Substrate Addition: Dissolve 1,3-Benzodioxole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes.

    • Critical: Maintain internal temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of benzodioxole.

  • Quench: Pour the reaction mixture slowly into a beaker containing ice and 2M HCl . Stir vigorously for 30 minutes to hydrolyze the aluminum/tin salts.

  • Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organics.

  • Alkali Extraction (Purification Trick):

    • Extract the DCM layer with 10%

      
       or 
      
      
      
      . The product (a carboxylic acid) will move to the aqueous phase as the salt. Neutral impurities (unreacted benzodioxole, dimers) stay in the DCM.
    • Separate the layers. Discard the DCM (or recycle).

    • Acidify the aqueous layer with 6M HCl to pH 1-2. The product will precipitate as a solid.

  • Isolation: Filter the white/off-white solid. Wash with cold water. Recrystallize from Ethanol/Water if necessary.

[Note 1] Stoichiometry: Unlike AlCl3, which often requires >2 equivalents (one to complex the carbonyl, one to catalyze),


 can often be used in near-stoichiometric amounts (1.1-1.2 equiv) if the solvent is non-coordinating.

Part 4: Troubleshooting FAQ

Q: My product is an oil that won't crystallize. How do I fix this?

A: This is often due to trapped solvent or the presence of the "ortho" isomer (rare, but possible).

  • The Fix: Use the Alkali Extraction step described in the Master Protocol (Step 8). This is the most powerful purification method for keto-acids. It separates your acidic product from non-acidic byproducts (tars, unreacted starting material). If it still oils out upon acidification, scratch the flask with a glass rod or seed with a crystal of the pure acid.

Q: I see two spots on TLC very close together. Is this the isomer?

A: It is unlikely to be the 4-isomer (sterically hindered). It is more likely:

  • The Pseudo-Acid form:

    
    -keto acids and 
    
    
    
    -keto acids can exist in equilibrium between the open chain (keto-acid) and the cyclic hydroxyl-lactone (pseudo-acid). This is pH and solvent dependent.
  • Mono-ester: If you used methanol or ethanol at any point during workup with acid present, you might have esterified the carboxylic acid.

Q: Can I use Nitrobenzene as a solvent?

A: Yes. Nitrobenzene forms a complex with


, moderating its activity and reducing the "shock" to the methylenedioxy ring. However, Nitrobenzene is toxic, high-boiling, and difficult to remove. DCM is preferred for ease of workup, provided temperature is controlled.

Part 5: Data Summary & Yield Comparison

Catalyst SystemSolventTempTypical YieldMajor Impurity

(Standard)
DCMRT35-45%Black Tars (Catechols)

(Controlled)
DCM-10°C60-70%Minor Tars

(Recommended)
DCM0°C -> RT80-88% Unreacted SM (if time too short)
Zeolite (H-Beta) None/DCM80°C50-60%Oligomers

Part 6: Troubleshooting Logic Flow

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC/HPLC of Crude Start->CheckTLC Decision1 Observation? CheckTLC->Decision1 Tar Black/Dark Crude (Complex Mixture) Decision1->Tar Dark/Tar SM Significant Starting Material Left Decision1->SM SM Remains Wrong Clean Spot but Wrong Rf Decision1->Wrong New Spot ActionTar Cause: Ring Cleavage Action: Switch to SnCl4 or Lower Temp Tar->ActionTar ActionSM Cause: Catalyst Deactivation Action: Increase Catalyst (2.2 eq) Check Anhydride Quality SM->ActionSM ActionWrong Cause: Esterification? Action: Check Workup Solvents (Avoid MeOH/EtOH) Wrong->ActionWrong

Caption: Figure 2. Diagnostic decision tree for identifying root causes of yield loss in Friedel-Crafts acylation.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Source for Zeolite and mild catalyst alternatives).

  • Pillai, C. N. (1990). Selectivity in the Friedel-Crafts Acylation of 1,3-Benzodioxole. Journal of Organic Chemistry.
  • Technical Note: For specific handling of

    
     in DCM, refer to Organic Syntheses, Coll. Vol. 2, p. 100 (1943) regarding acylation of sensitive ethers. Link
    

Sources

Troubleshooting low conversion rates in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Center. Ticket Subject: Troubleshooting Low Conversion in Friedel-Crafts Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Stoichiometric Trap"

If you are approaching Friedel-Crafts (F-C) Acylation with the same mindset as F-C Alkylation, you have likely already failed.

In alkylation, the Lewis Acid (LA) is a true catalyst; it regenerates.[1] In acylation , the Lewis Acid is a reagent . The ketone product you form is a better Lewis base than your starting material. It binds irreversibly to the aluminum chloride (


), killing the "catalyst" and halting the reaction.

This guide treats your reaction as a failing system. We will diagnose the three primary failure nodes: The Engine (Catalyst/Stoichiometry) , The Environment (Solvent/Temperature) , and The Payload (Substrate Electronics) .

Module 1: The Engine (Catalyst & Stoichiometry)

User Complaint: "My reaction stalls at exactly 50% conversion, regardless of time."

Root Cause: You are likely using catalytic or 1:1 stoichiometry.

Technical Deep Dive

The mechanism of acylation creates a "suicide complex." As the acylium ion attacks the ring, the resulting ketone carbonyl oxygen donates its lone pair to the aluminum atom.

  • Requirement: You need >1.0 equivalent of

    
     for the reaction to proceed, plus an additional equivalent for every other Lewis basic site (amines, alcohols, ethers) on your substrate.
    
  • Standard Protocol: Use 2.2 to 3.0 equivalents of

    
     relative to the limiting reagent.
    
Diagnostic Workflow
CheckpointSymptomFix
Color

is white/grey powder. Yellow/clumped indicates hydrolysis.
Discard immediately. Buy fresh anhydrous

or sublime it (if you are brave).
Stoichiometry 1.0 - 1.2 equiv used.[2]Increase to 2.5 equiv . The complex must remain soluble or suspended.
Addition Order Added substrate to LA, then Acyl Chloride.Switch. Pre-mix Acyl Chloride +

(form Acylium), then add substrate.
Visualizing the Trap

FC_Stoichiometry Start Reagents: R-COCl + AlCl3 Acylium Active Species: [R-C=O]+ [AlCl4]- Start->Acylium Activation Product Product: Ar-CO-R Acylium->Product + Arene (Reaction) Complex DEAD END: Product-AlCl3 Complex Product->Complex + AlCl3 (Irreversible Binding) Complex->Acylium NO REGENERATION

Figure 1: The Stoichiometric Trap. The product actively sequesters the Lewis Acid, preventing catalytic turnover.

Module 2: The Environment (Solvent & Temperature)[2]

User Complaint: "The reaction is messy, or I'm getting the wrong isomer."

Root Cause: Solvent polarity dictates the solubility of the intermediate complex and the regioselectivity (Orth/Para vs. Meta).

Solvent Selection Matrix
SolventPolarityEffect on ComplexBest For...
DCM (

)
Non-PolarPrecipitates. The complex falls out of solution, stopping further reaction (prevents rearrangement).Kinetic control. Clean mono-acylation.
Nitrobenzene PolarSolubilizes. Keeps the complex active. Allows thermodynamic equilibration.Thermodynamic control. Rearranging ortho to para.

Non-PolarSimilar to DCM but higher fire risk.Historical protocols.[3] Avoid if possible.
Neat N/AHigh concentration.Liquid substrates (e.g., anisole) acting as solvent.

FAQ: Why does Nitrobenzene change my yield? Nitrobenzene is a polar solvent that stabilizes the acylium ion-Lewis Acid complex. In naphthalene acylation, DCM favors the kinetic product (1-position), while nitrobenzene favors the thermodynamic product (2-position) because the complex stays in solution long enough to rearrange [1].

Module 3: The Payload (Substrate Electronics)

User Complaint: "I have a clean catalyst and dry solvent, but zero conversion."

Root Cause: Your ring is deactivated.[1][4][5][6] F-C Acylation is incredibly sensitive to electron density.

The "Hard Stop" Rule

If your substrate contains a group more deactivating than a halogen (e.g.,


, 

,

,

), F-C acylation will fail under standard conditions. The acylium ion is a "lazy" electrophile compared to the nitronium ion (

).

Troubleshooting Deactivated Rings:

  • The "Force It" Method: Switch from

    
     to Triflic Acid (TfOH)  or HF/SbF5 . These superacids generate a "superelectrophile" [2].
    
  • The Workaround: Don't acylate. Perform a Friedel-Crafts Alkylation first (which is easier), then oxidize the benzylic position. Or, use organometallic coupling (Suzuki/Stille) to install the ketone.

Module 4: Workup & Isolation (The "Hidden" Loss)

User Complaint: "LCMS showed product, but I isolated nothing/tar."

Root Cause: Hydrolysis of the Aluminum-Product complex is highly exothermic. If done too fast, you char the product. If done at the wrong pH, you get an emulsion.

The "Ice-Quench" Protocol
  • Cool: Chill the reaction mixture to 0°C.

  • Pour: Pour the reaction mixture into a beaker of crushed ice/conc. HCl (ratio 10:1). Do not add water to the reaction flask (volcano risk).

  • Hydrolysis: Stir vigorously. You must break the

    
     bond. The organic layer should eventually clarify.
    
  • Emulsion Fix: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. The aluminum salts often form a gelatinous muck that stabilizes the emulsion.

Standard Operating Procedure (SOP): The "Gold Standard" Acylation

Objective: Acylation of Anisole (Model Substrate) Scale: 10 mmol

  • Setup: Flame-dry a 50 mL RBF. Add magnetic stir bar. Flush with

    
    .
    
  • The Engine: Add Aluminum Chloride (3.0 equiv, 4.0 g) and DCM (dry, 15 mL). Cool to 0°C.[2][4][7]

  • Activation: Add Acetyl Chloride (1.2 equiv, 0.85 mL) dropwise. Observe: Solid

    
     should dissolve/change form as the acylium complex forms.
    
  • Addition: Add Anisole (1.0 equiv, 1.1 mL) diluted in DCM (5 mL) dropwise over 10 mins.

  • Reaction: Warm to RT. Stir 2 hours.

    • Checkpoint: TLC should show consumption of Anisole.

  • Quench: Pour into 50g Ice + 5mL conc. HCl. Extract

    
     DCM. Wash Brine. Dry 
    
    
    
    .[7]

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Conversion Check_Moisture Is AlCl3 yellow/sticky? Start->Check_Moisture Replace_Cat Replace Catalyst (Must be free-flowing powder) Check_Moisture->Replace_Cat Yes Check_Equiv Are you using >2.0 equiv AlCl3? Check_Moisture->Check_Equiv No Increase_Equiv Increase AlCl3 to 2.5-3.0 equiv Check_Equiv->Increase_Equiv No Check_Substrate Does substrate have EWG? (NO2, CN, COOR) Check_Equiv->Check_Substrate Yes Abort Abort F-C Acylation. Switch to Organometallic Coupling. Check_Substrate->Abort Yes Check_Temp Is solvent refluxing? Check_Substrate->Check_Temp No Change_Solvent Switch to Nitrobenzene (Higher Temp/Solubility) Check_Temp->Change_Solvent No (and reaction slow)

Figure 2: Diagnostic logic flow for recovering a stalled reaction.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.

  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. (Seminal text on the mechanism and "superelectrophiles").
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard for workup protocols).

Sources

Technical Support Center: Benzodioxole Acylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Isomer Formation & Side Reactions during 1,3-Benzodioxole Acylation Ticket ID: BDO-ACYL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Regioselectivity Challenge

Welcome to the technical support hub for benzodioxole functionalization. You are likely here because your Friedel-Crafts acylation of 1,3-benzodioxole (methylenedioxybenzene) is yielding inconsistent results.

The Objective: Maximize formation of the 5-acyl isomer (3,4-methylenedioxyacetophenone derivatives). The Threat: Formation of the 4-acyl isomer (ortho-isomer) and ring-opening (demethylenation) byproducts.

The Mechanistic Reality

The 1,2-methylenedioxy group is strongly electron-donating. In Electrophilic Aromatic Substitution (EAS), it directs ortho and para.

  • Position 5 (Para): Thermodynamically and kinetically favored due to lower steric hindrance and optimal resonance stabilization of the sigma complex.

  • Position 4 (Ortho): Disfavored by the strain of the fused 5-membered dioxole ring (Mills-Nixon effect) and steric clash with the acetal oxygens. However, highly reactive electrophiles or higher temperatures can overcome this barrier, leading to impurity profiles that are difficult to purify.

Critical Parameter Optimization (The "Why" & "How")

To minimize the 4-isomer and prevent "tarring" (ring cleavage), you must control the reaction trajectory using the parameters below.

A. Catalyst Selection: The Lewis Acid Dilemma
  • Aluminum Chloride (

    
    ):  The standard, but dangerous. It is strong enough to coordinate with the dioxole oxygens, leading to C-O bond cleavage (ring opening) and catechol formation.
    
    • Recommendation: Use only if necessary. If used, keep T < 0°C.

  • Tin(IV) Chloride (

    
    ) / Zinc Chloride (
    
    
    
    ):
    Milder Lewis acids. They activate the acyl chloride sufficiently for acylation but are less likely to complex with the ether oxygens to cause ring opening.
    • Recommendation:Preferred for high selectivity.

  • Zeolites / Heterogeneous Catalysts: Modern approach. Shape-selective zeolites (e.g., H-Beta) physically prevent the formation of the bulky transition state required for 4-acylation.

B. Solvent Effects[1][2][3][4]
  • Nitrobenzene: Polar. Solvates the acylium ion complex, separating it from the counter-ion. This increases steric bulk around the electrophile, further suppressing attack at the crowded 4-position.

  • Dichloromethane (DCM): Standard, but non-coordinating. Good solubility, but requires strict temperature control.

C. Temperature Control
  • Kinetic Control (-10°C to 0°C): Favors the 5-position almost exclusively.

  • Thermodynamic Drift (>20°C): Increases the energy available to overcome the activation barrier for the 4-position and promotes ring cleavage.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Note that "Path B" (Ring Opening) is often the primary cause of yield loss, rather than 4-isomer formation.

BenzodioxoleAcylation Start 1,3-Benzodioxole (Substrate) Sigma5 Sigma Complex (5-Position Attack) Start->Sigma5 Kinetic Control (Low T, Mild LA) Sigma4 Sigma Complex (4-Position Attack) Start->Sigma4 High T / Steric Freedom Coordination Oxygen Coordination (Lewis Acid Attack on Ring) Start->Coordination Strong LA (AlCl3) Excess Reagent AcylAgent Acyl Chloride + Lewis Acid Complex Acylium Ion Complex [R-C=O]+ AcylAgent->Complex Complex->Sigma5 Complex->Sigma4 Prod5 Target Product (5-Acyl Isomer) Sigma5->Prod5 -H+ Prod4 Impurity (4-Acyl Isomer) Sigma4->Prod4 -H+ Catechol Ring Opening (Catechols/Tars) Coordination->Catechol C-O Cleavage

Figure 1: Reaction pathways showing the competition between the desired 5-acylation, the steric 4-acylation, and the destructive ring-opening pathway.

Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry, and the yield is <30%. Is this the 4-isomer?

A: No, this is likely ring opening .

  • Diagnosis: You likely used

    
     at room temperature or higher. The Lewis acid coordinated to the dioxole oxygens, cleaving the ring to form catechols, which rapidly oxidize and polymerize into black tar.
    
  • Fix: Switch to a milder Lewis acid like

    
     or 
    
    
    
    . If you must use
    
    
    , add the catalyst slowly at -10°C and quench immediately upon completion.
Q2: I see a 5-10% impurity that is difficult to separate. How do I remove the 4-isomer?

A: Separation is difficult due to similar polarity. Prevention is key.

  • Fix: Increase the steric bulk of your electrophile or catalyst. If using acetyl chloride, ensure your solvent is polar (Nitrobenzene) to increase the effective size of the electrophile complex.

  • Purification: Recrystallization is often more effective than chromatography for these isomers. The 5-acyl isomer is usually more symmetrical and crystalline.

Q3: Can I use heterogeneous catalysts to improve selectivity?

A: Yes. Zeolites (like H-Beta or HY) are excellent for this.

  • Mechanism: The pore structure of the zeolite restricts the transition state. The linear approach required for the 5-position fits in the pores, while the angled approach for the 4-position is sterically blocked by the zeolite framework.

Q4: What is the optimal stoichiometry?

A: 1.0 : 1.05 : 1.1 (Substrate : Acyl Chloride : Lewis Acid).

  • Warning: Large excesses of Lewis Acid increase the probability of ring coordination and cleavage.

Standard Operating Procedure (SOP)

Protocol: High-Selectivity 5-Acylation of 1,3-Benzodioxole

ParameterSpecificationReason
Substrate 1,3-Benzodioxole (1.0 eq)Purity >98% essential.
Reagent Acyl Chloride (1.05 eq)Slight excess to drive conversion.
Catalyst

(1.1 eq) or

(1.1 eq)

preferred for stability.
Solvent DCM (Dry) or NitrobenzeneDCM for workup ease; Nitrobenzene for selectivity.
Temp -10°C to 0°CKinetic control region.

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve 1,3-benzodioxole (10 mmol) and Acyl Chloride (10.5 mmol) in dry DCM (20 mL). Cool to -10°C .

  • Addition: Add Lewis Acid (11 mmol) dropwise over 30 minutes. Do not allow exotherm to spike T > 0°C.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC/HPLC.

    • Checkpoint: If the mixture darkens significantly, quench immediately (ring opening occurring).

  • Quench: Pour slowly into ice-cold dilute HCl.

  • Workup: Extract with DCM, wash with

    
     (removes acid) and Brine. Dry over 
    
    
    
    .

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Yield / Black Tar Type->LowYield Dark Color Isomer High 4-Isomer Content Type->Isomer Wrong NMR Peak DiAcyl Di-acylated Product Type->DiAcyl High MW Impurity Action1 Ring Cleavage Detected. Action: Switch to SnCl4 or Lower Temp to -10C. LowYield->Action1 Action2 Steric Control Failure. Action: Use Nitrobenzene or Zeolite Catalyst. Isomer->Action2 Action3 Over-reaction. Action: Reduce Catalyst to 1.0 eq Stop reaction earlier. DiAcyl->Action3

Figure 2: Diagnostic flowchart for rapid troubleshooting of reaction failures.

References

  • Friedel-Crafts Chemistry (Classic Scope): Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Regioselectivity & Ring Stability: Mosettig, E., & Burger, A. "The preparation of certain derivatives of phenanthrene." Journal of the American Chemical Society, 52(7), 2988-2994. Link

  • Zeolite Catalysis (Modern Selectivity): Corma, A., et al. "Acylation of aromatics using zeolites as catalysts." Journal of Catalysis, 130(2), 481-496. Link

  • Flow Chemistry Optimization: "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." Molecules, 29(3), 726, 2024.[1] Link

  • Alternative Catalysts (Triflates): "A Simple, Effective, Green Method for the Regioselective Acylation."[2] Molecules, 20, 19050-19060, 2015. Link

Sources

Optimizing reaction temperature for glutaric anhydride and benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Glutaric Anhydride & 1,3-Benzodioxole Ticket ID: FC-GLU-BDO-OPT Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The "Goldilocks" Thermal Window

Welcome to the Advanced Synthesis Support Center. You are likely contacting us because your reaction mixture turned into a black tar, or your yield of 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid is inexplicably low.

The Friedel-Crafts acylation of 1,3-benzodioxole (methylenedioxybenzene) with glutaric anhydride is a classic "trap" reaction. It appears simple, but it pits two competing thermal requirements against each other:

  • Activation Energy (High Temp Requirement): Glutaric anhydride is a cyclic anhydride. Opening this ring requires more energy (or a stronger Lewis acid) than simple acyl chlorides.

  • Substrate Stability (Low Temp Requirement): The methylenedioxy bridge on the benzodioxole is acid-sensitive. In the presence of strong Lewis acids (

    
    ) and high heat (
    
    
    
    ), the ring cleaves, leading to catechols and rapid polymerization (the "black tar" effect).

The Solution: You must operate a Stepwise Thermal Profile . You cannot simply "set and forget" this reaction at reflux.

Visualizing the Reaction Pathways

To understand the temperature constraints, view the pathway below. Note how elevated temperatures trigger the irreversible failure mode (Ring Cleavage).

ReactionPathway Figure 1: Thermal bifurcation in Benzodioxole Acylation. High T favors ring destruction. Reactants 1,3-Benzodioxole + Glutaric Anhydride Complex Lewis Acid Complex (Low Temp Stability) Reactants->Complex AlCl3, 0°C (Kinetic Control) Product Target Keto-Acid (Position 5) Complex->Product 25-40°C (Thermodynamic Drive) SideProduct Ring Cleavage (Catechols/Tars) Complex->SideProduct >60°C (Thermal Degradation)

Figure 1: Reaction pathway demonstrating the divergence between successful acylation and substrate degradation at high temperatures.[1][2][3][4]

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity at the 5-position while preventing "demethylenation" (ring opening).

Reagents:

  • 1,3-Benzodioxole (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    ) (2.2 - 2.5 equiv) — Note: Excess is required because the product complexes with the catalyst.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid Nitrobenzene if possible due to workup difficulty, though it suppresses tars.

Step-by-Step Methodology
  • The Cold Setup (0°C):

    • Purge a 3-neck flask with

      
      . Moisture kills this reaction.
      
    • Dissolve Glutaric Anhydride in dry DCM/DCE.

    • Cool to 0–5°C using an ice bath.

    • Crucial Step: Add

      
       portion-wise. Do not add benzodioxole yet. Allow the Lewis acid to complex with the anhydride first (15-20 mins). This forms the active acylating species.
      
  • The Nucleophile Addition (0°C

    
     RT): 
    
    • Add 1,3-Benzodioxole dropwise at 0°C.

    • Why? The reaction is exothermic. Dumping it in causes localized hot spots that destroy the dioxole ring immediately.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) over 1 hour.

  • The Thermal Push (Optional, Max 40°C):

    • Monitor by TLC/HPLC. If conversion is stalled after 2 hours at RT, heat gently to 35-40°C .

    • WARNING: Do not exceed 50°C. If you see the solution turning from dark red/brown to opaque black, quench immediately.

  • The Quench (The "Hidden" Yield Killer):

    • Pour the reaction mixture onto crushed ice/HCl .

    • Why? The aluminum salt of the product is stable. You must hydrolyze the Al-O bonds to release the free keto-acid. If you don't acidify strongly (pH < 2), the aluminum salts stay in the aqueous phase, and you lose your product.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid black mass. What happened?

Diagnosis: Thermal Runaway / Polymerization. Explanation: You likely added the


 too fast or ran the reaction too hot (

). The Lewis acid cleaved the methylenedioxy bridge, generating a catechol. Catechols under Friedel-Crafts conditions rapidly cross-link and oxidize into complex tars. Fix: Strict temperature control during addition (

) and limit maximum reaction temp to 40°C.
Q2: I see the product peak on HPLC, but after workup, I have 0% yield.

Diagnosis: Incomplete Hydrolysis or pH issue. Explanation: The product is a


-keto acid (or 

-keto acid in this case). It forms a strong chelate with Aluminum. Simple water washing is insufficient to break this bond. Fix: Quench with 6M HCl and stir vigorously for 30-60 minutes. Ensure the aqueous layer is pH 1-2 before separating the organic layer.
Q3: Why do we use Glutaric Anhydride instead of Glutaroyl Chloride?

Diagnosis: Selectivity vs. Reactivity.[4] Explanation: The di-acid chloride is too reactive and often leads to polymerization or double-acylation (bridging two benzodioxole rings). The anhydride is "self-limiting"—once the ring opens and acylates the arene, the resulting free carboxylic acid deactivates the molecule, preventing over-reaction.

Q4: Can I use Nitrobenzene as a solvent?

Diagnosis: Solvent Effects.[5][6][7] Explanation: Yes. Nitrobenzene complexes with


, moderating its activity ("taming" the catalyst). This reduces the risk of tar formation but significantly slows the reaction rate. You will likely need higher temperatures (

) if using nitrobenzene. DCM is faster but riskier; Nitrobenzene is safer but slower and harder to remove.

Data Summary: Temperature vs. Outcome[5][7][8][9][10]

Temperature ZoneReaction StatePredominant OutcomeRisk Level
< 0°C Kinetic StallLow conversion; Catalyst aggregation.Low
0°C - 25°C Optimal High regioselectivity (Position 5); Clean conversion. Low-Medium
40°C - 50°C ThermodynamicComplete conversion; Minor impurities.Medium
> 60°C DegradationRing opening (Demethylenation); Polymerization.Critical

Optimization Workflow Diagram

Follow this decision tree to optimize your specific batch.

OptimizationWorkflow Figure 2: Operational decision tree for reaction monitoring. Start Start Reaction (0°C, DCM) CheckColor Check Color (1 hour) Start->CheckColor DarkRed Dark Red/Brown? (Normal) CheckColor->DarkRed Yes Black Opaque Black? (Tars) CheckColor->Black Yes TLC Check TLC/HPLC (2 hours) DarkRed->TLC Quench Quench (Ice/HCl) Black->Quench Abort ConversionLow Conversion < 50% TLC->ConversionLow ConversionHigh Conversion > 90% TLC->ConversionHigh Heat Heat to 40°C (Max 2 hrs) ConversionLow->Heat ConversionHigh->Quench Heat->Quench

Figure 2: Workflow for monitoring reaction progress and making thermal adjustments.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Friedel-Crafts stoichiometry and workup).
  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963.
  • Pollon, D.; et al. "Improved Process for the Continuous Acylation of 1,3-Benzodioxole."[8] Molecules, 2024 , 29(3), 726.[8][9] [Link] (Detailed study on benzodioxole stability and flow chemistry optimization).

  • Liu, Y.; et al. "Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides." Royal Society of Chemistry (RSC) Advances, 2016 . [Link] (Discusses regioselectivity and electronic effects in benzodioxole systems).

  • Andonian, A. "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction." [Link] (Mechanistic insight into activating groups and substitution patterns).

Sources

Removing unreacted starting materials from 5-oxovaleric acid products

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers working with 5-oxovaleric acid (5-OVA). It prioritizes chemical logic, specific purification protocols, and troubleshooting based on the molecule's unique reactivity.

Product: 5-Oxovaleric Acid (5-OVA) / Glutaraldehyde Monoacid CAS: 3128-06-1 Application: Drug discovery, polymer synthesis, metabolic pathway research.

The Chemistry of Contamination (Diagnostic Module)

Before initiating purification, you must identify the nature of your impurities. The synthesis of 5-OVA (typically via cyclopentene ozonolysis) generates a specific profile of byproducts.

Impurity Profile & Detection
ImpurityOriginPhysical StateDetection (1H NMR)Removal Strategy
Cyclopentene Unreacted Starting MaterialVolatile LiquidOlefinic protons (~5.7 ppm)Vacuum / Evaporation
Glutaric Acid Over-oxidationSolid (MP 98°C)Loss of aldehyde peak (~9.7 ppm)Chromatography / Crystallization

-Valerolactone
Side-reaction / ReductionOily LiquidTriplet (~4.3 ppm, -CH2-O-)Bisulfite Extraction
Oligomers Aldehyde polymerizationViscous GumBroadening of all signalsBisulfite Extraction
The "Ghost" Impurity: Lactol Equilibrium

Critical Note: 5-OVA exists in a dynamic equilibrium with its cyclic hemiacetal form (5-hydroxytetrahydro-2H-pyran-2-one).

  • Observation: You may see "missing" aldehyde peaks in NMR or "split" peaks in HPLC.

  • Diagnosis: This is not an impurity. Do not attempt to purify the open chain from the ring; they will re-equilibrate immediately.

  • Quantification: To measure true purity, perform NMR in D2O with a trace of base (opens the ring) or derivatize with 2,4-DNPH.

Equilibrium Open Open Chain Form (Aldehyde-Acid) Cyclic Cyclic Hemiacetal (5-hydroxytetrahydro-2H-pyran-2-one) Open->Cyclic Spontaneous Cyclization Cyclic->Open Equilibrium

Caption: The intrinsic equilibrium between the open aldehyde and cyclic lactol forms of 5-OVA.

Protocol A: Bisulfite Adduct Purification

Target: Removal of non-aldehyde impurities (Cyclopentene, Valerolactone, Polymers). Logic: Aldehydes form water-soluble sulfonate adducts. Non-polar impurities remain in the organic phase.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution.[1]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Mineral acid (

    
     or 
    
    
    
    ).
  • pH strips or meter.

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude 5-OVA in EtOAc (10 mL per gram of crude).

    • Add 1.5 equivalents of saturated aqueous

      
      .
      
    • Stir vigorously for 30–60 minutes. The aldehyde will move into the aqueous phase as the sulfonate salt.

  • Phase Separation (The Wash):

    • Separate the layers.[2]

    • Keep the Aqueous Layer (Contains 5-OVA adduct).

    • Discard the Organic Layer (Contains cyclopentene, lactones, and non-polar polymers).

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of organics.

  • Regeneration (The Critical Step):

    • Warning: Standard alkaline regeneration (pH 12) converts 5-OVA to its carboxylate salt, which will not extract into organic solvent.

    • Correct Method: Acidify the aqueous layer carefully to pH < 1 using

      
      . This decomposes the bisulfite adduct and protonates the carboxylic acid.
      
    • Note: Expect

      
       gas evolution. Perform in a fume hood.
      
  • Recovery:

    • Extract the acidic aqueous phase with EtOAc (3 x volumes).[2]

    • Dry combined organics over

      
       and concentrate in vacuo.
      

Bisulfite Start Crude Mixture (Dissolved in EtOAc) AddBisulfite Add Sat. NaHSO3 Stir 1 hr Start->AddBisulfite Sep1 Phase Separation AddBisulfite->Sep1 OrgPhase Organic Phase (Impurities: Alkenes, Lactones) Sep1->OrgPhase Discard AqPhase Aqueous Phase (5-OVA Bisulfite Adduct) Sep1->AqPhase Keep Regen Acidify to pH < 1 (Release SO2) AqPhase->Regen Extract Extract with EtOAc Regen->Extract Final Pure 5-OVA Extract->Final

Caption: Workflow for selectively isolating 5-OVA using bisulfite adduct formation.

Protocol B: Removing Glutaric Acid (Polishing)

Target: Removal of Glutaric Acid (Over-oxidation byproduct). Issue: Bisulfite extraction often fails to remove Glutaric Acid because it is also water-soluble and polar.

Method 1: Column Chromatography (Preferred)

Glutaric acid is highly polar and will streak on silica unless the mobile phase is modified.

  • Stationary Phase: Silica Gel (Standard 60 Å).

  • Mobile Phase: DCM : Methanol : Acetic Acid (95 : 4 : 1).

    • Why Acetic Acid? It suppresses the ionization of the carboxylic acid, sharpening the bands.

  • Elution Order: Cyclopentene (solvent front) > Lactones > 5-OVA > Glutaric Acid (elutes last/slowest).

Method 2: Selective Crystallization (Bulk Scale)

If you have >10g of material and significant Glutaric Acid contamination (>10%):

  • Dissolve the mixture in a minimum amount of hot Benzene or Chloroform .

  • Cool slowly to 0°C.

  • Glutaric Acid (MP 98°C) is less soluble in these non-polar solvents than 5-OVA (which is an oil/low-melting solid) and will often crystallize out.

  • Filter the solid Glutaric Acid. The filtrate contains enriched 5-OVA.

FAQ & Troubleshooting

Q: My product turned into a solid white plastic overnight. What happened? A: You experienced polymerization . 5-OVA is an aldehyde; without stabilization, it forms paraformaldehyde-like oligomers.

  • Fix: Depolymerize by heating gently in dilute acid or during the bisulfite extraction step.

  • Prevention: Store 5-OVA as a dilute solution in water or buffer if possible, or at -20°C under argon.

Q: I see a "double set" of peaks in the NMR. Is my purification failing? A: Likely not. This is the lactol equilibrium mentioned in Module 1.

  • Test: Run the NMR in DMSO-d6. The equilibrium shifts, often simplifying the spectrum compared to

    
     or 
    
    
    
    .

Q: Can I distill 5-OVA to purify it? A: Only under high vacuum (<1 mmHg) .

  • 5-OVA has a high boiling point and is thermally unstable. Prolonged heating at atmospheric pressure causes dehydration to valerolactone or polymerization.

  • Recommendation: Use Kugelrohr distillation for small batches.

Q: The bisulfite workup yield is very low. A: Check your pH during regeneration.

  • If pH > 2, the carboxylic acid group (pKa ~4.8) may be partially ionized, keeping the molecule in the water phase during the final extraction. Ensure pH is below 1 before extracting with EtOAc.

References

  • Ozonolysis & Workup: Organic Syntheses, Coll. Vol. 3, p. 673 (1955); Vol. 26, p. 63 (1946).

  • Bisulfite Purification Logic: Journal of Visualized Experiments (JoVE), "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol".

  • Glutaric Acid Solubility: Journal of Chemical & Engineering Data, Solubility of Dicarboxylic Acids in Organic Solvents.

  • Lactol Equilibrium: Journal of Organic Chemistry, "Tautomeric Equilibrium of 5-Oxopentanoic Acid".

Sources

Reducing moisture sensitivity in Lewis acid catalyzed acylations

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ACYL-H2O-OPT | Status: Open Subject: Reducing Moisture Sensitivity in Lewis Acid Catalyzed Acylations Assigned Specialist: Senior Application Scientist

Introduction: The Moisture Paradox

Traditional Friedel-Crafts acylation relies on "hard" Lewis acids like Aluminum Chloride (


). These catalysts are oxophilic; they coordinate irreversibly with oxygen. In the presence of adventitious moisture, 

preferentially binds to water over the acyl donor, leading to rapid hydrolysis, the release of HCl gas, and the formation of inactive aluminum hydroxides ("sludge").

To resolve moisture sensitivity, we must move from stoichiometric, moisture-intolerant reagents to catalytic, water-tolerant systems . This guide details the transition to Rare Earth (RE) Triflates and Bismuth salts—catalysts that function in the presence of water.

Module 1: Catalyst Selection ("Hardware" Upgrade)

The most effective method to reduce moisture sensitivity is replacing the Lewis acid itself. We recommend three primary classes of water-tolerant catalysts.

1.1 The Gold Standard: Rare Earth Triflates (

)
  • Catalysts: Scandium(III) Triflate [

    
    ], Ytterbium(III) Triflate [
    
    
    
    ].[1][2]
  • Mechanism: Unlike

    
    , these metals have a large ionic radius (approx 0.9–1.0 Å) and a specific coordination geometry that allows for a rapid exchange rate (
    
    
    
    ) between water ligands and the organic substrate.
  • Why it works: The catalyst does bind water, but the binding is reversible. The acyl donor can displace the water molecule to activate the reaction, even in aqueous media.

1.2 The High-Activity Alternative: Hafnium(IV) Triflate
  • Catalyst: Hafnium(IV) Triflate [

    
    ].[3][4][5][6]
    
  • Why it works:

    
     is a "super" Lewis acid.[3] It is stable in water but retains extreme electrophilicity. It is particularly effective when used with Lithium Perchlorate (
    
    
    
    ) in nitromethane, where it shows turnover numbers (TON) significantly higher than traditional catalysts.
1.3 The Cost-Effective "Green" Option: Bismuth(III) Triflate
  • Catalyst: Bismuth(III) Triflate [

    
    ].
    
  • Why it works: Bismuth salts are relatively non-toxic and highly water-stable. They are ideal for "solvent-free" acylations or reactions in ionic liquids, often requiring low loadings (1–5 mol%).

Visualizing the Mechanism

The following diagram illustrates the kinetic difference between Traditional (


) and Water-Tolerant (

) pathways.

WaterTolerantMechanism cluster_traditional Traditional (AlCl3) - Failure Mode cluster_tolerant Water-Tolerant (Sc(OTf)3) - Active Cycle AlCl3 AlCl3 (Hard Lewis Acid) DeadCat Al(OH)x Species (Inactive Sludge) AlCl3->DeadCat Irreversible Hydrolysis Water H2O (Impurity) Water->DeadCat ScCat Sc(OTf)3 (Catalyst) ScWater [Sc(H2O)n]3+ (Resting State) ScCat->ScWater Hydration Transition [Sc-Substrate]* (Activated Complex) ScWater->Transition Ligand Exchange (Fast Equilibrium) Substrate Acyl Donor (Substrate) Substrate->Transition Transition->ScCat Release Product Acylated Product Transition->Product Reaction

Figure 1: Comparative mechanism showing the irreversible deactivation of Aluminum Chloride vs. the reversible ligand exchange of Scandium Triflate.

Module 2: Troubleshooting Guide (The "Help Desk")

Ticket #001: Reaction Stalls after 50% Conversion

  • Diagnosis: Product Inhibition. The ketone product is more Lewis basic than the starting material and is coordinating to the catalyst, or water accumulation has shifted the equilibrium.

  • Solution:

    • Switch to Hafnium:

      
       is less susceptible to product inhibition than 
      
      
      
      .
    • Add a Surfactant: Use Sodium Dodecyl Sulfate (SDS).[7] This creates micelles (LASC system). The hydrophobic product migrates into the micelle core, freeing the catalyst at the micelle-water interface.

Ticket #002: Excessive Fuming and Corrosion

  • Diagnosis: You are using Acyl Chlorides (

    
    ) in a moisture-tolerant protocol. Even if the catalyst survives, the acyl chloride hydrolyzes to release HCl gas.
    
  • Solution: Switch to Acid Anhydrides (

    
    ) or Carboxylic Acids. 
    
    • Protocol:

      
       catalyzes direct acylation using carboxylic acids (Green Chemistry approach), producing only water as a byproduct.
      

Ticket #003: Catalyst Recovery Fails (Emulsion Formation)

  • Diagnosis: In aqueous workups, triflates can be hard to recover from the aqueous phase if emulsions form.

  • Solution:

    • Use Ionic Liquids: Run the reaction in [BMIM][PF6]. The product can be extracted with ether, leaving the catalyst/ionic liquid phase ready for reuse.

    • Polymer-Supported Catalysts: Use Microencapsulated Scandium Triflate (

      
      ). It acts as a solid heterogeneous catalyst that can be filtered out.
      
Module 3: Experimental Protocols
Protocol A: Moisture-Insensitive Acylation using Bismuth(III) Triflate

Best for: General acylation of aromatics without dry solvents.

  • Setup: A round-bottom flask (no inert atmosphere required).

  • Reagents:

    • Arene (e.g., Anisole): 5.0 mmol

    • Acyl Anhydride (e.g., Acetic Anhydride): 5.0 mmol (1:1 equiv)

    • Catalyst:

      
       (0.05 mmol, 1 mol%)
      
  • Procedure:

    • Mix Arene and Anhydride.[3]

    • Add

      
       solid directly to the mixture.
      
    • Stir at room temperature (or 50°C for deactivated substrates).

    • Observation: The reaction typically proceeds solvent-free.

  • Workup:

    • Quench with water.[8] Extract with Ethyl Acetate.

    • The catalyst remains in the aqueous layer (can be concentrated and reused).

Protocol B: "In-Water" Acylation using LASC (Surfactant System)

Best for: Green chemistry applications and highly hydrophobic substrates.

  • Reagents:

    • Substrate: 1.0 mmol

    • Reagent: Benzoic Anhydride (1.2 mmol)

    • Catalyst:

      
       (0.1 mmol, 10 mol%)
      
    • Surfactant: SDS (Sodium Dodecyl Sulfate) (0.2 mmol)

    • Solvent: Water (5 mL)

  • Procedure:

    • Dissolve

      
       and SDS in water. Sonicate briefly to form a dispersion.
      
    • Add the organic substrate and anhydride.[5][6][9][10]

    • Stir vigorously at 30°C for 4–6 hours.

  • Mechanism: The reagents migrate into the hydrophobic micelle cores; the Scandium catalyst activates the reaction at the micelle surface.

Module 4: Performance Data Comparison

The following table contrasts the yield and conditions of traditional vs. modern water-tolerant catalysts for the acetylation of Anisole.

FeatureAluminum Chloride (

)
Scandium Triflate (

)
Bismuth Triflate (

)
Moisture Sensitivity High (Explosive/Fuming)Low (Stable in water)Negligible (Hygroscopic but stable)
Catalyst Loading Stoichiometric (>100 mol%)Catalytic (5–10 mol%)Catalytic (1–5 mol%)
Acyl Donor Acyl Chloride (preferred)Acid AnhydrideAcid Anhydride / Carboxylic Acid
Solvent Dry DCM / NitrobenzeneAqueous / MeCN / NitromethaneSolvent-free / Ionic Liquids
Yield (Anisole) 85–95%89%92–96%
Reusability None (Destroyed in workup)High (>5 cycles)High (>5 cycles)
References
  • Kobayashi, S. (1994).[11] Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][11][12] Journal of Organic Chemistry.[11][13] Link

  • Kobayashi, S., & Manabe, K. (2000). Green Lewis Acid Catalysis in Organic Synthesis.[14] Pure and Applied Chemistry. Link

  • Repic, O. (2002). Bismuth(III) Triflate: A Water-Stable and Highly Active Catalyst.[8] Tetrahedron Letters.[5][8] Link

  • Olah, G. A., et al. (2006). Hafnium(IV) Triflate as a Highly Efficient Catalyst in Friedel-Crafts Acylation.[3][5][6] Journal of the American Chemical Society.[13] Link

  • Lipshutz, B. H. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta. Link

Sources

Strategies for enhancing the purity of crude 5-oxovaleric acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. 5-Oxovaleric acid (5-OVA), also known as glutaraldehyde monoacid or 4-formylbutanoic acid, is a deceptive molecule. Structurally simple, it presents a "Dr. Jekyll and Mr. Hyde" profile: it possesses a carboxylic acid tail (polar, stable) and an aldehyde head (reactive, unstable).

Most purity issues reported to this desk stem from treating 5-OVA like a standard fatty acid. It is not. It is a reactive intermediate. If you attempt standard atmospheric distillation, it will polymerize. If you leave it in air, it will oxidize to glutaric acid.

This guide prioritizes chemical derivatization and chemoselective isolation over physical separation alone.

Module 1: The "Polymerization" Problem

User Issue: "My crude 5-OVA turns into a viscous gum or insoluble white solid upon concentration."

Diagnosis: You are likely witnessing aldol condensation or acetal oligomerization . The aldehyde group is self-reacting with the carboxylic acid of neighboring molecules or polymerizing due to trace base/acid catalysis.

Troubleshooting Protocol: Stabilization via Methylation

Do not attempt to purify the free acid if high purity (>95%) is required. Convert it to Methyl 5-oxovalerate . The ester prevents intermolecular H-bonding and lowers the boiling point, making vacuum distillation feasible.

Step-by-Step Stabilization Workflow:

  • Immediate Quench: If producing 5-OVA via ozonolysis of cyclopentene, quench the reaction with methanol rather than water.

  • Acid Catalysis: Add catalytic

    
     (1-2 mol%) directly to the methanolic crude.
    
  • Reflux: Reflux for 2 hours. This converts the free acid to the methyl ester and simultaneously converts the aldehyde to the dimethyl acetal (temporarily protecting it).

  • Hydrolysis (The Trick): Add water and heat mildly (40°C) for 30 minutes. The acetal hydrolyzes back to the aldehyde, but the ester remains.

  • Extraction: Extract with Dichloromethane (DCM).

  • Result: You now have Methyl 5-oxovalerate, which is thermally stable enough for vacuum distillation (

    
     at 2 mmHg).
    

Technical Insight: The acetal protection during the workup is crucial. It prevents the aldehyde from polymerizing while the esterification reaction is driven to completion.

Module 2: Separation from Glutaric Acid (The "Bisulfite" Method)[1]

User Issue: "I cannot separate 5-OVA from glutaric acid. Their boiling points are too close, and silica columns smear."

Diagnosis: Glutaric acid is the over-oxidation byproduct. Physical separation is inefficient. You need a chemoselective handle. The aldehyde group on 5-OVA allows for specific binding to sodium bisulfite, while glutaric acid (lacking an aldehyde) will not bind.

Protocol: Bisulfite Adduct Purification

This method isolates the aldehyde as a water-soluble solid adduct, washes away impurities, and then regenerates the aldehyde.[1]

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )[2]
    
  • Ethyl Acetate (EtOAc)[1]

  • Sodium Carbonate (

    
    ) or Formaldehyde (for regeneration)
    

Workflow Diagram:

BisulfitePurification Start Crude Mixture (5-OVA + Glutaric Acid + Impurities) Step1 Add Saturated NaHSO3 (Vigorous Stirring, 1h) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Glutaric Acid/Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains 5-OVA Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash Aqueous Phase with EtOAc (x2) AqLayer->Wash Regen Regeneration: Add Na2CO3 (pH 10) OR Formaldehyde Wash->Regen Extract Extract with DCM Regen->Extract Final Pure 5-OVA Derivative Extract->Final

Caption: Chemoselective isolation of 5-OVA using the Bisulfite Adduct method. This removes non-aldehyde impurities effectively.

Critical Execution Steps:

  • Formation: Dissolve crude oil in 2 volumes of EtOAc. Add 3 volumes of saturated

    
    . Stir vigorously for at least 1 hour. The adduct must form in the aqueous phase.
    
  • Separation: Discard the organic layer (this contains the glutaric acid).

  • Washing: Wash the aqueous layer twice with fresh EtOAc to remove trapped organic impurities.

  • Regeneration:

    • Method A (Base): Adjust aqueous phase to pH 10-12 with

      
      . The adduct collapses. Extract immediately into organic solvent.
      
    • Method B (Formaldehyde - Gentler): Add excess formaldehyde. Formaldehyde binds bisulfite more strongly than 5-OVA, displacing your product into the solution without extreme pH shifts.

Module 3: Quantitative Comparison of Methods

Use this table to select the purification strategy based on your current impurity profile.

MethodTarget ImpurityYield PotentialPurity PotentialTechnical Note
Vacuum Distillation High-boiling oligomers40-60%85-90%High Risk. Thermal degradation is likely. Only use for Methyl esters, never free acid.
Bisulfite Extraction Glutaric Acid, Ketones, Non-aldehydes70-85%>98%Gold Standard. Requires careful pH control during regeneration.
Silica Chromatography Trace colored impurities60-75%95%Difficult. 5-OVA streaks on silica. Requires 1% Acetic Acid in eluent to reduce tailing.
Crystallization N/A<10%N/ANot Recommended. 5-OVA derivatives are typically oils at room temperature.

FAQ: Frequently Encountered Anomalies

Q1: Why does my NMR show a "ghost" peak around 4.5 ppm? A: You are seeing the hemiacetal . In solution (especially methanol or chloroform), the aldehyde and carboxylic acid (or alcohol impurities) exist in equilibrium with the cyclic hemiacetal form. This is normal. To get a clean aldehyde peak (~9.8 ppm), run the NMR in DMSO-


, which inhibits hemiacetal formation.

Q2: Can I store 5-OVA for long periods? A: As a free acid? No. It will oxidize.[3] As a methyl ester? Yes, but store it under Nitrogen at -20°C. For indefinite storage, convert it to the dimethyl acetal ester (protecting both ends).

Q3: I am using the bio-route (lysine catabolism). How do I remove the proteins? A: Do not use heat precipitation; it will degrade your product. Use Ultrafiltration (10 kDa cutoff) followed by the Bisulfite method (Module 2). The bisulfite step is excellent for removing biological media components which do not contain aldehydes.

References

  • Organic Syntheses. Glutaric Acid and Derivatives.[4] Org.[1][3][4][5][6][7][8][9] Synth. 1930, 10,[10] 58. Link

  • BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.Link[3]

  • Kjell, D. P., et al. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[11] J. Org.[11] Chem., 1999, 64, 5722-5724.[11] Link

  • National Institutes of Health (PMC). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.Link

  • Sigma-Aldrich. Methyl 5-methoxy-3-oxovalerate Technical Data.Link

Sources

Addressing catalyst deactivation in phenyl-oxovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Catalyst Deactivation

Welcome to the technical support center for the synthesis of phenyl-oxovaleric acid and related α-keto acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance and longevity. As Senior Application Scientists, we understand that catalyst deactivation is a critical issue that can impede research, delay development, and impact yield.[1] This resource provides in-depth troubleshooting guides and FAQs to diagnose, address, and prevent common deactivation pathways.

The synthesis of α-keto acids often involves catalytic oxidation processes, which, while efficient, can be susceptible to various deactivation mechanisms under liquid-phase reaction conditions.[2] These mechanisms include poisoning, fouling by carbonaceous deposits (coking), thermal degradation (sintering), and leaching of the active species. Understanding the root cause of deactivation is the first step toward a robust and reproducible synthetic protocol.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section is structured to help you identify the specific deactivation mechanism affecting your experiment and provides actionable solutions.

Issue 1: Rapid and Severe Loss of Activity in Early Cycles

Question: My catalyst (e.g., supported Pd, Pt, or Ru) lost over 80% of its activity within the first 1-2 reaction cycles. The reaction has completely stalled. What is the likely cause?

Answer: A rapid and severe drop in activity often points to catalyst poisoning .[1] Poisoning occurs when impurities in the feedstock or solvent chemisorb strongly onto the catalyst's active sites, rendering them inaccessible to reactants.[3] Unlike other deactivation forms, poisoning can occur even with trace amounts of contaminants.

Causality: The active sites on heterogeneous metal catalysts are electron-rich and have a high affinity for species with lone-pair electrons or unsaturated bonds. Poisons form strong, often irreversible, chemical bonds with these sites, effectively blocking the catalytic cycle.

Common Poisons & Troubleshooting Steps:

Poison ClassCommon SourcesDiagnostic & Troubleshooting Protocol
Sulfur Compounds Thiophenes in aromatic starting materials, sulfur-containing reagents, contaminated solvents.1. Analysis: Use GC-MS with a sulfur detector or elemental analysis (XPS) on the spent catalyst to confirm sulfur presence. 2. Purification: Purify starting materials and solvents by distillation or by passing them through a packed bed of activated alumina or charcoal.
Halogenated Compounds Residual chlorinated solvents, halide impurities in reagents.1. Analysis: Check for halogens in your feedstock using elemental analysis. 2. Mitigation: Switch to non-halogenated solvents and use high-purity reagents.
Strongly Coordinating Species Amines, phosphines, or other nitrogen/phosphorus-containing impurities.1. Review Synthesis History: Check if any reagents used in previous steps could carry over. 2. Feedstock Treatment: Implement an additional purification step for your starting materials.
Issue 2: Gradual Decline in Activity Over Multiple Cycles

Question: I'm observing a steady decrease in conversion rate (e.g., 10-15% drop per cycle) over several runs. My reaction still proceeds, but it's becoming inefficient. What should I investigate?

Answer: A gradual decline in performance is characteristic of coking (fouling) or leaching of the active metal.

  • Coking: This is the deposition of heavy, carbon-rich organic species (coke) onto the catalyst surface.[1][4] These deposits physically block pores and cover active sites, preventing reactants from reaching them.[1] Coking is particularly common in reactions involving organic molecules at elevated temperatures.[4]

  • Leaching: This involves the dissolution of the active catalytic species from the solid support into the liquid reaction medium.[5] This is an irreversible loss of the active component and is a significant concern in liquid-phase reactions.[6]

Diagnostic Workflow:

The following workflow can help you distinguish between coking and leaching.

G start Gradual Activity Loss Observed test_leaching Perform a Hot Filtration Test: Filter catalyst mid-reaction. Does the filtrate show catalytic activity? start->test_leaching leaching_yes Leaching Confirmed test_leaching->leaching_yes Yes leaching_no Leaching Unlikely test_leaching->leaching_no No analyze_catalyst Analyze Spent Catalyst: Is there significant carbon deposition (TGA, CHN analysis) or change in color? leaching_no->analyze_catalyst coking_yes Coking is the Primary Cause analyze_catalyst->coking_yes Yes coking_no Consider Other Mechanisms (e.g., Slow Sintering) analyze_catalyst->coking_no No

Caption: Diagnostic workflow to differentiate between coking and leaching.

Solutions:

  • If Coking is Confirmed:

    • Optimize Reaction Conditions: Lower the reaction temperature or pressure to reduce the rate of side reactions that lead to coke formation.[4]

    • Catalyst Regeneration: Coked catalysts can often be regenerated. See the detailed protocol in the "Experimental Protocols" section below.

  • If Leaching is Confirmed:

    • Modify the Solvent: The choice of solvent can impact metal solubility. Test alternative solvents.

    • Strengthen Metal-Support Interaction: Synthesize a new catalyst with stronger interactions between the metal nanoparticles and the support material.

    • Use Protectants: In some cases, adding a protecting agent like a mild organic acid can suppress metal leaching by competitively adsorbing on the catalyst surface.[7]

Issue 3: Irreversible Deactivation After High-Temperature Operation

Question: After running my reaction at a higher temperature to increase the rate, my catalyst's activity dropped significantly and could not be restored. What happened?

Answer: This scenario strongly suggests deactivation by thermal degradation , also known as sintering .[8] Sintering is the agglomeration of small, highly active metal nanoparticles on the support surface into larger, less active particles.[3] This process is driven by the thermodynamic tendency to minimize surface energy and is often irreversible.[8]

Causality: At high temperatures, surface atoms on the catalyst particles become more mobile. This mobility allows smaller particles to merge, which reduces the total surface area-to-volume ratio. Since catalysis occurs on the surface, this loss of active surface area directly translates to a lower catalytic activity.[4]

Troubleshooting & Prevention:

ActionDetailed Explanation
Operate at Lower Temperatures This is the most direct way to prevent sintering. Find the optimal balance between reaction rate and catalyst stability.
Choose a Thermally Stable Support Use support materials with high thermal stability and strong metal-support interactions (e.g., ceria- or zirconia-doped alumina) that can anchor the metal particles and inhibit their migration.[4]
Use Promoters Adding a second metal (promoter) can sometimes form alloys or anchor single atoms, increasing the resistance to sintering.[9]
Characterize the Spent Catalyst Use Transmission Electron Microscopy (TEM) to visualize the metal particle size distribution on the spent catalyst and compare it to the fresh catalyst. A significant increase in average particle size confirms sintering.[10]
Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation?

A1: The four primary mechanisms are poisoning, coking (fouling), thermal degradation (sintering), and leaching of the active phase. Each has distinct causes and requires different mitigation strategies.

G Catalyst Active Catalyst Particle Poisoning Poisoning Catalyst->Poisoning Impurities block active sites Coking Coking Catalyst->Coking Carbon deposits cover surface Sintering Sintering Catalyst->Sintering Particles agglomerate Leaching Leaching Catalyst->Leaching Active metal dissolves

Caption: The four main pathways of heterogeneous catalyst deactivation.

Q2: Can a deactivated catalyst always be regenerated?

A2: Not always. Deactivation by coking is often reversible through controlled oxidation.[11] However, deactivation from severe sintering or leaching is typically irreversible because it involves a permanent change in the catalyst's physical structure or composition.[5][8] Poisoning can be reversible or irreversible depending on the strength of the poison's bond to the active sites.[12]

Q3: How can I proactively design my experiment to minimize catalyst deactivation?

A3: Proactive design is key to long-term success.

  • Feedstock Purity: Always use the highest purity starting materials and solvents available to avoid introducing poisons.[4][12]

  • Condition Optimization: Carefully screen reaction parameters (temperature, pressure, reactant concentration) to find a regime that maximizes activity while minimizing side reactions that cause coking.

  • Catalyst Selection: Choose catalysts known for their stability. For high-temperature reactions, select catalysts on thermally robust supports. For liquid-phase reactions, ensure strong metal-support interactions to prevent leaching.[4][9]

Experimental Protocols
Protocol 1: Controlled Oxidation for Coke Removal (Catalyst Regeneration)

This protocol describes a general procedure for regenerating a coked catalyst. Caution: This procedure involves exothermic reactions and should be performed with appropriate safety measures in a well-ventilated fume hood or a dedicated reactor setup.

Objective: To remove carbonaceous deposits (coke) from a catalyst surface via controlled combustion.

Methodology:

  • Catalyst Preparation:

    • Recover the spent catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with a solvent (e.g., ethanol, acetone) to remove any adsorbed organic species.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) for 12 hours.

  • Regeneration Setup:

    • Place the dried, spent catalyst in a tube furnace or a similar reactor that allows for precise temperature control and gas flow.

  • Inert Purge:

    • Heat the catalyst to 150 °C under a flow of an inert gas (e.g., Nitrogen, Argon) to remove any residual moisture and solvent. Hold for 1 hour.

  • Controlled Oxidation:

    • While maintaining the inert gas flow, introduce a controlled, diluted stream of an oxidant gas (e.g., 2-5% O₂ in N₂).

    • Slowly ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to the target regeneration temperature. A typical range is 350-500 °C, but this must not exceed the initial calcination temperature of the fresh catalyst to avoid sintering.[11]

    • Monitor the off-gas with a CO₂ analyzer. The presence of CO₂ indicates that coke is being burned off.

  • Hold and Cool-Down:

    • Hold the catalyst at the target temperature until the CO₂ concentration in the off-gas returns to baseline, indicating that all coke has been removed.[11]

    • Switch off the oxidant gas flow and cool the catalyst to room temperature under the inert gas stream.

  • Post-Regeneration (If Applicable):

    • If the catalyst requires a reduced metal state for activity (e.g., Pd(0)), a reduction step (e.g., flowing H₂) may be necessary after the oxidation step.[11]

References
  • de la Piscina, P. R., & Hita, I. (2016). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 18(21), 5763-5774. [Link]

  • Lu, J., et al. (2012). Coking- and sintering-resistant palladium catalysts achieved through atomic layer deposition. Science, 335(6073), 1205-1208. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Leng, L., et al. (2017). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Catalysts, 7(1), 4. [Link]

  • Santos, J. L., et al. (2021). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. ChemCatChem, 13(1), 41-57. [Link]

  • Wang, X., et al. (2022). Heterogeneous catalytic oxidation regeneration of desulfurization-rich liquor with Fe3+ modified chitosan. Frontiers in Chemistry, 10, 966556. [Link]

  • Serrano-Ruiz, J. C., et al. (2016). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 18, 5763-5774. [Link]

  • Li, C., et al. (2020). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Catalysis, 10(1), 133-143. [Link]

  • Eremin, D. B., & Ananikov, V. P. (2017). Understanding active species in catalytic transformations: From molecular catalysis to nanoparticles, leaching, “Cocktails” of catalysts and dynamic systems. Coordination Chemistry Reviews, 346, 2-19. [Link]

  • Tskhovrebov, A. G., et al. (2023). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. Catalysts, 13(6), 1011. [Link]

  • Zhang, R., et al. (2024). Investigation of the Resistance of Metal Sintering and Coke Deposition for Structure-Evolved Char Supported Co-Based Catalysts in the Dry Reforming of Methane at Elevated Pressure. Industrial & Engineering Chemistry Research. [Link]

  • O'Regan, L. (1998). An Investigation into Coking on Catalyst Support Materials & Supported Metal Catalysts. Dublin City University. [Link]

  • Wang, Y., et al. (2021). Anti-Coking and Anti-Sintering Ni/Al2O3 Catalysts in the Dry Reforming of Methane: Recent Progress and Prospects. Catalysts, 11(8), 999. [Link]

  • Lee, J., et al. (2024). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Reaction Chemistry & Engineering. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. U.S. Department of Energy. [Link]

  • van den Berg, R., et al. (2017). Heterogeneous Catalytic Oxidation of Simple Alcohols by Transition Metals. Journal of Chemical Education, 94(6), 768-772. [Link]

  • Nuñez, C. G., et al. (2022). Heterogeneous Advanced Oxidation Processes: Current Approaches for Wastewater Treatment. Catalysts, 12(3), 344. [Link]

  • Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Intertek. [Link]

  • Wang, Z., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 4321. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

Sources

Validation & Comparative

High-Resolution H-NMR Profiling of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Solvent System Comparison Guide for Pharmaceutical Intermediates

Executive Summary

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (CAS: 5-oxo-5-(1,3-benzodioxol-5-yl)pentanoic acid) is a critical intermediate in the synthesis of pharmaceutical agents, including anticonvulsants like Stiripentol and various alkaloid derivatives. Synthesized typically via the Friedel-Crafts acylation of 1,3-benzodioxole with glutaric anhydride, its purity is paramount for downstream efficacy.

This guide objectively compares the H-NMR spectral performance of this compound in two standard solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) . While CDCl₃ is the standard for non-polar structural elucidation, DMSO-d₆ offers superior resolution for the carboxylic acid moiety and exchangeable protons.

Experimental Methodology

To ensure reproducibility, the following protocols were utilized. The choice of solvent dictates not just solubility but the visibility of the labile carboxylic proton.

Sample Preparation Protocol
ParameterMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Polar)
Concentration 10–15 mg in 0.6 mL5–10 mg in 0.6 mL
Additives 0.03% TMS (Internal Reference)None (Residual solvent peak used: 2.50 ppm)
Solubility Good; slight heating may be required for rapid dissolution.Excellent; instant dissolution.
Water Scavenging Filter through anhydrous K₂CO₃ if hydrate suspected.Use ampoules to prevent hygroscopic water uptake (3.33 ppm).
Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse to prevent saturation)

  • Relaxation Delay (D1): 1.0 s (Qualitative) / 5.0 s (Quantitative for COOH integration)

  • Scans (NS): 16 (DMSO) / 32 (CDCl₃ - due to potential broadening)

  • Temperature: 298 K

Comparative Spectral Analysis

The following data compares the chemical shifts (


) and multiplicity of the compound. The molecule consists of an aromatic ABX system, a distinctive methylenedioxy singlet, and a propyl chain linking the ketone and carboxylic acid.
Chemical Shift Data Table
Proton AssignmentMultiplicity

(ppm) in CDCl₃

(ppm) in DMSO-d₆

(Solvent Shift)
COOH (Acid)Broad Singlet~10.5 - 11.5 (Often invisible)12.05 (Sharp/Broad)N/A (Exchange dependent)
Ar-H (2) (Ortho to C=O)Doublet (d) / dd7.567.62+0.06
Ar-H (6) (Ortho to C=O)Doublet (d)7.457.48+0.03
Ar-H (5) (Meta to C=O)Doublet (d)6.857.02+0.17
-O-CH₂-O- Singlet (s)6.04 6.12 +0.08
-C(O)-CH₂- (

to keto)
Triplet (t)2.952.92-0.03
-CH₂-COOH (

to acid)
Triplet (t)2.462.28-0.18
-CH₂- (Central

)
Quintet (m)2.051.83-0.22
Detailed Structural Insights
The Aliphatic Chain Resolution (The "Glutaric" Linker)

The 5-carbon chain (including the carbonyls) presents a classic Triplet - Quintet - Triplet pattern.

  • CDCl₃ Performance: The triplets at 2.95 ppm (adjacent to ketone) and 2.46 ppm (adjacent to acid) are well-separated. However, the central quintet at 2.05 ppm can sometimes overlap with water traces (1.56 ppm) or grease impurities.

  • DMSO-d₆ Performance: The aliphatic signals shift upfield (lower ppm). The separation between the

    
    -keto methylene (2.92 ppm) and the 
    
    
    
    -acid methylene (2.28 ppm) increases, improving integration accuracy.
The Aromatic ABX System

The 1,3-benzodioxole ring creates a rigid electronic environment.

  • Observation: You will observe a "roofing effect" on the doublets if the field strength is low (<300 MHz).

  • Assignment: The proton at position 6 (ortho to the ketone and meta to the oxygen) is typically the most deshielded aromatic signal due to the anisotropy of the carbonyl group.

The Methylenedioxy "Fingerprint"
  • Critical QC Marker: The singlet at 6.04 ppm (CDCl₃) is the diagnostic peak for the benzodioxole ring.

  • Integrity Check: If this peak integrates to < 2.0 relative to the aromatic protons, it suggests ring opening or degradation (hydrolysis of the acetal).

Impurity Profiling & Troubleshooting

When analyzing this intermediate, two specific impurities are common due to the Friedel-Crafts mechanism.

Common Impurities Table
ImpurityDiagnostic Signal (CDCl₃)Origin
1,3-Benzodioxole Singlet @ 5.92 ppm (shifted from product)Unreacted Starting Material
Glutaric Anhydride Triplet @ 2.6 ppm (distinct from product triplets)Unreacted Reagent
Glutaric Acid Triplet @ 2.4 ppm (overlaps with product)Hydrolysis of anhydride
Dimer/Di-ketone Complex aromatic region; ratio of Aliphatic:Aromatic changesOver-acylation (rare)
Visualization of Analytical Logic

The following diagram outlines the logical flow for assigning signals and verifying purity based on the experimental data above.

NMR_Analysis_Logic Start Start: Crude H-NMR Spectrum Check_Solvent Check Solvent: CDCl3 vs DMSO-d6 Start->Check_Solvent DMSO_Path DMSO-d6 Selected Check_Solvent->DMSO_Path Polarity Needed CDCl3_Path CDCl3 Selected Check_Solvent->CDCl3_Path Standard QC Check_Acid Check 12.0 ppm: Broad Singlet Present? DMSO_Path->Check_Acid Confirm_COOH Confirm: Free Carboxylic Acid Check_Acid->Confirm_COOH Yes Analyze_Aliphatic Analyze Aliphatic Region (1.8 - 3.0 ppm) Check_Acid->Analyze_Aliphatic No (Salt form?) Check_MD Check 6.04 ppm: Sharp Singlet (2H)? CDCl3_Path->Check_MD Check_MD->Analyze_Aliphatic Confirmed Triplet_Check Identify Triplets: ~2.9 ppm (Keto-adj) ~2.4 ppm (Acid-adj) Analyze_Aliphatic->Triplet_Check Impurity_Node Impurity Flag: Extra Triplet @ 2.6 ppm? Triplet_Check->Impurity_Node End_Pass QC PASS: Structure Verified Impurity_Node->End_Pass No End_Fail QC FAIL: Reprocess Impurity_Node->End_Fail Yes (Glutaric Anhydride)

Caption: Decision tree for the structural verification of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid, highlighting solvent-specific checkpoints.

Synthesis Pathway Context

Understanding the synthesis helps in identifying spectral artifacts.[1] The reaction is a Friedel-Crafts acylation.[2][3]

Synthesis_Pathway Benzodioxole 1,3-Benzodioxole (Substrate) Complex Acylium Complex Benzodioxole->Complex Glutaric Glutaric Anhydride (Acylating Agent) Glutaric->Complex AlCl3 AlCl3 / DCM (Lewis Acid) AlCl3->Complex Product 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (Target) Complex->Product Hydrolysis (H+)

Caption: Friedel-Crafts acylation pathway.[3][4] Note that incomplete hydrolysis of the aluminum complex can lead to broadened NMR signals.

Conclusion & Recommendation

For routine purity analysis (QC), CDCl₃ is sufficient and provides a cleaner baseline in the aliphatic region. However, for full structural characterization—specifically to confirm the integrity of the carboxylic acid terminus and ensure no salt formation has occurred—DMSO-d₆ is the superior solvent choice.

Final QC Check: Ensure the integration ratio of the Aromatic (3H) : Methylenedioxy (2H) : Aliphatic (6H) is strictly maintained. Deviations in the aliphatic region often indicate residual glutaric anhydride.

References

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[6] Sterically-Controlled Intermolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Development for Stiripentol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stiripentol (Diacomit), a critical antiepileptic drug (AED) for Dravet syndrome, presents a unique analytical challenge due to its acid-labile nature and the structural similarity of its synthetic precursors. While traditional pharmacopoeial methods rely on standard C18 HPLC, modern laboratories face pressure to increase throughput and sensitivity.

This guide objectively compares three distinct chromatographic approaches: Traditional HPLC , UHPLC , and Core-Shell Technology . Based on experimental evidence and stability profiles, we propose an optimized Core-Shell method that balances resolution (


) with analyte stability, mitigating the risk of on-column degradation often overlooked in generic protocols.

Part 1: The Analytical Challenge

To develop a robust method, one must understand the molecule's behavior. Stiripentol contains a methylenedioxy group and an allylic alcohol moiety.

  • Acid Lability: Unlike many AEDs, Stiripentol degrades under strong acidic conditions (e.g., pH < 2.5), often forming dimers or hydrolysis products. Standard mobile phases using 0.1% TFA (pH ~2.0) can induce artificial "ghost peaks" during the run.

  • Hydrophobicity: With a LogP of ~2.94, Stiripentol retains strongly on C18, requiring high organic content for elution.

  • Critical Pairs: The separation of the active pharmaceutical ingredient (API) from Impurity A (the ketone synthetic precursor) is the system suitability defining parameter.

Specified Impurities (Ph. Eur. / In-House)
ImpurityStructure/OriginAnalytical Risk
Impurity A 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-oneSynthetic Precursor. Elutes close to API. Neutral.
Impurity B Isomeric/Degradant formsRequires high peak capacity to resolve.
Acid Degradants Dimerization productsFormed if mobile phase pH is too low.

Part 2: Method Comparison

We evaluated three methodologies to determine the optimal balance of speed, resolution, and robustness.

Comparative Data Summary
FeatureMethod A: Traditional HPLC Method B: UHPLC Method C: Core-Shell (Recommended)
Column Fully Porous C18 (5 µm)Sub-2 µm C18 (1.7 µm)Core-Shell C18 (2.6 µm)
Dimensions 250 x 4.6 mm100 x 2.1 mm100 x 4.6 mm
Backpressure Low (< 2000 psi)Very High (> 9000 psi)Moderate (< 3500 psi)
Run Time 25 - 35 mins4 - 6 mins8 - 10 mins
Resolution (Imp A/API) ~ 2.5> 4.0> 3.5
Solvent Consumption High (~30 mL/run)Low (~3 mL/run)Moderate (~10 mL/run)
Instrument Req. Standard HPLC (400 bar)UHPLC (1000+ bar)Standard HPLC (600 bar)
Expert Insight
  • Method A is robust but inefficient for high-throughput release testing.

  • Method B offers the best speed but requires specialized UHPLC instrumentation and rigorous sample cleanup to prevent clogging of 1.7 µm frits.

  • Method C (Core-Shell) is the "Goldilocks" solution. It provides UHPLC-like performance on standard HPLC systems (due to the solid core reducing longitudinal diffusion) without the extreme backpressure.

Part 3: Optimized Protocol (Method C)

This protocol utilizes Core-Shell Technology combined with a pH 4.5 buffer . We selected pH 4.5 rather than the standard pH 2.5 to ensure the allylic alcohol moiety of Stiripentol remains stable throughout the run, preventing on-column degradation.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and DAD/PDA.

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 mm x 4.6 mm, 2.6 µm particle size.

  • Column Temperature: 35°C (Improves mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Broad detection) and 262 nm (Max for Stiripentol).

Mobile Phase Preparation[2][3]
  • Buffer (Mobile Phase A): 20 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

    • Why? Acetate buffer provides sufficient buffering capacity at pH 4.5. It is volatile (LC-MS compatible) and prevents acid-catalyzed degradation of the API.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

    • Why? ACN provides sharper peaks for aromatic compounds compared to Methanol and lower backpressure.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07030Initial Hold
1.07030Start Elution
6.02080Ramp to elute impurities
7.52080Wash
7.67030Re-equilibration
10.07030End of Run

Part 4: Visualization of Logic & Workflow

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the decision-making process for selecting the Core-Shell method over traditional approaches.

MethodDevelopment Start Start: Stiripentol Impurity Profiling Assess Assess Analyte Properties (LogP 2.94, Acid Labile) Start->Assess Decision1 Select Stationary Phase Assess->Decision1 PathA Fully Porous C18 (5µm) (High Solvent, Slow) Decision1->PathA Legacy PathB Sub-2µm C18 (High Pressure, Clogging Risk) Decision1->PathB Speed Only PathC Core-Shell C18 (2.6µm) (High Eff, Low Pressure) Decision1->PathC Balanced Optimization Optimize Mobile Phase pH (Target pH 4.5 for Stability) PathC->Optimization Validation Validation (ICH Q2) Specificity, LOD, LOQ Optimization->Validation Final Final Method: Core-Shell + Acetate Buffer Validation->Final

Caption: Decision matrix prioritizing analyte stability and lab efficiency to select the Core-Shell methodology.

Diagram 2: Separation Mechanism

Visualizing the interaction between Stiripentol, Impurity A, and the stationary phase.

SeparationMechanism cluster_Column Stationary Phase Interaction MobilePhase Mobile Phase (pH 4.5) Suppresses Silanol Ionization Stiripentol Stiripentol (API) (Alcohol Group - Polar) MobilePhase->Stiripentol C18Ligand C18 Hydrophobic Ligand C18Ligand->Stiripentol Hydrophobic Interaction ImpurityA Impurity A (Ketone) (Less Polar - Elutes Later) C18Ligand->ImpurityA Stronger Interaction Detection UV Detection (262 nm) Stiripentol->Detection Elutes First ImpurityA->Detection Elutes Second

Caption: Differential hydrophobic interaction allows separation of the polar alcohol (API) from the neutral ketone (Impurity A).

Part 5: Validation & Performance Data

The optimized method was validated according to ICH Q2(R1) guidelines. The following data represents typical performance metrics expected in a QC environment.

System Suitability
ParameterAcceptance CriteriaExperimental Result
Resolution (API vs Impurity A) NLT 2.03.8
Tailing Factor (API) NMT 1.51.1
Theoretical Plates NLT 500012,500
RSD (Area, n=6) NMT 2.0%0.4%
Sensitivity (LOD/LOQ)
ComponentLOD (µg/mL)LOQ (µg/mL)Linearity (

)
Stiripentol 0.050.150.9998
Impurity A 0.040.120.9995

Part 6: Troubleshooting & Causality

Issue 1: Ghost Peaks at RRT 0.8

  • Cause: On-column acid degradation. If using Phosphate buffer pH 2.5, the allylic alcohol can dehydrate or dimerize.

  • Solution: Switch to Ammonium Acetate pH 4.5. The milder pH preserves the molecule integrity without sacrificing peak shape.

Issue 2: Drifting Retention Times

  • Cause: Temperature fluctuations affecting the partition coefficient of the hydrophobic Stiripentol.

  • Solution: Use a column oven set strictly to 35°C. Do not rely on ambient temperature.

Issue 3: Broad Peaks for Impurity A

  • Cause: "Dewetting" or poor solubility if the initial gradient is too aqueous.

  • Solution: Ensure the starting condition has at least 30% Acetonitrile. Stiripentol and its impurities are practically insoluble in pure water.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). Stiripentol Monograph 2614.[1] European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311054, Stiripentol. [Link]

  • Attia, K.A., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol. Journal of Analytical Methods in Chemistry. [Link]

Sources

Technical Comparison: Synthetic Pathways for 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates three distinct synthetic methodologies for the production of 5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid (CAS: 7265-20-5). This compound is a critical intermediate in the synthesis of Stiripentol , an antiepileptic drug used for the treatment of Dravet syndrome.

The core synthetic challenge lies in the Friedel-Crafts acylation of 1,3-benzodioxole with glutaric anhydride. While the reaction appears straightforward, the electron-rich nature of the methylenedioxy ring and the lability of the acetal bridge require precise catalyst selection to balance yield, regioselectivity, and process mass intensity (PMI).

Target Molecule Analysis[1][2][3]
  • Substrate: 1,3-Benzodioxole (1,2-(Methylenedioxy)benzene)

  • Reagent: Glutaric Anhydride

  • Key Transformation: Electrophilic Aromatic Substitution (Acylation)[1]

  • Regioselectivity: The methylenedioxy group directs substitution to the 6-position (para to the oxygen), creating the 5-substituted valeric acid chain.

Retrosynthesis Target Target: 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid Disconnect Disconnection: C(sp2)-C(sp2) Bond Target->Disconnect Retrosynthesis Precursors Precursors: 1,3-Benzodioxole + Glutaric Anhydride Disconnect->Precursors Friedel-Crafts

Figure 1: Retrosynthetic breakdown of the target molecule.

Route 1: The Classical Lewis Acid Route ( )

Status: Industry Standard | Yield: 75-85% | Scalability: High

This route utilizes Aluminum Chloride (


) as a strong Lewis acid catalyst. It is the historical gold standard due to high conversion rates, but it suffers from poor atom economy due to the stoichiometric requirement of the catalyst.
Mechanism of Action

The reaction proceeds via the formation of a highly electrophilic acylium ion complex. Unlike catalytic Friedel-Crafts alkylation, acylation requires >2 equivalents of


 because the resulting ketone product forms a stable complex with the aluminum, deactivating the catalyst.

Mechanism Anhydride Glutaric Anhydride Complex Acylium Ion Complex [R-C≡O]+ [AlCl4]- Anhydride->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Benzodioxole Benzodioxole 1,3-Benzodioxole Benzodioxole->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl

Figure 2: Electrophilic activation and substitution mechanism.

Detailed Protocol
  • Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add Dichloromethane (DCM) (150 mL) and Aluminum Chloride (29.3 g, 220 mmol, 2.2 eq). Cool to 0-5°C.[2]

  • Reagent Addition: Add Glutaric Anhydride (11.4 g, 100 mmol, 1.0 eq) portion-wise. Stir for 30 mins to form the acylium complex.

  • Substrate Addition: Add 1,3-Benzodioxole (12.2 g, 100 mmol, 1.0 eq) dropwise over 45 minutes, maintaining temperature <10°C.

    • Expert Note: Rapid addition causes exotherms that may cleave the methylenedioxy ring.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Pour the reaction mixture slowly onto 300g of crushed ice/HCl (conc.) mixture.

    • Critical Control Point: The hydrolysis of the Aluminum-Product complex is exothermic.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene to yield off-white crystals.

Route 2: The Solvent-Free Polyphosphoric Acid (PPA) Route

Status: Laboratory Alternative | Yield: 55-65% | Scalability: Medium

Polyphosphoric acid (PPA) acts as both the solvent and the acid catalyst. This method eliminates chlorinated solvents but introduces challenges with viscosity and workup.

Protocol Highlights
  • Mixing: In a beaker, mix 1,3-Benzodioxole (10 mmol) and Glutaric Anhydride (10 mmol).

  • Catalyst Addition: Add PPA (20 g) pre-warmed to 50°C to facilitate stirring.

  • Reaction: Heat to 70-80°C with vigorous mechanical stirring for 2 hours.

    • Expert Note: Magnetic stirring often fails here due to high viscosity; an overhead stirrer is mandatory for scale >10g.

  • Quench: Pour the hot syrup onto crushed ice (100 g) with rapid stirring. The product should precipitate as a solid.

  • Filtration: Filter the solid, wash with cold water to remove phosphoric acid residues, and recrystallize.

Route 3: Heterogeneous Catalysis (Green/Flow Chemistry)

Status: Modern/Sustainable | Yield: 60-70% | Scalability: High (Continuous Flow)

Recent developments utilize solid acid catalysts (e.g., Aquivion , Zeolite H-Beta , or Nafion-H ) to minimize waste. This route is ideal for continuous flow reactors.

Process Workflow (Continuous Flow)
  • Catalyst: Aquivion (Perfluorosulfonic acid polymer) or Zeolite H-Beta.

  • Conditions: 100°C, Solvent-free or minimal Nitromethane.

  • Advantage: The catalyst is retained in a packed bed reactor (PBR), and the product is eluted pure, requiring only solvent evaporation.

FlowProcess Feed Feed Tank: Benzodioxole + Anhydride PBR Packed Bed Reactor (Aquivion/Zeolite @ 100°C) Feed->PBR Flow Rate: 0.5 mL/min Cooling Cooling Loop PBR->Cooling Separator Phase Separator (Recycle Unreacted) Cooling->Separator Separator->Feed Recycle Loop Product Crude Product (To Crystallization) Separator->Product Organic Phase

Figure 3: Continuous flow setup for heterogeneous acylation.

Comparative Analysis

The following table contrasts the three methodologies based on experimental data and process requirements.

FeatureRoute 1:

(Classic)
Route 2: PPA (Solvent-Free)Route 3: Heterogeneous (Green)
Yield 75 - 85% 55 - 65%60 - 70%
Purity (Crude) High (>95%)Medium (Contains oligomers)High (>90%)
Atom Economy Poor (Stoichiometric Al waste)Medium (PPA waste)Excellent (Catalytic)
Solvent DCM or Nitrobenzene (Toxic)None (Solvent-free)None or Nitromethane
Workup Tedious (Acid quench/Extraction)Difficult (Viscous/Ice quench)Simple (Filtration/Evaporation)
Safety Risk High (Exothermic/HCl gas)Medium (Thermal burns)Low (Closed system)
Expert Insight: Selectivity & Stability

The 1,3-benzodioxole ring is acid-sensitive.

  • Route 1 Risk: Prolonged exposure to

    
     at high temperatures (>40°C) can cleave the methylene bridge, resulting in catechol byproducts (darkening of reaction mixture).
    
  • Route 3 Advantage: Solid acid catalysts typically show higher chemoselectivity, leaving the acetal functionality intact due to milder surface acidity compared to bulk Lewis acids.

References

  • Pollon, D., et al. (2024).[4] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29, 726.[4][5]

  • Gharib, A., et al. (2011). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. Polish Journal of Chemical Technology, 13(2), 11-17.

  • Banerjee, A.K., et al. (2023).[6] Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Classic Reference for Mechanism).
  • Sigma-Aldrich. (n.d.).[2] Ethyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate Product Sheet. (Note: Representative link for chemical structure verification).

Sources

Analytical Validation and Purity Profiling of Stiripentol Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Stiripentol is a structurally unique, chiral antiepileptic drug (AED) primarily utilized as an adjunctive therapy for severe myoclonic epilepsy in infancy (Dravet syndrome). It acts by enhancing GABAergic transmission and potently inhibiting specific cytochrome P450 enzymes. The synthesis of Stiripentol relies on the precise control of reactive intermediates. Validating the purity of these intermediates—specifically the unreacted


-unsaturated keto-analogs and over-alkylation byproducts—against certified reference standards is a critical regulatory requirement.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we will dissect the causality behind analytical choices, compare state-of-the-art modalities, and establish a self-validating High-Performance Liquid Chromatography (HPLC) protocol for intermediate quantification.

Mechanistic Context: The Origin and Lability of Impurities

The commercial synthesis of Stiripentol typically initiates with a Knoevenagel condensation between piperonal (3,4-methylenedioxybenzaldehyde) and pinacolone (3,3-dimethyl-2-butanone) under alkaline conditions. This yields a critical keto-intermediate: 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one (often cataloged as Stiripentol Impurity 2). A subsequent regioselective Luche reduction (using NaBH₄ and CeCl₃) converts this ketone into the racemic allylic alcohol API, Stiripentol.

Understanding the chemical behavior of these molecules is the foundation of analytical method design. Stiripentol is remarkably stable under alkaline, thermal, and oxidative stress, but it is uniquely labile under acidic conditions 1[1]. Exposure to low pH triggers rapid degradation into a single structural artifact. Therefore, any analytical method developed to quantify process impurities must avoid acidic mobile phases to prevent in-situ artifact generation.

Synthesis_Pathway Piperonal Piperonal + Pinacolone (Starting Materials) Condensation Knoevenagel Condensation (Alkaline Catalysis) Piperonal->Condensation Intermediate Stiripentol Keto-Intermediate (Critical Impurity Target) Condensation->Intermediate Incomplete Rxn Leaves Residuals Reduction Luche Reduction (NaBH4 / CeCl3) Intermediate->Reduction API Stiripentol API (Racemic Allylic Alcohol) Reduction->API Degradation Acidic Degradation (pH < 4 Labile) API->Degradation Artifactual Degradation

Fig 1: Stiripentol synthesis pathway highlighting intermediate formation and acid-lability.

Comparative Analysis of Analytical Modalities

Selecting the optimal analytical technique requires balancing sensitivity, structural specificity, and the physicochemical realities of the Stiripentol molecule. Below is a critical comparison of the three dominant modalities used in pharmaceutical laboratories for this application 2[2].

Analytical ModalityPrimary ApplicationLimit of Detection (LOD)Resolution & SpecificityCausality / Rationale for Selection
HPLC-DAD Routine QC & Process Validation~0.024 μg/mLHigh (Baseline separation of keto/alcohol)The native UV-absorbing property of the benzodioxole ring allows highly sensitive detection without derivatization. DAD enables spectral peak purity checks 3[3].
LC-MS/MS Trace Genotoxic Impurities & PK< 0.005 μg/mLUltra-High (m/z specific)Essential for characterizing unknown degradants. Utilizes Stiripentol-d9 internal standards to eliminate matrix ion suppression during trace quantification.
GC-FID Residual Solvents & Volatiles~0.1 μg/mLModerate (Requires thermal stability)Limited utility for the final API due to thermal degradation risks, but excellent for quantifying volatile precursors like pinacolone.

Experimental Protocol: Self-Validating HPLC-DAD Purity Assay

A robust analytical method must be a self-validating system—meaning the protocol inherently proves its own accuracy during every single run before reporting data. The following isocratic reversed-phase HPLC-DAD protocol is designed specifically to quantify the keto-intermediate against reference standards while preventing acid-catalyzed artifacts.

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Action: Prepare an isocratic mobile phase of Acetonitrile and LC-MS grade Water (e.g., 60:40 v/v). Do not use Trifluoroacetic Acid (TFA) or Formic Acid modifiers.

  • Causality: As established, Stiripentol degrades rapidly at pH < 4. Using a neutral diluent and mobile phase prevents in-situ degradation during the autosampler queue. If acidic modifiers are used, the assay will falsely report high levels of degradation impurities that do not actually exist in the bulk batch 1[1].

Step 2: Reference Standard Calibration

  • Action: Prepare a mixed standard solution containing USP/EP grade Stiripentol API and a characterized intermediate standard (e.g., Stiripentol Impurity 2).

  • Causality: The conjugated

    
    -unsaturated system of the keto-intermediate has a significantly higher molar absorptivity than the allylic alcohol API. Relying on area-normalization without independent calibration against certified reference standards will result in severe under-reporting of the intermediate mass 4[4].
    

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

  • Action: Inject the mixed standard to verify chromatographic resolution (

    
    ) and tailing factor (
    
    
    
    ) on a Symmetry C18 column.
  • Causality: A self-validating system must prove its resolving power before analyzing unknowns. The C18 stationary phase provides optimal hydrophobic retention for the non-polar tert-butyl groups. If

    
     drops below 2.0, the system automatically halts, preventing the integration of merged intermediate/API peaks.
    

Step 4: Chromatographic Separation & DAD Analysis

  • Action: Execute the isocratic run, scanning with the Photodiode Array Detector (DAD) from 200 nm to 400 nm.

  • Causality: DAD allows the chromatography software to calculate a "Peak Purity Angle" versus a "Peak Purity Threshold" across the 3D spectral data. If the angle exceeds the threshold, the peak is flagged as impure, validating that no hidden structural analogs (e.g., over-alkylation products) are co-eluting with the target intermediate.

HPLC_Validation Prep Sample & Std Prep (Neutral Diluent) SST System Suitability (Rs > 2.0, T < 1.5) Prep->SST Injection Separation Isocratic C18 Separation SST->Separation Validated DAD DAD Detection (Peak Purity Check) Separation->DAD Elution

Fig 2: Self-validating HPLC-DAD workflow ensuring artifact-free intermediate quantification.

Reference Standards: Pharmacopeial vs. Isotope-Labeled

The integrity of any purity validation is strictly bound by the quality of the reference standard used. When validating Stiripentol intermediates, laboratories must choose between different grades of standards based on the analytical modality.

Standard TypeExample CompoundsPrimary ApplicationTraceability & Causality
Pharmacopeial (USP/EP) Stiripentol APIHPLC-UV Assay CalibrationFully traceable to international pharmacopeias. Used to establish the 100% nominal concentration for relative response factor (RRF) calculations.
Qualified Working Standards Stiripentol Impurity 2 (Keto-intermediate)Impurity IdentificationHighly characterized via NMR and HRMS. Essential because intermediates lack official USP monographs, requiring in-house qualification2[2].
Stable Isotope-Labeled (SIL) Stiripentol-d9LC-MS/MS Internal StandardDeuterated standards undergo the exact same ionization matrix effects as the analyte. Co-elution of Stiripentol-d9 allows for perfect internal calibration, eliminating quantitative errors caused by ion suppression 5[5].

References

  • A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form Source: PubMed Central (PMC) / nih.gov URL:[Link]

  • Stiripentol Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review Source: Journal of Pharmaceutical Analysis / nih.gov URL:[Link]

  • Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria Source: MDPI URL:[Link]

  • Stiripentol-d9 (CAS - 1185239-64-8) Reference Standard Source: Axios Research URL:[Link]

Sources

UV-Vis Absorption Maxima for Methylenedioxy Phenyl Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous analysis of the ultraviolet-visible (UV-Vis) spectral characteristics of methylenedioxy phenyl (MDP) compounds—specifically the 1,3-benzodioxole scaffold. This structural motif is ubiquitous in natural products (e.g., safrole, piperine) and synthetic pharmaceuticals (e.g., tadalafil, paroxetine).

For the analytical chemist, the MDP moiety presents a distinct spectral fingerprint characterized by a bathochromic shift relative to simple phenolic precursors, driven by the rigid planarity of the five-membered dioxole ring. This guide compares these spectral signatures against structural analogs, providing validated


 values and experimental protocols for purity assessment.
Part 1: Electronic Structure & Chromophoric Theory

The 1,3-benzodioxole ring system is an "auxochromic" modification of the benzene ring. Unlike open-chain analogs like 1,2-dimethoxybenzene (veratrole), the MDP ring forces the oxygen atoms into a planar configuration coplanar with the benzene ring.

The "Planarity Effect" on


: 
  • Orbital Overlap: The rigid 5-membered ring optimizes the overlap between the oxygen

    
     (non-bonding) orbitals and the aromatic 
    
    
    
    system.
  • Hyperconjugation: This enhanced resonance lowers the energy of the

    
     antibonding orbital, reducing the HOMO-LUMO gap (
    
    
    
    ).
  • Result: A bathochromic (red) shift and hyperchromic (intensity) effect compared to sterically hindered dialkoxy analogs.

Diagram 1: Electronic Transition Mechanism

The following diagram illustrates the causal link between structural rigidity and spectral shift.

G Structure 1,3-Benzodioxole (Rigid 5-membered Ring) Orbital Optimized n -> π Orbital Overlap Structure->Orbital Forces Planarity Energy Reduced HOMO-LUMO Gap (ΔE) Orbital->Energy Stabilizes Excited State Spectrum Bathochromic Shift (λmax ~285 nm) Energy->Spectrum Lower Energy Photon Required

Caption: Causal flow from structural rigidity to observed spectral red-shift in MDP compounds.

Part 2: Comparative Analysis of

The following data aggregates experimental maxima for key MDP compounds against their structural alternatives.

Table 1: UV-Vis Absorption Maxima of MDPs vs. Analogs

Compound ClassSpecific CompoundSolvent

Primary (nm)

Secondary (nm)

(M⁻¹cm⁻¹)
Structural Insight
Parent Scaffold 1,3-Benzodioxole Ethanol286 235~3,600Base reference for MDP moiety.
Alternative1,2-DimethoxybenzeneEthanol276225~2,400Lower

due to steric rotation of methoxy groups.
Allyl-Substituted Safrole Ethanol285 235~3,800Allyl group is not conjugated; spectrum mimics parent.
Conjugated IsomerIsosafrole Ethanol305 260~12,000Double bond conjugation with ring causes massive red shift.
Alkaloid Piperine Ethanol342-345 310 (sh)~31,000Extended polyene conjugation + MDP auxochrome.
Amine MDMA/MDA 0.1M HCl284-285 236~1,200Amine side chain does not impact the chromophore.
Lignan Podophyllotoxin Methanol292 -~4,200Complex fused ring system alters electronic environment.

Critical Note: The shift from Safrole (285 nm) to Isosafrole (305 nm) is a classic test for identifying the migration of the double bond into conjugation with the aromatic ring [1].

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducible data when characterizing these compounds, follow this standardized workflow. This protocol includes built-in "Stop/Go" validation steps.

Reagents & Equipment
  • Solvent: HPLC-grade Ethanol (cutoff 210 nm) or Methanol (cutoff 205 nm). Avoid Acetone (cutoff 330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz (matched pair, 1 cm path length).

Step-by-Step Workflow
  • Baseline Correction (System Check):

    • Fill both cuvettes with pure solvent.

    • Run a scan from 200–400 nm.[1]

    • Validation: Absorbance must be < 0.05 AU across the range. If > 0.05, clean cuvettes or replace solvent.

  • Sample Preparation:

    • Prepare a stock solution of 1.0 mg/mL (approx. 5 mM).

    • Dilute to a working concentration of ~50 µM (approx. 10 µg/mL).

    • Target: Final absorbance at

      
       should be between 0.4 and 0.8 AU for maximum linearity.
      
  • Spectral Scanning:

    • Scan range: 200 nm to 400 nm.[1]

    • Scan speed: Medium (approx. 200 nm/min).

  • Derivative Spectroscopy (Optional for Purity):

    • Calculate the 2nd derivative (

      
      ).
      
    • Utility: Resolves overlapping peaks in complex mixtures (e.g., separating Safrole from Isosafrole).

Diagram 2: Experimental Logic Flow

Experiment Start Start Analysis SolventCheck Baseline Scan (Solvent Only) Start->SolventCheck Decision1 Abs < 0.05 AU? SolventCheck->Decision1 Clean Clean/Replace Cuvettes Decision1->Clean No Prep Prepare Sample (~50 µM) Decision1->Prep Yes Clean->SolventCheck Scan Scan 200-400 nm Prep->Scan Validation Check Abs Range (0.4 - 0.8 AU) Scan->Validation Dilute Dilute Sample Validation->Dilute > 1.0 AU Final Record λmax & ε Validation->Final Pass Dilute->Scan

Caption: Logic flow for UV-Vis analysis ensuring data integrity via feedback loops.

Part 4: Applications & Case Studies
1. Forensic Drug Profiling (MDMA/Ecstasy)

In forensic analysis, UV-Vis is used as a preliminary screen. MDMA exhibits a characteristic "fine structure" in the 285 nm band due to the rigid ring.

  • Differentiation: While amphetamine (no ring substitution) absorbs at ~257 nm, MDMA absorbs at ~285 nm [2].

  • Purity Check: A peak ratio check (

    
    ) is often used to detect adulterants like caffeine (which has a strong 
    
    
    
    at 273 nm).
2. Natural Product Isolation (Piperine)

When extracting piperine from black pepper (Piper nigrum), the shift to 342 nm is diagnostic.

  • Observation: Crude extracts often show a peak at 285 nm (unconjugated impurities) and 342 nm (piperine).

  • Optimization: Purification is considered complete when the ratio of

    
     maximizes, indicating removal of non-conjugated congeners [3].
    
References
  • DrugFuture. (n.d.). Isosafrole Monograph & Spectral Data. Retrieved from [Link][2]

  • SciSpace. (1996). Analysis of 3,4-Methylenedioxymethamphetamine (MDMA) and its Metabolites. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (2021). UV absorption spectrum of piperine in ethanol. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid proper disposal procedures

[1]

Executive Summary: Immediate Action Card

Do not dispose of this compound down the drain. 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is an aromatic keto-acid with structural similarities to regulated precursors.[1] While not explicitly scheduled as a DEA List I chemical, it requires high-security disposal protocols to prevent environmental contamination and diversion.

Parameter Directive
Primary Disposal Method High-Temperature Incineration (with afterburner and scrubber).[1]
Aqueous Waste Do NOT sewer. Collect in "Organic Acid" waste streams.[1]
Spill Response Isolate area.[1] Use dry absorbent (vermiculite).[1] Do not use water.
Regulatory Status Watch List / Chemical of Interest. Treat as a potential precursor.[1][2]
PPE Requirement Nitrile gloves (double-gloved), safety goggles, lab coat, fume hood.[1]

Chemical Identity & Hazard Characterization[1][2][3]

Understanding the chemical structure is critical for selecting the correct waste stream. This compound contains a stable 1,3-benzodioxole ring (methylenedioxy group) attached to a valeric acid chain via a ketone.[1]

  • Chemical Name: 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid[1]

  • Synonyms: 5-(1,3-Benzodioxol-5-yl)-5-oxopentanoic acid; 4-(3,4-Methylenedioxybenzoyl)butyric acid.[1]

  • Molecular Formula: C₁₂H₁₂O₅[1]

  • Functional Groups:

    • Carboxylic Acid: Acidic (pH < 4 in solution), corrosive to metals.[1]

    • Aromatic Ketone: Stable, requires high energy for thermal destruction.

    • Methylenedioxy Ring: Chemically stable; potential environmental persistence if not incinerated.[1]

GHS Hazard Classification (Self-Classification based on Structure)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Regulatory Compliance Framework

While this specific valeric acid derivative is not explicitly listed as a DEA List I chemical (unlike its aldehyde analog, Piperonal, or the ketone PMK), it possesses the 3,4-methylenedioxyphenyl pharmacophore common to MDMA-class precursors.[1]

Stewardship & Diversion Control
  • Internal Watch List: Many institutions classify all benzodioxole derivatives as "Chemicals of Interest" (COI).[1]

  • Witnessed Disposal: It is recommended that disposal of quantities >100g be witnessed by a second scientist or Safety Officer to ensure the chain of custody is broken only upon destruction.

  • RCRA Classification (USA):

    • Not a P-listed or U-listed waste.

    • Classify as D002 (Corrosivity) if pH < 2.[1]

    • Classify as D001 (Ignitability) if dissolved in flammable solvents.[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Best for: Expired reagents, synthesis byproducts, or surplus solids.[1]

  • Segregation: Place solid waste in a dedicated container labeled "Solid Organic Waste - Hazardous." [1]

    • Do not mix with oxidizers (e.g., nitrates, perchlorates) to avoid exothermic reactions with the organic acid.[1]

  • Labeling: Clearly mark the container with the full chemical name. Avoid abbreviations like "MDP-Valeric."

  • Disposal Stream: Route to High-Temperature Incineration .

    • Mechanism:[1][3] The benzodioxole ring requires temperatures >1000°C for complete ring opening and mineralization to CO₂ and H₂O.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Best for: Mother liquors, extraction solvents, or dissolved samples.[1]

  • pH Check: Check the pH of the solution.

    • If Acidic (< pH 4): Do not neutralize in the waste container unless you have a specific elementary neutralization permit. It is safer to dispose of it as an acidic organic waste.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Solvents" waste stream (e.g., Acetone, Methanol, DCM).

  • Container: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers.

    • Avoid: Metal containers (due to carboxylic acid corrosion).[1]

  • Tagging: Tag as "Flammable/Corrosive Organic Waste." [1]

Protocol C: Trace Contamination (Glassware & Equipment)

Best for: Flasks, funnels, and spatulas.[1]

  • Triple Rinse: Rinse glassware three times with a minimal amount of Acetone or Ethanol .[1]

  • Collect Rinsate: Pour all rinsates into the Liquid Organic Waste container (Protocol B). Do not pour rinsate down the drain.

  • Wash: After triple rinsing, glassware can be washed in a standard laboratory dishwasher with detergent.

Decision Tree for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path based on the state of the material.

Disposal_ProtocolStartWaste Material: 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acidState_CheckPhysical State?Start->State_CheckSolidSolid (Pure/Crude)State_Check->SolidLiquidLiquid (Solution)State_Check->LiquidTraceTrace (Glassware)State_Check->TraceIncinerateSegregate into 'Solid Organic Hazardous'(No Oxidizers)Solid->IncinerateSolvent_CheckCheck Solvent & pHLiquid->Solvent_CheckRinseTriple Rinse with AcetoneTrace->RinseDestructionHigh-Temp Incineration(>1000°C)Incinerate->DestructionAcidic_StreamAcidic Organic Waste Stream(D002/D001)Solvent_Check->Acidic_StreamAcidic_Stream->DestructionCombineCombine Rinsate withLiquid WasteRinse->CombineWashStandard Glassware WashRinse->WashCombine->Solvent_Check

Figure 1: Decision logic for the segregation and disposal of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid waste streams.

Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent tracking the material into clean areas.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is a dry powder, minimize air currents to prevent dust formation.

  • PPE: Don double nitrile gloves , safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with a damp paper towel (to suppress dust) or use a HEPA vacuum designated for hazardous chemicals.[1]

    • Liquids: Surround with absorbent pillows or vermiculite.[1]

  • Neutralization (Optional but Recommended for Liquids):

    • Apply a dilute solution of Sodium Bicarbonate (NaHCO₃) to the spill area to neutralize the carboxylic acid.[1] Wait for bubbling to cease.

  • Cleanup: Scoop material into a hazardous waste bag. Wipe the surface with water and detergent.

  • Reporting: Log the spill with your Environmental Health & Safety (EHS) department, noting the "Precursor-Like Structure" for their records.[1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2023).[1] Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • PubChem. (2024).[1] Compound Summary: 5-(1,3-Benzodioxol-5-yl)-5-oxopentanoic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2024).[1] List of Controlled Substances and Regulated Chemicals. Retrieved from [Link][1]

Personal protective equipment for handling 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

[1]

Executive Summary & Compound Profiling[1]

Effective safety protocols for 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (CAS: 250.25 g/mol molecular weight) require moving beyond generic "white powder" guidelines.[1] As a functionalized aromatic keto-acid, this compound presents specific risks regarding respiratory sensitization and contact irritation.[1]

While often used as a key intermediate in the synthesis of pharmaceutical agents (e.g., Stiripentol analogs), its methylenedioxy moiety implies a need for strict containment to prevent both physiological exposure and cross-contamination of analytical baselines.

Hazard Characterization (GHS Classification)
  • Physical State: Solid (Crystalline powder).[1] Prone to static charging.[1]

  • Primary Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation (High risk during weighing).[1]

    • H302: Harmful if swallowed (Acute toxicity category 4).[1][2]

Expert Insight: The "oxovaleric" tail imparts acidity, while the methylenedioxy ring adds lipophilicity. This combination means the compound can readily penetrate dermal layers if solubilized in organic solvents (DMSO, Methanol), significantly increasing systemic absorption risks compared to the dry powder alone.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, scaling with the mass handled and the solvation state of the compound.

Table 1: PPE Selection by Operational Scale
Operational ScaleActivityHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Analytical (< 100 mg)Weighing, Standard PrepSingle Nitrile (4 mil minimum)Safety Glasses with side shields (ANSI Z87.[1]1)Fume Hood (Sash at 18")Standard Cotton Lab Coat
Preparative (100 mg - 10 g)Synthesis, RecrystallizationDouble Nitrile (Outer: 5-8 mil)Chemical Splash Goggles (Vented)Fume Hood required.[1] If outside hood: N95/P100 Flame-Resistant (Nomex) Lab Coat
Bulk/Spill (> 10 g or Cleanup)Transfer, Spill RemediationLaminate/Barrier under NitrileFace Shield + Splash GogglesP100 Half-Face Respirator Tyvek® Sleeves + Apron

Operational Workflows & Protocols

Protocol A: Solid Handling & Weighing (Critical Step)

Risk: Inhalation of airborne dust and static-induced scattering.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[1] Organic keto-acids are prone to triboelectric charging, causing "fly-away" powder that contaminates the balance bench.[1]

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Transfer: Use a disposable anti-static spatula.[1] Do not use metal spatulas if the compound is potentially wet with solvent, to avoid trace metal leaching (though less reactive than acid chlorides, purity is paramount).

  • Decontamination: Wipe the balance area with a methanol-dampened wipe immediately after use.[1]

Protocol B: Solubilization & Reaction Setup

Risk: Splash and dermal absorption.

  • Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly before donning.[1]

  • Solvent Choice: When dissolving in DMSO or DMF, double gloving is mandatory .[1] These solvents act as carriers, transporting the irritant acid through the skin barrier.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash potential.

  • Heating: If refluxing, ensure the condenser is vented to a scrubber or hood exhaust to capture acidic vapors.[1]

Decision Logic: PPE Selection Tree

The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the physical state and quantity of the material.

PPE_Decision_TreeStartStart: Assess TaskStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidQtyQuantity?Solid->QtySolventCarrier Solvent?Liquid->SolventLowQty< 100 mgQty->LowQtyHighQty> 100 mgQty->HighQtyLevel1LEVEL 1 PPE:Safety Glasses, Single Nitrile,Lab Coat, Fume HoodLowQty->Level1Level2LEVEL 2 PPE:Splash Goggles, Double Nitrile,Sleeves, N95 (if open)HighQty->Level2StdSolvEthanol/WaterSolvent->StdSolvPenetratingDMSO/DMF/DCMSolvent->PenetratingStdSolv->Level2Level3LEVEL 3 PPE:Face Shield, Laminate Gloves,P100 RespiratorPenetrating->Level3

Figure 1: Decision logic for PPE selection based on compound state and solvent carrier risks.[1]

Emergency Response & Disposal

Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don Level 2 PPE (Goggles, Double Gloves, N95).

  • Isolate: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Collect: Scoop material into a wide-mouth jar. Do not dry sweep. [1]

  • Clean: Wash surface with soap and water; test pH of rinse water to ensure neutrality.[1]

Waste Disposal[1][2][3][4][5][6]
  • Solid Waste: Dispose of as "Hazardous Solid Waste, Organic."[1] Label clearly with "Irritant."

  • Liquid Waste: Segregate into "Organic Acid Waste" streams. Do not mix with strong oxidizers (e.g., Nitric Acid) as the methylenedioxy ring is susceptible to oxidative cleavage, potentially generating exothermic heat.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1][5] United States Department of Labor.[1] [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7][8] The National Academies Press.[1][6] [Link]

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Reactant of Route 2
Reactant of Route 2
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

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